molecular formula C22H21F3N6O2 B15615232 YM-341619

YM-341619

货号: B15615232
分子量: 458.4 g/mol
InChI 键: IUUUCMFTTBSFIT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

suppresses spleen T cell differentiation to Th2 cells, at least in vitro;  structure in first source

属性

分子式

C22H21F3N6O2

分子量

458.4 g/mol

IUPAC 名称

2-(4-morpholin-4-ylanilino)-4-[(2,3,6-trifluorophenyl)methylamino]pyrimidine-5-carboxamide

InChI

InChI=1S/C22H21F3N6O2/c23-17-5-6-18(24)19(25)15(17)11-27-21-16(20(26)32)12-28-22(30-21)29-13-1-3-14(4-2-13)31-7-9-33-10-8-31/h1-6,12H,7-11H2,(H2,26,32)(H2,27,28,29,30)

InChI 键

IUUUCMFTTBSFIT-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

The Therapeutic Potential of YM-341619 in Allergic Asthma: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allergic asthma is a chronic inflammatory disease of the airways characterized by a T-helper type 2 (Th2) cell-driven immune response. Key cytokines, including interleukin-4 (IL-4) and interleukin-13 (IL-13), play a pivotal role in the pathophysiology of the disease, making the signaling pathways they activate attractive targets for therapeutic intervention. YM-341619 is a potent and selective small molecule inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6), a critical transcription factor in the IL-4 and IL-13 signaling cascades. This technical guide provides an in-depth overview of the preclinical data supporting the therapeutic potential of this compound in allergic asthma, focusing on its mechanism of action, quantitative efficacy, and the experimental methodologies used in its evaluation.

Introduction

The prevalence of allergic asthma continues to rise globally, presenting a significant burden on healthcare systems. The underlying pathology is driven by an aberrant Th2 immune response to common allergens, leading to airway hyperresponsiveness (AHR), eosinophilic inflammation, and elevated levels of immunoglobulin E (IgE).[1][2] The cytokines IL-4 and IL-13 are central to this process, signaling through a common receptor subunit, the IL-4 receptor alpha chain (IL-4Rα), and activating the Janus kinase (JAK)/STAT6 pathway.[3] Upon activation, STAT6 dimerizes, translocates to the nucleus, and induces the transcription of genes responsible for key features of asthma, including Th2 cell differentiation, IgE class switching in B cells, and eosinophil trafficking.[3]

This compound has emerged as a promising therapeutic candidate due to its potent and selective inhibition of STAT6 activation.[4] This document synthesizes the available preclinical evidence for this compound, providing a comprehensive resource for researchers in the field of respiratory diseases and drug development.

Mechanism of Action: Inhibition of the IL-4/IL-13-STAT6 Signaling Pathway

This compound exerts its therapeutic effect by directly targeting the STAT6 signaling pathway, a central node in the Th2 inflammatory cascade. By inhibiting STAT6, this compound effectively blocks the downstream effects of both IL-4 and IL-13, two of the most critical cytokines in the pathogenesis of allergic asthma.

YM-341619_Mechanism_of_Action cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-4/IL-13 IL-4/IL-13 Receptor IL-4Rα/IL-13Rα1 IL-4/IL-13->Receptor Binds JAK JAK Receptor->JAK Activates STAT6_inactive STAT6 JAK->STAT6_inactive Phosphorylates STAT6_active p-STAT6 STAT6_inactive->STAT6_active STAT6_dimer p-STAT6 Dimer STAT6_active->STAT6_dimer Dimerizes Gene_Transcription Th2 Gene Transcription STAT6_dimer->Gene_Transcription Translocates & Activates This compound This compound This compound->STAT6_active Inhibits Activation Th2_Differentiation_Workflow Isolate_Splenocytes Isolate Spleen T Cells from Mice Culture_T_Cells Culture T Cells with anti-CD3 and anti-CD28 antibodies Isolate_Splenocytes->Culture_T_Cells Add_IL4 Add IL-4 to induce Th2 differentiation Culture_T_Cells->Add_IL4 Add_YM341619 Add this compound at varying concentrations Add_IL4->Add_YM341619 Incubate Incubate for a defined period Add_YM341619->Incubate Analyze Analyze for Th2 markers: - IL-4 production (ELISA) - GATA-3 mRNA expression (qPCR) Incubate->Analyze Ovalbumin_Model_Workflow Sensitization Sensitize rats with Ovalbumin (OVA) and adjuvant Drug_Administration Administer this compound orally (p.o.) Sensitization->Drug_Administration OVA_Challenge Challenge with repeated aerosolized OVA exposure Drug_Administration->OVA_Challenge AHR_Measurement Measure Airway Hyperresponsiveness (e.g., to methacholine) OVA_Challenge->AHR_Measurement BALF_Collection Collect Bronchoalveolar Lavage Fluid (BALF) AHR_Measurement->BALF_Collection Cell_Analysis Perform differential cell counts on BALF to quantify eosinophils BALF_Collection->Cell_Analysis

References

An In-depth Technical Guide to the Discovery and Synthesis of YM-341619 (AS-1617612): A Potent STAT6 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of YM-341619 (also known as AS-1617612), a potent and selective inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6). Developed by Astellas Pharma, this compound has demonstrated significant potential in the modulation of Th2-mediated inflammatory responses, positioning it as a promising therapeutic candidate for allergic diseases such as asthma. This document details the scientific data supporting its development, including in vitro and in vivo efficacy, pharmacokinetic profiles, and the underlying signaling pathways. Experimental protocols for key assays are provided, and quantitative data are summarized for clarity.

Introduction

Allergic diseases, including asthma, allergic rhinitis, and atopic dermatitis, are characterized by a dominant T helper 2 (Th2) cell immune response. A key mediator in the Th2 signaling cascade is STAT6, a transcription factor activated by interleukin-4 (IL-4) and interleukin-13 (IL-13). Upon activation, STAT6 translocates to the nucleus and induces the transcription of genes responsible for Th2 differentiation, IgE production, eosinophilia, and airway hyperresponsiveness. Consequently, the inhibition of STAT6 presents a compelling therapeutic strategy for the treatment of allergic disorders.

This compound (AS-1617612) emerged from a drug discovery program at Astellas Pharma aimed at identifying novel, orally bioavailable small molecule inhibitors of STAT6. This molecule belongs to a class of 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide derivatives and has shown high potency and selectivity for STAT6.[1]

Discovery and Synthesis

Discovery

This compound was identified through a focused research effort to develop potent and orally active inhibitors of STAT6. Researchers at Astellas Pharma synthesized a series of pyrimidine-5-carboxamide derivatives and evaluated their ability to inhibit STAT6 activation.[1] Among the synthesized compounds, this compound was selected for further development based on its potent STAT6 inhibition, efficacy in cellular assays of Th2 differentiation, and favorable pharmacokinetic properties.

Chemical Synthesis

While a detailed, step-by-step synthesis protocol for this compound is not publicly available, the general synthesis of the 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide class of compounds has been described. The synthesis likely involves a multi-step process culminating in the formation of the pyrimidine-5-carboxamide core, followed by the sequential addition of the morpholin-4-ylphenyl)amino and (2,3,6-trifluorobenzyl)amino side chains.

A plausible synthetic route, based on the synthesis of similar pyrimidine (B1678525) derivatives, would involve the following key steps:

  • Formation of the pyrimidine core: Condensation of a suitable three-carbon precursor with a urea (B33335) or thiourea (B124793) derivative to form the pyrimidine ring.

  • Functionalization of the pyrimidine ring: Introduction of chloro or other leaving groups at the 2 and 4 positions of the pyrimidine ring to allow for subsequent nucleophilic substitution reactions.

  • Sequential amination: Stepwise reaction of the functionalized pyrimidine with 4-morpholin-4-ylaniline and (2,3,6-trifluorobenzyl)amine.

  • Carboxamide formation: Conversion of a precursor group at the 5-position of the pyrimidine ring into the final carboxamide.

Mechanism of Action

This compound is a potent and selective inhibitor of STAT6. Its mechanism of action is centered on the disruption of the IL-4/IL-13 signaling pathway, which is pivotal for the Th2 immune response.

Signaling Pathway

The IL-4/IL-13 signaling cascade leading to Th2 differentiation is initiated by the binding of these cytokines to their respective receptors on the surface of T cells. This binding activates Janus kinases (JAKs), which in turn phosphorylate specific tyrosine residues on the intracellular domain of the receptors. These phosphorylated sites serve as docking stations for the SH2 domain of STAT6. Once recruited, STAT6 is itself phosphorylated by the JAKs, leading to its dimerization and translocation into the nucleus. In the nucleus, STAT6 binds to specific DNA sequences in the promoter regions of target genes, including GATA3, a master regulator of Th2 differentiation. This leads to the production of Th2 cytokines such as IL-4, IL-5, and IL-13, which orchestrate the allergic inflammatory response.

This compound exerts its inhibitory effect by preventing the activation of STAT6. While the precise binding site has not been publicly disclosed, it is believed to interfere with the phosphorylation or dimerization of STAT6, thereby blocking its downstream signaling functions.

IL4_IL13_STAT6_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus IL-4 IL-4 IL-4R IL-4R IL-4->IL-4R IL-13 IL-13 IL-13R IL-13R IL-13->IL-13R JAK1/TYK2 JAK1/TYK2 IL-4R->JAK1/TYK2 activates IL-13R->JAK1/TYK2 activates STAT6_inactive STAT6 JAK1/TYK2->STAT6_inactive phosphorylates STAT6_active p-STAT6 (Dimer) STAT6_inactive->STAT6_active dimerizes STAT6_dimer_nuc p-STAT6 Dimer STAT6_active->STAT6_dimer_nuc translocates GATA3 GATA3 Th2_Cytokines IL-4, IL-5, IL-13 Production GATA3->Th2_Cytokines This compound This compound This compound->STAT6_inactive inhibits activation Gene_Transcription Gene Transcription STAT6_dimer_nuc->Gene_Transcription Gene_Transcription->GATA3

Caption: IL-4/IL-13 signaling pathway leading to Th2 differentiation and its inhibition by this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound
ParameterAssayValueReference
IC50 STAT6 Activation0.70 nM
IC50 Th2 Differentiation (mouse spleen T cells)0.28 nM
IC50 STAT6 Luciferase Gene Activity (FW4 cells)1.5 nM
Table 2: In Vivo Efficacy of this compound
ParameterAnimal ModelDose (p.o.)EffectReference
ED50 IgE Production (DNP-Ascaris-sensitized rats)0.026 mg/kgSuppression of IgE
Inhibition Eosinophil Infiltration (antigen-induced, mice)0.3 mg/kg71% inhibition
Dose-dependent suppression Eosinophil Accumulation in Lung (ovalbumin-sensitized rats)0.003 - 3 mg/kgSuppression
Dose-dependent suppression Airway Hyperresponsiveness (ovalbumin-sensitized rats)0.3 - 3 mg/kgSuppression
Table 3: Pharmacokinetic Profile of this compound (Intravenous Administration)
SpeciesDose (i.v.)AUC(0-24) (ng·h/ml)tmax (h)Cmax (ng/ml)t1/2 (h)Vd (ml/kg)Bioavailability (%)Reference
Mouse 1 mg/kg4620.5801.0317715
Dog 0.5 mg/kg1461.2290.7333429
Monkey 1 mg/kg5171.7160.719758

Experimental Protocols

The following are generalized protocols for the key experiments used to characterize this compound. Specific parameters may need to be optimized for individual laboratory conditions.

STAT6-Dependent Luciferase Reporter Gene Assay

This assay measures the ability of a compound to inhibit STAT6-mediated gene transcription.

Workflow:

STAT6_Reporter_Assay Cell_Seeding Seed cells stably expressing STAT6-responsive luciferase reporter Compound_Incubation Pre-incubate with this compound or vehicle control Cell_Seeding->Compound_Incubation Stimulation Stimulate with IL-4 Compound_Incubation->Stimulation Lysis_Measurement Lyse cells and measure luciferase activity Stimulation->Lysis_Measurement Data_Analysis Calculate IC50 value Lysis_Measurement->Data_Analysis

Caption: Workflow for a STAT6-dependent luciferase reporter gene assay.

Methodology:

  • Cell Culture: Maintain a suitable cell line (e.g., HEK293 or FW4) stably transfected with a STAT6-responsive luciferase reporter construct in appropriate growth medium.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Pre-incubate the cells with serial dilutions of this compound or vehicle control for 30 minutes.

  • Stimulation: Stimulate the cells with a sub-maximal concentration of recombinant IL-4 for 6 hours to induce STAT6-dependent luciferase expression.

  • Lysis and Measurement: Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.

  • Data Analysis: Plot the luciferase activity against the concentration of this compound and determine the IC50 value using a suitable curve-fitting algorithm.

In Vitro Th2 Cell Differentiation Assay

This assay assesses the effect of a compound on the differentiation of naive T cells into Th2 cells.

Workflow:

Th2_Differentiation_Assay T_Cell_Isolation Isolate naive CD4+ T cells from mouse spleen Cell_Culture Culture T cells with anti-CD3/CD28, IL-2, IL-4, and anti-IFN-γ T_Cell_Isolation->Cell_Culture Compound_Treatment Add this compound or vehicle control Cell_Culture->Compound_Treatment Incubation Incubate for several days Compound_Treatment->Incubation Analysis Analyze supernatant for IL-4 and cells for GATA-3 mRNA expression Incubation->Analysis

Caption: Workflow for an in vitro Th2 cell differentiation assay.

Methodology:

  • T Cell Isolation: Isolate naive CD4+ T cells from the spleens of mice using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

  • Cell Culture: Culture the naive T cells in plates pre-coated with anti-CD3 and anti-CD28 antibodies to provide T cell receptor stimulation.

  • Differentiation Conditions: Supplement the culture medium with recombinant IL-2, recombinant IL-4, and an anti-IFN-γ neutralizing antibody to promote Th2 differentiation.

  • Compound Treatment: Add serial dilutions of this compound or vehicle control to the cell cultures at the initiation of the experiment.

  • Incubation: Incubate the cells for 4-5 days to allow for differentiation.

  • Analysis:

    • Cytokine Production: Collect the culture supernatants and measure the concentration of IL-4 using an enzyme-linked immunosorbent assay (ELISA).

    • Gene Expression: Harvest the cells, extract RNA, and perform quantitative real-time PCR (qRT-PCR) to measure the expression of GATA-3 mRNA.

Ovalbumin-Induced Airway Hyperresponsiveness in Rats

This in vivo model is used to evaluate the efficacy of a compound in a preclinical model of allergic asthma.

Methodology:

  • Sensitization: Sensitize rats by intraperitoneal injection of ovalbumin (OVA) emulsified in an adjuvant such as aluminum hydroxide (B78521) on days 0 and 7.

  • Challenge: From day 14, challenge the sensitized rats with aerosolized OVA for a set duration on multiple days to induce an allergic airway response.

  • Compound Administration: Administer this compound or vehicle control orally at various doses prior to each OVA challenge.

  • Measurement of Airway Hyperresponsiveness: 24 hours after the final OVA challenge, assess airway hyperresponsiveness by measuring the bronchoconstrictor response to increasing concentrations of inhaled methacholine (B1211447) using whole-body plethysmography.

  • Bronchoalveolar Lavage (BAL): After the assessment of airway hyperresponsiveness, perform a bronchoalveolar lavage to collect fluid and cells from the lungs.

  • Cell Analysis: Determine the total and differential cell counts in the BAL fluid to quantify eosinophil infiltration.

  • Cytokine Analysis: Measure the levels of IL-4 and IL-13 in the BAL fluid by ELISA.

Conclusion

This compound (AS-1617612) is a potent and selective STAT6 inhibitor with demonstrated efficacy in preclinical models of allergic disease. Its ability to inhibit Th2 cell differentiation and the associated inflammatory responses, combined with its oral bioavailability, makes it a promising candidate for the treatment of asthma and other allergic conditions. The data presented in this technical guide provide a strong rationale for its continued investigation and development. Further studies are warranted to fully elucidate its clinical potential.

References

YM-341619: A Selective STAT6 Signaling Pathway Inhibitor - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 6 (STAT6) is a critical mediator in the signaling pathways of interleukin-4 (IL-4) and interleukin-13 (IL-13), key cytokines involved in T-helper type 2 (Th2) cell differentiation and the pathogenesis of allergic diseases.[1][2] Dysregulation of the STAT6 pathway is implicated in various allergic conditions, including asthma, atopic dermatitis, and allergic rhinitis.[3] YM-341619 has emerged as a potent and selective small molecule inhibitor of STAT6, demonstrating significant potential in preclinical models of allergic inflammation. This technical guide provides an in-depth overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols for its evaluation, and a visual representation of the STAT6 signaling pathway.

Introduction to this compound

This compound, also known as AS1617612, is a novel, orally bioavailable pyrimidine-5-carboxamide derivative developed by Astellas Pharma.[4] It has been identified as a highly potent and selective inhibitor of STAT6 activation.[4][5] By targeting the STAT6 signaling cascade, this compound effectively suppresses Th2 cell differentiation and the subsequent inflammatory responses characteristic of allergic diseases.[6][7] Preclinical studies have highlighted its efficacy in reducing plasma IgE levels, inhibiting eosinophil accumulation in the lungs, and alleviating airway hyperresponsiveness in animal models of allergy.[7][8]

Mechanism of Action

The canonical IL-4/IL-13 signaling pathway involves the binding of these cytokines to their respective receptors, leading to the activation of Janus kinases (JAKs).[3] Activated JAKs then phosphorylate specific tyrosine residues on the intracellular domain of the receptor, creating docking sites for STAT6.[9] Recruited STAT6 is subsequently phosphorylated by JAKs, leading to its dimerization, translocation to the nucleus, and binding to specific DNA response elements in the promoters of target genes. This transcriptional activation drives the expression of genes crucial for Th2 differentiation, such as GATA-3, and the production of allergic mediators.[10]

This compound exerts its inhibitory effect by preventing the phosphorylation and subsequent activation of STAT6.[5] This blockade of STAT6 signaling leads to the downstream suppression of Th2-mediated immune responses.

STAT6_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-4/IL-13 IL-4/IL-13 Receptor IL-4R / IL-13R IL-4/IL-13->Receptor Binds JAK JAK Receptor->JAK Activates STAT6_inactive STAT6 JAK->STAT6_inactive Phosphorylates pSTAT6 p-STAT6 STAT6_inactive->pSTAT6 STAT6_dimer p-STAT6 Dimer pSTAT6->STAT6_dimer Dimerizes DNA DNA (Target Genes) STAT6_dimer->DNA Translocates & Binds YM341619 This compound YM341619->JAK Inhibits Phosphorylation Transcription Gene Transcription (e.g., GATA-3, IgE) DNA->Transcription Initiates

Caption: IL-4/IL-13 signaling pathway and the inhibitory action of this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of this compound
AssayTarget/ProcessCell Type/SystemIC50 ValueReference
STAT6 ActivationSTAT6 Phosphorylation-0.7 nM[5]
Th2 DifferentiationIL-4 induced Th2 differentiationMouse Spleen T cells0.28 nM[6][11]
Luciferase Reporter GeneSTAT6-dependent gene expressionFW4 cells1.5 nM[6][11]
Table 2: In Vivo Efficacy of this compound
Animal ModelParameter MeasuredDosage (p.o.)EffectReference
DNP-Ascaris-sensitized ratsPlasma IgE level0.003-0.03 mg/kgDose-dependent reduction[7]
Ovalbumin-sensitized ratsEosinophil accumulation in lung0.003-3 mg/kgDose-dependent suppression[7]
Ovalbumin-sensitized ratsAirway hyperresponsiveness0.3-3 mg/kgDose-dependent suppression[7]
Antigen-challenged miceEosinophil infiltration to the lung0.3 mg/kg71% inhibition[5]
Table 3: Pharmacokinetic Profile of this compound
SpeciesDose (i.v.)AUC(0-24) (ng.h/ml)tmax (h)Cmax (ng/ml)t1/2 (h)Vd (ml/kg)Bioavailability (%)Reference
Mice1 mg/kg4620.5801.0317715[5]
Dogs0.5 mg/kg1461.2290.7333429[5]
Monkeys1 mg/kg5171.7160.719758[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound. These protocols are representative and based on generally accepted methods in the field, supplemented with specific details where available from the literature on this compound.

STAT6 Luciferase Reporter Gene Assay

This assay quantitatively measures the ability of this compound to inhibit IL-4-induced STAT6-dependent gene transcription.

Luciferase_Assay_Workflow cluster_workflow Experimental Workflow start Seed cells with STAT6 reporter construct pretreat Pre-treat cells with This compound start->pretreat stimulate Stimulate with IL-4 pretreat->stimulate incubate Incubate stimulate->incubate lyse Lyse cells incubate->lyse measure Measure Luciferase Activity lyse->measure analyze Analyze Data (IC50) measure->analyze Asthma_Model_Workflow cluster_workflow Experimental Workflow sensitize Sensitize Rats with Ovalbumin (OVA) and Alum challenge Challenge with OVA Aerosol sensitize->challenge treat Treat with this compound (p.o.) challenge->treat assess Assess Airway Hyperresponsiveness treat->assess bal Perform Bronchoalveolar Lavage (BAL) assess->bal analyze Analyze BAL Fluid (Eosinophil Count) bal->analyze

References

YM-341619: A Preclinical Pharmacological Profile of a Novel STAT6 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacological profile of YM-341619, a potent and orally bioavailable inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6). All data presented herein is based on publicly available preclinical research.

Core Pharmacological Data

This compound, also known as AS-1617612, is a pyrimidine-5-carboxamide derivative identified as a highly potent inhibitor of the STAT6 signaling pathway. This pathway is a critical regulator of the Th2 immune response, which plays a central role in the pathophysiology of allergic diseases such as asthma.

In Vitro Activity

The in vitro inhibitory activity of this compound has been evaluated in various assays, demonstrating its potent and selective inhibition of the IL-4/STAT6 pathway.

AssayCell TypeParameterValueReference
STAT6 Activation-IC500.7 nM[1]
IL-4 induced Th2 DifferentiationMouse Spleen T CellsIC500.28 nM[1]
STAT6 Luciferase Gene ActivityFW4 CellsIC501.5 nM
In Vivo Efficacy

Preclinical studies in animal models of allergic inflammation have demonstrated the in vivo efficacy of orally administered this compound.

Animal ModelSpeciesTreatmentEffectReference
Antigen-induced Eosinophil InfiltrationMice0.3 mg/kg p.o.71% inhibition of eosinophil infiltration into the lung[1]
DNP-Ascaris-sensitizedRats0.003-0.03 mg/kg p.o.Dose-dependent reduction of plasma IgE levels[2]
Ovalbumin-sensitizedRats0.003-3 mg/kg p.o.Dose-dependent suppression of eosinophil accumulation in the lung[2]
Ovalbumin-sensitizedRats0.3-3 mg/kg p.o.Dose-dependent suppression of airway hyperresponsiveness[2]
Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been characterized in multiple species following intravenous administration.

SpeciesDose (i.v.)AUC (0-24h) (ng·h/mL)tmax (h)Cmax (ng/mL)t1/2 (h)Vd (mL/kg)Bioavailability (%)Reference
Mice1 mg/kg4620.5801.0317715[1]
Dogs0.5 mg/kg1461.2290.7333429[1]
Monkeys1 mg/kg5171.7160.719758[1]

In vitro hepatic intrinsic clearance in human liver microsomes was determined to be between 2514-6241 mL/h/kg[1].

Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the STAT6 signaling pathway, which is initiated by the binding of interleukin-4 (IL-4) and interleukin-13 (IL-13) to their respective receptors. This inhibition prevents the differentiation of naive T helper (Th0) cells into Th2 cells, which are key drivers of allergic inflammation.

STAT6_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL4 IL-4 IL4R IL-4Rα IL4->IL4R IL13 IL-13 IL13R IL-13Rα1 IL13->IL13R gammaC γc IL4R->gammaC JAK1 JAK1 IL4R->JAK1 Activation JAK2 JAK2 IL13R->JAK2 Activation STAT6_inactive STAT6 JAK1->STAT6_inactive Phosphorylation JAK2->STAT6_inactive Phosphorylation STAT6_active p-STAT6 (Dimer) STAT6_inactive->STAT6_active Dimerization DNA DNA STAT6_active->DNA Translocation YM341619 This compound YM341619->STAT6_inactive Inhibition Th2_Genes Th2 Gene Transcription (GATA3, IL-4, IL-5, IL-13) DNA->Th2_Genes Transcription

Caption: this compound inhibits the IL-4/IL-13/STAT6 signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound, based on the available literature.

In Vitro Th2 Cell Differentiation

This assay evaluates the ability of a compound to inhibit the differentiation of naive T cells into Th2 cells.

Th2_Differentiation_Workflow cluster_prep Cell Preparation cluster_culture Cell Culture & Treatment cluster_analysis Analysis spleen Isolate Spleen T Cells (from mice) culture Culture T cells with: - Anti-CD3 antibody - Anti-CD28 antibody - IL-4 spleen->culture treatment Add this compound (various concentrations) culture->treatment cytokine Measure IL-4 production (ELISA) treatment->cytokine mrna Measure GATA-3 mRNA expression (RT-PCR) treatment->mrna

Caption: Workflow for the in vitro Th2 cell differentiation assay.

Protocol:

  • Cell Isolation: Spleen T cells are isolated from mice.

  • Cell Culture: T cells are cultured in the presence of anti-CD3 and anti-CD28 antibodies to stimulate T cell receptor signaling, and IL-4 to promote Th2 differentiation.

  • Compound Treatment: this compound is added to the cell cultures at various concentrations.

  • Analysis: After a period of incubation, the supernatant is collected to measure the concentration of IL-4 using an enzyme-linked immunosorbent assay (ELISA). The cells are harvested to quantify the expression of GATA-3 mRNA, a key transcription factor for Th2 differentiation, using real-time polymerase chain reaction (RT-PCR).

Ovalbumin-Sensitized Rat Model of Allergic Asthma

This in vivo model is used to assess the efficacy of a compound in a model of allergic airway inflammation and hyperresponsiveness.[2]

Asthma_Model_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge Phase cluster_treatment Treatment cluster_assessment Assessment sensitize Sensitize rats with Ovalbumin (OVA) and adjuvant challenge Repeatedly expose rats to OVA aerosol sensitize->challenge treat Administer this compound (p.o.) daily during challenge phase challenge->treat eosinophils Measure eosinophil accumulation in bronchoalveolar lavage fluid (BALF) treat->eosinophils ahr Assess airway hyperresponsiveness to methacholine treat->ahr

Caption: Workflow for the ovalbumin-sensitized rat model of allergic asthma.

Protocol:

  • Sensitization: Rats are sensitized by intraperitoneal injection of ovalbumin (OVA) mixed with an adjuvant (e.g., alum).

  • Challenge: After a sensitization period, the rats are repeatedly challenged with an aerosolized solution of OVA to induce an allergic airway response.

  • Treatment: this compound is administered orally at various doses, typically once daily, during the challenge period.

  • Assessment:

    • Eosinophil Accumulation: Bronchoalveolar lavage fluid (BALF) is collected, and the number of eosinophils is counted to assess the level of airway inflammation.

    • Airway Hyperresponsiveness (AHR): The rats are challenged with increasing concentrations of a bronchoconstrictor (e.g., methacholine), and the changes in airway resistance are measured to determine the level of AHR.

Measurement of Plasma IgE and IgG2a Levels

This assay quantifies the levels of allergen-specific antibodies in the plasma of sensitized animals.[2]

Protocol:

  • Sensitization: Rats are sensitized with an antigen, such as DNP-Ascaris.

  • Treatment: this compound is administered orally at various doses.

  • Blood Collection: Blood samples are collected from the animals.

  • Plasma Separation: Plasma is separated from the blood samples by centrifugation.

  • ELISA: The concentrations of IgE and IgG2a in the plasma are determined using specific enzyme-linked immunosorbent assays (ELISAs).

Conclusion

The preclinical data for this compound demonstrate its potent and selective inhibition of the STAT6 signaling pathway, leading to the suppression of Th2-mediated immune responses. The compound exhibits excellent in vitro activity and in vivo efficacy in animal models of allergic disease, coupled with a reasonable pharmacokinetic profile across multiple species. These findings suggest that this compound is a promising therapeutic candidate for the treatment of allergic conditions such as asthma. Further clinical development is warranted to establish its safety and efficacy in humans.

References

YM-341619: A Potent STAT6 Inhibitor for the Downregulation of IL-4 and IL-13 in Allergic Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of YM-341619, a potent and orally active small molecule inhibitor of the Signal Transducer and Activator of Transcription 6 (STAT6). By selectively targeting STAT6, a critical node in the signaling pathways of Interleukin-4 (IL-4) and Interleukin-13 (IL-13), this compound effectively downregulates the expression and function of these key Th2 cytokines. This document details the mechanism of action of this compound, summarizes its in vitro and in vivo efficacy through structured data tables, provides detailed experimental protocols for its investigation, and visualizes the relevant biological pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals investigating novel therapeutics for allergic diseases such as asthma and atopic dermatitis.

Introduction

Interleukin-4 (IL-4) and Interleukin-13 (IL-13) are pleiotropic Th2 cytokines that play a central role in the pathogenesis of allergic inflammatory diseases.[1][2] They are key drivers of hallmark features of allergy, including IgE production, eosinophilia, mucus hypersecretion, and airway hyperresponsiveness. Both IL-4 and IL-13 exert their effects through a shared receptor subunit, the IL-4 receptor alpha chain (IL-4Rα), which upon ligand binding, activates the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) signaling pathway. Specifically, the activation of STAT6 is a crucial downstream event for both cytokines.[3][4]

This compound has been identified as a potent and selective inhibitor of STAT6.[5][6] By suppressing the IL-4-induced STAT6-dependent signaling, this compound inhibits the differentiation of naive T helper cells into Th2 cells.[1] This leads to a subsequent reduction in the production of IL-4 and IL-13, thereby mitigating the downstream inflammatory cascade associated with allergic responses.[1][2]

Mechanism of Action

This compound functions by directly inhibiting the activation of STAT6. The binding of IL-4 or IL-13 to their respective receptor complexes leads to the phosphorylation and activation of receptor-associated JAKs. These activated kinases then phosphorylate STAT6, which subsequently dimerizes, translocates to the nucleus, and binds to specific DNA response elements in the promoter regions of target genes, including those for IL-4 and the Th2 master regulator GATA-3.[1][4] this compound intervenes in this cascade by preventing the phosphorylation and subsequent activation of STAT6.[5] This blockade of STAT6 signaling is the primary mechanism through which this compound downregulates IL-4 and IL-13 production and function.

IL-4_IL-13_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-4R IL-4 Receptor JAK JAK IL-4R->JAK IL-13R IL-13 Receptor IL-13R->JAK STAT6 STAT6 JAK->STAT6 phosphorylates pSTAT6 pSTAT6 STAT6->pSTAT6 pSTAT6_dimer pSTAT6 Dimer pSTAT6->pSTAT6_dimer dimerization GATA3 GATA-3 Expression pSTAT6_dimer->GATA3 translocates to nucleus IL4_IL13_Gene IL-4/IL-13 Gene Transcription pSTAT6_dimer->IL4_IL13_Gene GATA3->IL4_IL13_Gene promotes IL-4 IL-4 IL-4->IL-4R IL-13 IL-13 IL-13->IL-13R This compound This compound This compound->STAT6 inhibits phosphorylation

Figure 1: this compound Inhibition of the IL-4/IL-13 Signaling Pathway.

Quantitative Data

The following tables summarize the key quantitative data demonstrating the efficacy of this compound in inhibiting STAT6 signaling and downregulating IL-4 and IL-13.

Table 1: In Vitro Efficacy of this compound

ParameterIC50 ValueCell Type/SystemReference
STAT6 Activation0.7 nMNot specified[5][6]
IL-4-induced Th2 Differentiation0.28 nMMouse Spleen T cells[5][6]
IL-4-induced STAT6 Luciferase Activity1.5 nMFW4 cells[6]

Table 2: In Vivo Efficacy of this compound in a Rat Model of Allergic Asthma

ParameterDosage (p.o.)EffectReference
Plasma IgE Levels0.003-0.03 mg/kgDose-dependent reduction[1]
Eosinophil Accumulation in Lung0.003-3 mg/kgDose-dependent suppression[1]
Airway Hyperresponsiveness0.3-3 mg/kgDose-dependent suppression[1]
IL-4 and IL-13 Production in Splenocytes0.03 mg/kgSuppression[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Th2 Cell Differentiation Assay

This protocol describes the in vitro differentiation of naive CD4+ T cells into Th2 cells, a process inhibited by this compound.

Materials:

  • Naive CD4+ T cells isolated from mouse spleens

  • RPMI-1640 medium supplemented with 10% FBS, 2-mercaptoethanol, penicillin, and streptomycin

  • Anti-CD3 and anti-CD28 antibodies

  • Recombinant mouse IL-2

  • Recombinant mouse IL-4

  • Anti-IFN-γ antibody

  • This compound

  • 96-well flat-bottom plates

Procedure:

  • Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C.

  • Wash the plate three times with sterile PBS.

  • Isolate naive CD4+ T cells from mouse spleens using a cell isolation kit.

  • Resuspend the cells in complete RPMI-1640 medium.

  • Add anti-CD28 antibody (e.g., 1-2 µg/mL), recombinant mouse IL-2 (e.g., 20 U/mL), recombinant mouse IL-4 (e.g., 10 ng/mL), and anti-IFN-γ antibody (e.g., 10 µg/mL) to the cell suspension to create the Th2-polarizing conditions.

  • Add varying concentrations of this compound or vehicle (DMSO) to the designated wells.

  • Plate the cell suspension at a density of 1 x 10^6 cells/mL.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.

  • After incubation, harvest the cells for analysis of IL-4 and IL-13 production by ELISA or intracellular cytokine staining by flow cytometry.

STAT6 Luciferase Reporter Gene Assay

This assay quantifies the inhibitory effect of this compound on IL-4-induced STAT6 transcriptional activity.

Materials:

  • A cell line stably transfected with a STAT6-responsive luciferase reporter construct (e.g., FW4 cells)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Recombinant human or mouse IL-4

  • This compound

  • Luciferase assay reagent

  • 96-well white, clear-bottom plates

  • Luminometer

Procedure:

  • Seed the STAT6 reporter cell line in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.

  • Stimulate the cells with a predetermined optimal concentration of IL-4 for 6-8 hours.

  • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of inhibition of STAT6 activity for each concentration of this compound.

Quantitative PCR for GATA-3 and T-bet mRNA

This protocol measures the effect of this compound on the expression of key transcription factors for Th2 (GATA-3) and Th1 (T-bet) differentiation.

Materials:

  • Differentiated T cells (from the Th2 differentiation assay)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for GATA-3, T-bet, and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR system

Procedure:

  • Harvest the differentiated T cells and extract total RNA using a commercial kit.

  • Synthesize cDNA from the extracted RNA.

  • Perform quantitative PCR using specific primers for GATA-3, T-bet, and the housekeeping gene.

  • Analyze the relative expression of GATA-3 and T-bet mRNA, normalized to the housekeeping gene, using the ΔΔCt method.

Visualizations

The following diagrams illustrate key experimental workflows.

Th2_Differentiation_Workflow cluster_prep Preparation cluster_culture Cell Culture cluster_analysis Analysis Isolate_T_cells Isolate Naive CD4+ T cells from Spleen Add_cells Add T cells to Plate Isolate_T_cells->Add_cells Coat_plate Coat Plate with anti-CD3 Ab Coat_plate->Add_cells Add_reagents Add anti-CD28, IL-2, IL-4, anti-IFN-γ Add_cells->Add_reagents Add_YM341619 Add this compound or Vehicle Add_reagents->Add_YM341619 Incubate Incubate for 4-5 days Add_YM341619->Incubate Harvest_cells Harvest Cells Incubate->Harvest_cells ELISA ELISA for IL-4/IL-13 Harvest_cells->ELISA Flow_cytometry Flow Cytometry for Intracellular Cytokines Harvest_cells->Flow_cytometry

Figure 2: Experimental Workflow for In Vitro Th2 Differentiation Assay.

STAT6_Luciferase_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement Seed_cells Seed STAT6 Reporter Cells in 96-well Plate Pretreat Pre-treat with this compound or Vehicle Seed_cells->Pretreat Stimulate Stimulate with IL-4 Pretreat->Stimulate Lyse_cells Lyse Cells & Add Luciferase Reagent Stimulate->Lyse_cells Read_luminescence Read Luminescence Lyse_cells->Read_luminescence Analyze Analyze Data & Calculate % Inhibition Read_luminescence->Analyze

Figure 3: Experimental Workflow for STAT6 Luciferase Reporter Assay.

Conclusion

This compound is a potent and selective STAT6 inhibitor that effectively downregulates IL-4 and IL-13 signaling. Its ability to inhibit Th2 cell differentiation and reduce the production of key allergic cytokines highlights its therapeutic potential for the treatment of a range of allergic diseases. The data and protocols presented in this guide provide a solid foundation for further investigation and development of this compound and other STAT6-targeting compounds as novel anti-allergic therapies.

References

An In-depth Technical Guide to YM-341619 Hydrochloride: A Potent STAT6 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YM-341619 hydrochloride is a potent and orally active small molecule inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6). By selectively targeting the STAT6 signaling pathway, this compound effectively inhibits the differentiation of T helper 2 (Th2) cells, a key driver of allergic inflammation. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound hydrochloride, supported by detailed experimental methodologies and a summary of its pharmacokinetic profile. The information presented herein is intended to support further research and development of this compound for potential therapeutic applications in allergic diseases such as asthma.

Chemical Structure and Properties

Physicochemical Properties:

Limited publicly available data exists for the specific physicochemical properties of this compound hydrochloride. For research purposes, it is typically supplied as a solid.

Storage and Stability:

Stock solutions of this compound are recommended to be stored at -80°C for up to 6 months or at -20°C for 1 month.

Mechanism of Action: Inhibition of the STAT6 Signaling Pathway

This compound exerts its biological effects through the potent and selective inhibition of STAT6. STAT6 is a critical transcription factor in the signaling cascade initiated by interleukin-4 (IL-4) and interleukin-13 (IL-13), cytokines that play a central role in the pathogenesis of allergic diseases.

The binding of IL-4 or IL-13 to their respective receptors leads to the activation of Janus kinases (JAKs), which in turn phosphorylate STAT6. Phosphorylated STAT6 then forms homodimers, translocates to the nucleus, and binds to specific DNA response elements in the promoters of target genes. This transcriptional activation is essential for the differentiation of naive CD4+ T cells into Th2 cells. Th2 cells are characterized by their production of pro-inflammatory cytokines such as IL-4, IL-5, and IL-13, which orchestrate the allergic inflammatory response.

This compound directly inhibits the activation of STAT6, thereby blocking this entire downstream cascade. This leads to a reduction in the expression of GATA-3, a master regulator transcription factor for Th2 differentiation, and consequently suppresses the production of Th2 cytokines. Notably, this compound does not affect the differentiation of T helper 1 (Th1) cells, indicating its selectivity for the Th2 pathway.

STAT6_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-4/IL-13 IL-4/IL-13 Receptor IL-4R/IL-13R IL-4/IL-13->Receptor JAK JAKs Receptor->JAK STAT6 STAT6 JAK->STAT6 phosphorylates pSTAT6 pSTAT6 (Dimer) STAT6->pSTAT6 GATA3 GATA-3 Expression pSTAT6->GATA3 translocates & activates YM341619 This compound YM341619->STAT6 inhibits activation Th2_Diff Th2 Differentiation GATA3->Th2_Diff Cytokines IL-4, IL-5, IL-13 Production Th2_Diff->Cytokines

STAT6 Signaling Pathway Inhibition by this compound.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo activities, as well as the pharmacokinetic parameters of this compound hydrochloride.

Table 1: In Vitro Activity of this compound

ParameterAssayCell Line/SystemIC50 ValueReference
STAT6 Activation Inhibition--0.70 nM[1]
Th2 Differentiation InhibitionIL-4 inducedMouse Spleen T cells0.28 nM[1][2]
STAT6 Luciferase Gene ActivityIL-4 inducedFW4 cells1.5 nM[2]

Table 2: In Vivo Activity of this compound

ParameterAnimal ModelDosageEffectReference
IgE Production SuppressionDNP-Ascaris-sensitized rats0.026 mg/kg (ED50)Dose-dependent suppression of IgE[2]
Eosinophil Infiltration InhibitionAntigen-induced in mice0.3 mg/kg (p.o.)71% inhibition[1]
Eosinophil Accumulation in LungOvalbumin-sensitized rats0.003-3 mg/kg (p.o.)Dose-dependent suppression[3]
Airway HyperresponsivenessOvalbumin-sensitized rats0.3-3 mg/kg (p.o.)Dose-dependent suppression[3]

Table 3: Pharmacokinetic Profile of this compound

SpeciesDoseCmax (ng/mL)Tmax (h)AUC(0-24) (ng·h/mL)t1/2 (h)Vd (mL/kg)Bioavailability (%)Reference
Mice1 mg/kg (i.v.)800.54621.0317715[1]
Dogs0.5 mg/kg (i.v.)291.21460.7333429[1]
Monkeys1 mg/kg (i.v.)161.75170.719758[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard techniques and the available information on this compound studies.

STAT6 Luciferase Reporter Gene Assay

This assay is used to determine the inhibitory effect of this compound on IL-4-induced STAT6 transcriptional activity.

STAT6_Luciferase_Assay cluster_workflow Experimental Workflow start Start: FW4 cells stably expressing a STAT6-dependent luciferase reporter construct pretreatment Pre-treat cells with varying concentrations of this compound (0.1-100 nM) for 30 minutes start->pretreatment stimulation Stimulate cells with IL-4 pretreatment->stimulation incubation Incubate for a defined period stimulation->incubation lysis Lyse cells incubation->lysis measurement Measure luciferase activity using a luminometer lysis->measurement analysis Analyze data to determine IC50 value measurement->analysis

Workflow for STAT6 Luciferase Reporter Gene Assay.

Methodology:

  • Cell Culture: FW4 cells, which are engineered to contain a luciferase reporter gene under the control of a STAT6-responsive promoter, are cultured in appropriate media.

  • Compound Treatment: Cells are pre-incubated with various concentrations of this compound (e.g., 0.1 to 100 nM) for 30 minutes.[2] A vehicle control (e.g., DMSO) is also included.

  • Stimulation: Following pre-incubation, cells are stimulated with a fixed concentration of IL-4 to activate the STAT6 pathway.

  • Incubation: The cells are incubated for a sufficient period to allow for gene transcription and translation of the luciferase enzyme.

  • Cell Lysis: The cells are lysed to release the intracellular components, including the expressed luciferase.

  • Luminometry: A luciferase substrate is added to the cell lysate, and the resulting luminescence, which is proportional to the amount of luciferase enzyme, is measured using a luminometer.

  • Data Analysis: The luminescence readings are normalized to the control, and the IC50 value is calculated, representing the concentration of this compound that inhibits 50% of the IL-4-induced luciferase activity.

In Vitro Th2 Cell Differentiation Assay

This assay assesses the ability of this compound to inhibit the differentiation of naive T cells into Th2 cells.

Th2_Differentiation_Assay cluster_workflow Experimental Workflow cluster_analysis_methods Analysis Methods start Isolate naive CD4+ T cells from mouse spleens culture Culture cells with anti-CD3 and anti-CD28 antibodies, IL-4, and varying concentrations of this compound (0.1-10 nM) start->culture incubation Incubate for several days to allow for differentiation culture->incubation analysis Analyze Th2 differentiation markers incubation->analysis elisa ELISA for IL-4 production analysis->elisa qpcr qRT-PCR for GATA-3 mRNA expression analysis->qpcr

Workflow for In Vitro Th2 Cell Differentiation Assay.

Methodology:

  • Cell Isolation: Naive CD4+ T cells are isolated from the spleens of mice.

  • Cell Culture and Differentiation: The isolated T cells are cultured in the presence of anti-CD3 and anti-CD28 antibodies to provide T cell receptor stimulation.[3] IL-4 is added to the culture medium to promote Th2 differentiation.[3] Various concentrations of this compound (e.g., 0.1 to 10 nM) or a vehicle control are included in the culture.[2]

  • Incubation: The cells are incubated for a period of several days to allow for differentiation into effector T cell subsets.

  • Analysis of Th2 Markers:

    • Cytokine Production: The concentration of IL-4 in the culture supernatant is measured by Enzyme-Linked Immunosorbent Assay (ELISA). A reduction in IL-4 levels indicates inhibition of Th2 differentiation.

    • Gene Expression: The expression of the Th2-specific transcription factor GATA-3 is quantified by quantitative real-time polymerase chain reaction (qRT-PCR). A decrease in GATA-3 mRNA levels signifies inhibition of Th2 differentiation.[3]

Conclusion

This compound hydrochloride is a highly potent and selective inhibitor of STAT6 with demonstrated efficacy in both in vitro and in vivo models of allergic inflammation. Its ability to specifically block the Th2 differentiation pathway without affecting Th1 responses highlights its potential as a targeted therapeutic agent for the treatment of allergic diseases, including allergic asthma. The comprehensive data presented in this technical guide, including its mechanism of action, quantitative activity, and pharmacokinetic profile, provide a solid foundation for further preclinical and clinical investigation of this promising compound.

References

An In-Depth Technical Guide to the Initial In Vitro and In Vivo Studies of the STAT6 Inhibitor YM-341619

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial preclinical evaluation of YM-341619, a potent and orally active inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6). The document details the compound's in vitro inhibitory activity, its effects in cellular and animal models of allergic disease, and its pharmacokinetic profile. Methodologies for key experiments are provided, and signaling pathways and experimental workflows are visually represented.

Introduction to STAT6 and this compound

Signal Transducer and Activator of Transcription 6 (STAT6) is a key transcription factor in the signaling pathways of interleukin-4 (IL-4) and interleukin-13 (IL-13), cytokines central to the development of T-helper type 2 (Th2) cell-mediated immune responses.[1][2][3] Dysregulation of the STAT6 pathway is implicated in the pathogenesis of various allergic diseases, including asthma, atopic dermatitis, and allergic rhinitis.[3][4] Upon activation by IL-4 or IL-13, STAT6 translocates to the nucleus, where it regulates the expression of genes involved in Th2 differentiation, IgE production, and inflammation.[2][3]

This compound (also known as AS1617612) has been identified as a potent and orally bioavailable STAT6 inhibitor.[5][6][7] It belongs to a class of pyrimidine-5-carboxamide derivatives developed to target the Th2 immune response, making it a promising candidate for the treatment of allergic diseases.[6]

In Vitro Studies

Initial in vitro studies were conducted to determine the potency and selectivity of this compound in inhibiting STAT6 activity and Th2 cell differentiation.

The inhibitory activity of this compound was quantified through various assays, with the results summarized in the table below.

Assay Description IC50 Value Reference
STAT6 InhibitionInhibition of STAT6 activation.0.70 nM[5][6][7]
Th2 DifferentiationInhibition of IL-4 induced Th2 differentiation in mouse spleen T cells.0.28 nM[5][6][7]
STAT6 Luciferase Reporter Gene AssayInhibition of IL-4-induced STAT6-dependent luciferase gene activity in FW4 cells.1.5 nM[5]
  • This compound potently inhibits STAT6 activation with a sub-nanomolar IC50 value.[5][6][7]

  • The compound effectively suppresses the differentiation of mouse spleen T cells into Th2 cells, a critical step in the allergic inflammatory cascade.[4][5][6]

  • This compound demonstrated concentration-dependent inhibition of IL-4-induced STAT6 luciferase gene activity.[5]

  • Notably, this compound's inhibitory action is selective for the Th2 pathway; it did not affect Th1 cell differentiation.[5] It also had no effect on the production of IFN-γ or the expression of the Th1 transcription factor T-bet in T cells cultured with IL-12.[4][5]

  • The inhibitor was shown to decrease the production of IL-4 and the expression of GATA-3 mRNA, a key Th2 transcription factor, in a concentration-dependent manner.[4][5]

STAT6 Luciferase Reporter Gene Assay:

  • FW4 cells were pretreated with this compound (0.1-100 nM) for 30 minutes.

  • The cells were then stimulated with IL-4 to induce STAT6-dependent luciferase gene activity.

  • Luciferase activity was measured to determine the extent of inhibition by this compound.[5]

Th2 Differentiation Assay:

  • Mouse spleen T cells were cultured with anti-CD3 antibody and anti-CD28 antibody in the presence of IL-4 to induce differentiation into Th2 cells.

  • This compound (0.1-10 nM) was added to the cell cultures.

  • The production of IL-4 and the expression of GATA-3 mRNA were measured to assess the inhibition of Th2 differentiation.[4][5]

Th1 Differentiation Assay:

  • Mouse spleen T cells were cultured with anti-CD3 antibody in the presence of IL-12 to induce differentiation into Th1 cells.

  • This compound was added to the cell cultures.

  • The production of IFN-γ and the expression of T-bet mRNA were measured to confirm the selectivity of this compound.[4][5]

The following diagrams illustrate the targeted signaling pathway and the general workflow of the in vitro experiments.

STAT6_Signaling_Pathway IL4_IL13 IL-4 / IL-13 Receptor IL-4R / IL-13R IL4_IL13->Receptor Binds JAK JAK Receptor->JAK Activates STAT6 STAT6 JAK->STAT6 Phosphorylates pSTAT6 pSTAT6 (Dimer) STAT6->pSTAT6 Dimerizes Nucleus Nucleus pSTAT6->Nucleus Translocates to GATA3 GATA3 Expression pSTAT6->GATA3 Induces Th2_Diff Th2 Differentiation IgE Production GATA3->Th2_Diff Promotes YM341619 This compound YM341619->STAT6 Inhibits Activation

Caption: The IL-4/IL-13 signaling pathway leading to STAT6 activation.

In_Vitro_Workflow cluster_th2 Th2 Differentiation Assay cluster_th1 Th1 Differentiation Assay (Selectivity) T_cells_Th2 Mouse Spleen T cells Culture_Th2 Culture with α-CD3/α-CD28 + IL-4 T_cells_Th2->Culture_Th2 Add_YM_Th2 Add this compound Culture_Th2->Add_YM_Th2 Measure_Th2 Measure IL-4 & GATA-3 mRNA Add_YM_Th2->Measure_Th2 T_cells_Th1 Mouse Spleen T cells Culture_Th1 Culture with α-CD3 + IL-12 T_cells_Th1->Culture_Th1 Add_YM_Th1 Add this compound Culture_Th1->Add_YM_Th1 Measure_Th1 Measure IFN-γ & T-bet mRNA Add_YM_Th1->Measure_Th1

Caption: Workflow for in vitro T-cell differentiation assays.

In Vivo Studies

Following promising in vitro results, this compound was evaluated in animal models of allergic disease to assess its in vivo efficacy and pharmacokinetic properties.

The efficacy and pharmacokinetic profile of this compound in various animal models are summarized in the tables below.

In Vivo Efficacy in a Rat Model of Allergy

Parameter Dosage (Oral) Effect ED50 Reference
IgE Production0.003-0.03 mg/kgDose-dependent suppression of IgE, but not IgG2a.0.026 mg/kg[5]
Eosinophil Accumulation0.003-3 mg/kgDose-dependent suppression in the lung.N/A[4]
Airway Hyperresponsiveness0.3-3 mg/kgDose-dependent suppression.N/A[4]

Pharmacokinetic Profile of this compound

Species Dose & Route Cmax Tmax t1/2 AUC Bioavailability (F%) Reference
Mice1 mg/kg (IV)80 ng/mL0.5 h1.0 h114 ng·h/mL25%[5][6]
Dogs0.5 mg/kg (IV)29 ng/mL1.2 h0.7 h146 ng·h/mL29%[6]
Monkeys1 mg/kg (IV)16 ng/mL1.7 h0.7 h517 ng·h/mL8%[6]
  • Oral administration of this compound effectively suppressed IgE levels in a dose-dependent manner in DNP-Ascaris-sensitized rats, without affecting IgG2a levels, indicating a specific effect on the Th2 response.[4][5]

  • The compound also reduced IL-4 and IL-13 production in splenocytes from these sensitized rats, while IFN-γ production remained unaffected.[4][5]

  • In an ovalbumin-sensitized rat model, this compound dose-dependently inhibited eosinophil accumulation in the lungs and suppressed airway hyperresponsiveness.[4]

  • In a mouse model, oral administration of this compound at 0.3 mg/kg inhibited antigen-induced eosinophil infiltration into the lung by 71% compared to control animals.[6]

  • Pharmacokinetic studies revealed that this compound is orally bioavailable in multiple species, including mice, dogs, and monkeys.[6]

DNP-Ascaris-Sensitized Rat Model (IgE Production):

  • Rats were sensitized with DNP-Ascaris to induce an allergic phenotype characterized by high IgE levels.

  • This compound was administered orally at doses ranging from 0.003 to 0.03 mg/kg.

  • Plasma levels of IgE and IgG2a were measured to assess the compound's effect on antibody production.

  • Splenocytes were isolated to measure the production of IL-4, IL-13, and IFN-γ.[4][5]

Ovalbumin-Sensitized Rat Model (Airway Inflammation):

  • Rats were sensitized with ovalbumin and repeatedly exposed to induce eosinophilic airway inflammation and hyperresponsiveness.

  • This compound was administered orally at doses ranging from 0.003 to 3 mg/kg.

  • Eosinophil accumulation in the lung was quantified.

  • Airway hyperresponsiveness was assessed.[4]

In_Vivo_Workflow cluster_ige Rat Model for IgE Production cluster_airway Rat Model for Airway Inflammation Sensitize_IgE Sensitize Rats (DNP-Ascaris) Administer_IgE Oral Administration of this compound Sensitize_IgE->Administer_IgE Measure_IgE Measure Plasma IgE/IgG2a & Splenocyte Cytokines Administer_IgE->Measure_IgE Sensitize_Airway Sensitize Rats (Ovalbumin) Administer_Airway Oral Administration of this compound Sensitize_Airway->Administer_Airway Measure_Airway Assess Eosinophil Infiltration & Airway Hyperresponsiveness Administer_Airway->Measure_Airway

Caption: Workflow for in vivo models of allergic disease.

Conclusion

The initial in vitro and in vivo studies of this compound demonstrate that it is a potent, selective, and orally bioavailable inhibitor of STAT6. Its ability to effectively suppress Th2-mediated responses, including IgE production and eosinophilic inflammation, in preclinical models highlights its potential as a novel therapeutic agent for the treatment of allergic diseases such as asthma. These foundational studies provide a strong rationale for further clinical development.

References

YM-341619: A Potent STAT6 Inhibitor for the Suppression of IgE Production in Allergic Models

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Allergic diseases, affecting a significant portion of the global population, are immunologically characterized by the overproduction of Immunoglobulin E (IgE). The signaling pathway involving Interleukin-4 (IL-4) and the Signal Transducer and Activator of Transcription 6 (STAT6) is a critical axis in the regulation of IgE synthesis. This technical guide provides a comprehensive overview of YM-341619, a potent and selective STAT6 inhibitor, and its impact on IgE production in preclinical allergic models. This document details the mechanism of action of this compound, presents its efficacy through in vitro and in vivo quantitative data, outlines the experimental protocols used to generate this data, and visualizes the underlying signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of immunology, allergy, and drug development.

Introduction

The escalating prevalence of allergic disorders such as asthma, allergic rhinitis, and atopic dermatitis underscores the urgent need for novel therapeutic interventions. A key pathological feature of these conditions is the elevated production of IgE antibodies, which sensitize mast cells and basophils, leading to the release of inflammatory mediators upon allergen exposure. The differentiation of B cells into IgE-producing plasma cells is a complex process tightly regulated by T helper 2 (Th2) cells and their associated cytokines, most notably IL-4 and IL-13.

The binding of IL-4 to its receptor initiates a signaling cascade that culminates in the activation of STAT6.[1] Phosphorylated STAT6 translocates to the nucleus and acts as a transcription factor, inducing the expression of genes crucial for IgE class switching, including the master Th2 transcription factor GATA-3.[2] Consequently, the inhibition of STAT6 activation presents a highly attractive strategy for the therapeutic suppression of IgE production and the amelioration of allergic inflammation.

This compound has emerged as a potent and orally bioavailable small molecule inhibitor of STAT6.[3] This document provides a detailed examination of the preclinical data supporting the efficacy of this compound in modulating IgE production in relevant allergic models.

Quantitative Data on this compound Efficacy

The inhibitory activity of this compound on STAT6 activation and downstream cellular processes has been quantified in a series of in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterCell Type/SystemIC50 ValueReference
STAT6 Activation---0.7 nM[4]
IL-4-induced Th2 DifferentiationMouse Spleen T Cells0.28 nM[4]

Table 2: In Vivo Efficacy of this compound in a Rat Model of Allergy

Animal ModelTreatmentDosage (p.o.)Effect on Plasma IgE LevelsReference
DNP-Ascaris-sensitized ratsThis compound0.003-0.03 mg/kgDose-dependent reduction[3]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Th2 Differentiation Assay

Objective: To assess the in vitro effect of this compound on the differentiation of naive T cells into Th2 cells.

Materials:

  • Spleens from BALB/c mice

  • CD4+ T cell isolation kit

  • RPMI-1640 medium supplemented with 10% FBS, 2-mercaptoethanol, and antibiotics

  • Anti-CD3 and anti-CD28 antibodies

  • Recombinant mouse IL-2 and IL-4

  • This compound

  • RNA isolation and quantitative PCR reagents

  • ELISA kits for IL-4 and IFN-γ

Protocol:

  • Isolate spleens from mice and prepare a single-cell suspension.

  • Enrich for CD4+ T cells using a magnetic-activated cell sorting (MACS) system.

  • Coat 24-well plates with anti-CD3 antibody (1 µg/mL) and anti-CD28 antibody (1 µg/mL) overnight at 4°C.

  • Wash the plates with sterile PBS.

  • Seed the purified CD4+ T cells at a density of 1 x 10^6 cells/well in complete RPMI-1640 medium.

  • To induce Th2 differentiation, add recombinant mouse IL-2 (10 ng/mL) and IL-4 (10 ng/mL) to the culture.

  • Add this compound at various concentrations to the designated wells. A vehicle control (e.g., DMSO) should be included.

  • Incubate the plates for 4-5 days at 37°C in a 5% CO2 incubator.

  • After incubation, harvest the cells and the culture supernatants.

  • Analysis of Cytokine Production: Measure the concentrations of IL-4 and IFN-γ in the culture supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Analysis of Gene Expression: Isolate total RNA from the harvested cells and perform quantitative real-time PCR to measure the expression levels of GATA-3 and T-bet mRNA.

In Vivo DNP-Ascaris-Sensitized Rat Model

Objective: To evaluate the in vivo effect of orally administered this compound on allergen-specific IgE production in a rat model of allergy.

Materials:

  • Male Wistar rats (6-8 weeks old)

  • Dinitrophenylated Ascaris suum extract (DNP-Ascaris)

  • Aluminum hydroxide (B78521) gel (adjuvant)

  • This compound

  • Blood collection supplies

  • ELISA kit for rat IgE

Protocol:

  • Actively sensitize male Wistar rats by intraperitoneal injection of 1 mg of DNP-Ascaris extract adsorbed to 100 mg of aluminum hydroxide gel in 1 mL of saline on day 0.

  • From day 7 to day 21, administer this compound orally once daily at the desired doses (e.g., 0.003, 0.01, 0.03 mg/kg). A vehicle control group should be included.

  • On day 21, collect blood samples from the tail vein.

  • Separate the plasma by centrifugation.

  • Measure the total plasma IgE levels using a rat-specific IgE ELISA kit following the manufacturer's protocol.

Ovalbumin (OVA)-Induced Allergic Asthma Model in Rats

Objective: To assess the effect of this compound on airway inflammation and hyperresponsiveness in a rat model of allergic asthma.

Materials:

  • Male Brown Norway rats

  • Ovalbumin (OVA)

  • Aluminum hydroxide

  • This compound

  • Whole-body plethysmography system

  • Methacholine (B1211447)

  • Bronchoalveolar lavage (BAL) fluid collection supplies

  • Reagents for cell counting and differential analysis

Protocol:

  • Sensitization: On days 0 and 7, sensitize rats with an intraperitoneal injection of 1 mg of OVA emulsified in 200 mg of aluminum hydroxide in saline.

  • Challenge: From day 14 to day 20, expose the rats to an aerosol of 1% OVA in saline for 20 minutes daily.

  • Treatment: Administer this compound orally at the desired doses daily, starting from day 14, one hour before each OVA challenge.

  • Airway Hyperresponsiveness Measurement: On day 21, 24 hours after the last OVA challenge, measure airway hyperresponsiveness to inhaled methacholine using a whole-body plethysmograph.

  • Bronchoalveolar Lavage (BAL): Immediately after the assessment of airway hyperresponsiveness, perform a BAL to collect airway inflammatory cells.

  • Cell Analysis: Determine the total and differential cell counts (eosinophils, neutrophils, lymphocytes, and macrophages) in the BAL fluid.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL4 IL-4 IL4R IL-4 Receptor IL4->IL4R Binds JAK JAK IL4R->JAK Activates STAT6 STAT6 JAK->STAT6 Phosphorylates pSTAT6 pSTAT6 STAT6->pSTAT6 pSTAT6_dimer pSTAT6 Dimer pSTAT6->pSTAT6_dimer Dimerizes YM341619 This compound YM341619->STAT6 Inhibits Phosphorylation GATA3 GATA-3 Gene pSTAT6_dimer->GATA3 Induces Transcription IgE_promoter IgE Promoter pSTAT6_dimer->IgE_promoter Binds GATA3_protein GATA-3 Protein GATA3->GATA3_protein Translation IgE_production IgE Production IgE_promoter->IgE_production Leads to GATA3_protein->IgE_promoter Activates

Figure 1: The IL-4/STAT6 signaling pathway and the inhibitory action of this compound.

G cluster_sensitization Sensitization Phase cluster_challenge_treatment Challenge & Treatment Phase cluster_analysis Analysis Phase sensitization Day 0 & 7: Sensitize rats with OVA + Alum (i.p.) challenge Days 14-20: Daily OVA aerosol challenge sensitization->challenge treatment Days 14-20: Daily oral administration of this compound sensitization->treatment ahr Day 21: Measure Airway Hyperresponsiveness challenge->ahr treatment->ahr bal Day 21: Perform Bronchoalveolar Lavage (BAL) ahr->bal cell_count Analyze BAL fluid for inflammatory cells bal->cell_count

Figure 2: Experimental workflow for the Ovalbumin-induced allergic asthma model in rats.

Conclusion

This compound demonstrates potent and selective inhibition of the STAT6 signaling pathway, a critical regulator of IgE production. The data presented in this technical guide highlight the significant potential of this compound as a therapeutic agent for allergic diseases. Both in vitro and in vivo studies consistently show that this compound effectively suppresses Th2 differentiation and reduces IgE levels in established allergic models. The detailed experimental protocols provided herein offer a framework for the further investigation and characterization of STAT6 inhibitors in the context of allergic inflammation. The continued exploration of compounds like this compound holds great promise for the development of novel, targeted therapies for patients suffering from IgE-mediated allergic conditions.

References

Methodological & Application

Application Notes and Protocols for YM-341619, a STAT6 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 6 (STAT6) is a critical component of the signaling cascade initiated by interleukin-4 (IL-4) and interleukin-13 (IL-13). This pathway is fundamental to T helper 2 (Th2) cell differentiation and the subsequent allergic inflammatory responses. Consequently, STAT6 has emerged as a promising therapeutic target for allergic diseases such as asthma. YM-341619 is a potent and selective small molecule inhibitor of STAT6.[1][2] These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of this compound on the STAT6 signaling pathway.

Quantitative Data Summary

The inhibitory potency of this compound on various aspects of the STAT6 signaling pathway has been quantified in several studies. The following table summarizes the key IC50 values.

AssayCell Type/SystemIC50 ValueReference
STAT6 ActivationNot Specified0.70 nM[1][2][3]
IL-4-induced Th2 DifferentiationMouse Spleen T cells0.28 nM[1][2][3]
IL-4-induced STAT6 Luciferase Reporter Gene ActivityFW4 cells1.5 nM[1]

Signaling Pathway and Inhibitory Action of this compound

The following diagram illustrates the IL-4 induced STAT6 signaling pathway and the point of inhibition by this compound.

STAT6_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-4R IL-4 Receptor JAK1 JAK1 IL-4R->JAK1 JAK3 JAK3 IL-4R->JAK3 STAT6_inactive STAT6 JAK1->STAT6_inactive phosphorylates JAK3->STAT6_inactive phosphorylates pSTAT6 p-STAT6 STAT6_inactive->pSTAT6 Phosphorylation STAT6_dimer STAT6 Dimer pSTAT6->STAT6_dimer Dimerization DNA DNA STAT6_dimer->DNA Binds to promoter STAT6_dimer->DNA This compound This compound This compound->pSTAT6 inhibits Gene_Expression Th2 Gene Expression (e.g., GATA-3, IL-4) DNA->Gene_Expression Induces IL-4 IL-4 IL-4->IL-4R Binds

Caption: IL-4/STAT6 signaling pathway and inhibition by this compound.

Experimental Protocols

Herein are detailed protocols for three key in vitro assays to assess the inhibitory effect of this compound on STAT6.

STAT6 Phosphorylation Assay (Western Blot)

This assay determines the effect of this compound on the IL-4-induced phosphorylation of STAT6.

Experimental Workflow:

WB_Workflow A 1. Cell Culture & Treatment (e.g., Jurkat T cells) B 2. Pre-incubation with this compound A->B C 3. Stimulation with IL-4 B->C D 4. Cell Lysis C->D E 5. Protein Quantification (BCA Assay) D->E F 6. SDS-PAGE E->F G 7. Western Blot Transfer F->G H 8. Antibody Incubation (p-STAT6, Total STAT6, Loading Control) G->H I 9. Detection & Imaging H->I J 10. Densitometry & Data Analysis I->J

Caption: Western Blot workflow for STAT6 phosphorylation.

Materials:

  • Cell Line: Jurkat T cells or other suitable cell line expressing STAT6.

  • Reagents: RPMI-1640, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Recombinant Human IL-4, this compound, DMSO, RIPA buffer, Protease and Phosphatase Inhibitor Cocktails, BCA Protein Assay Kit, Laemmli sample buffer.

  • Antibodies: Rabbit anti-phospho-STAT6 (Tyr641), Rabbit anti-STAT6, Mouse anti-β-actin (or other loading control).

  • Equipment: Cell culture incubator, centrifuges, SDS-PAGE and Western blot apparatus, imaging system.

Protocol:

  • Cell Culture: Culture Jurkat T cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding and Serum Starvation: Seed cells at a density of 1 x 10^6 cells/well in a 6-well plate. Before treatment, serum-starve the cells for 4-6 hours in RPMI-1640 with 0.5% FBS.

  • Inhibitor Treatment: Prepare a stock solution of this compound in DMSO. Dilute to desired concentrations in serum-free media. Pre-incubate the cells with this compound or vehicle (DMSO) for 1 hour.

  • IL-4 Stimulation: Stimulate the cells with 20 ng/mL of IL-4 for 15-30 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Western Blot:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies (anti-p-STAT6, anti-STAT6, anti-β-actin) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using densitometry software. Normalize p-STAT6 levels to total STAT6 and the loading control.

STAT6 Reporter Gene Assay

This assay measures the transcriptional activity of STAT6 in response to IL-4 and its inhibition by this compound.[4][5][6]

Experimental Workflow:

Reporter_Workflow A 1. Co-transfect cells with STAT6 expression vector and STAT6-luciferase reporter vector B 2. Seed cells in 96-well plate A->B C 3. Pre-incubate with this compound B->C D 4. Stimulate with IL-4 C->D E 5. Incubate for 6-24 hours D->E F 6. Lyse cells E->F G 7. Add Luciferase Substrate F->G H 8. Measure Luminescence G->H I 9. Data Analysis (IC50 determination) H->I

Caption: STAT6 Reporter Gene Assay workflow.

Materials:

  • Cell Line: HEK293T or a similar easily transfectable cell line.

  • Plasmids: STAT6 expression vector, STAT6-responsive firefly luciferase reporter vector, and a control vector (e.g., Renilla luciferase) for normalization.

  • Reagents: DMEM, FBS, Penicillin-Streptomycin, Transfection reagent (e.g., Lipofectamine), Recombinant Human IL-4, this compound, DMSO, Dual-Luciferase Reporter Assay System.

  • Equipment: Cell culture incubator, luminometer.

Protocol:

  • Transfection: Co-transfect HEK293T cells with the STAT6 expression vector, STAT6-luciferase reporter vector, and the Renilla luciferase control vector using a suitable transfection reagent.

  • Cell Seeding: After 24 hours, seed the transfected cells into a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells/well.

  • Inhibitor Treatment: Pre-incubate the cells with serial dilutions of this compound or vehicle (DMSO) for 1 hour.

  • IL-4 Stimulation: Add IL-4 to a final concentration of 10 ng/mL to the appropriate wells.

  • Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay:

    • Lyse the cells according to the Dual-Luciferase Reporter Assay System protocol.

    • Measure firefly and Renilla luciferase activities using a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the IL-4 stimulated control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

STAT6 DNA Binding Assay (ELISA-based)

This assay quantifies the binding of activated STAT6 to its specific DNA consensus sequence and the inhibitory effect of this compound.

Logical Relationship of Assays:

Assay_Logic A IL-4 Stimulation B STAT6 Phosphorylation (Assay 1: Western Blot) A->B C STAT6 Dimerization & Nuclear Translocation B->C D STAT6 Binding to DNA (Assay 3: DNA Binding ELISA) C->D E Gene Transcription (Assay 2: Reporter Gene Assay) D->E

Caption: Logical flow of STAT6 activation and corresponding assays.

Materials:

  • Kit: STAT6 Transcription Factor Assay Kit (commercially available).

  • Cell Line: A cell line responsive to IL-4, such as Jurkat or A549.

  • Reagents: Cell culture medium, FBS, Penicillin-Streptomycin, Recombinant Human IL-4, this compound, DMSO, Nuclear Extraction Buffer.

  • Equipment: Cell culture incubator, centrifuge, microplate reader.

Protocol:

  • Cell Treatment: Culture and treat cells with this compound and IL-4 as described in the STAT6 Phosphorylation Assay protocol.

  • Nuclear Extract Preparation: Prepare nuclear extracts from the treated cells using a nuclear extraction kit or buffer system.

  • Protein Quantification: Determine the protein concentration of the nuclear extracts.

  • ELISA Assay:

    • Follow the manufacturer's protocol for the STAT6 Transcription Factor Assay Kit.

    • Typically, this involves adding equal amounts of nuclear extract to wells of a microplate pre-coated with an oligonucleotide containing the STAT6 consensus binding site.

    • Incubate to allow STAT6 to bind to the DNA.

    • Wash away unbound proteins.

    • Add a primary antibody specific for STAT6.

    • Wash and add a HRP-conjugated secondary antibody.

    • Add a colorimetric substrate and stop solution.

  • Data Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the percentage of inhibition of STAT6 DNA binding for each concentration of this compound.

    • Determine the IC50 value from a dose-response curve.

These detailed protocols provide a robust framework for the in vitro characterization of this compound as a STAT6 inhibitor. By employing these assays, researchers can effectively evaluate the potency and mechanism of action of this compound and other potential STAT6 inhibitors in a drug discovery and development setting.

References

Application Notes and Protocols: Preparation of YM-341619 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation, storage, and handling of YM-341619 stock solutions using Dimethyl Sulfoxide (DMSO) as the solvent. This compound is a potent and orally active STAT6 inhibitor, crucial for research in allergic diseases such as asthma.[1]

Compound Information

A summary of the essential chemical properties of this compound is presented in the table below. This information is critical for accurate preparation of stock solutions.

ParameterValueReference
Molecular Weight 458.44 g/mol [1]
CAS Number 643082-52-4[1]
Formula C22H21F3N4O3
Purity >98% (Recommended)-
Appearance Crystalline solid-
Solvent DMSO[1]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for in vitro and in vivo studies.

Materials:

  • This compound powder

  • Anhydrous or molecular sieve-dried DMSO (Biotechnology grade or higher)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Procedure:

  • Acclimatize Reagents: Allow the this compound powder and DMSO to reach room temperature before opening to prevent condensation.

  • Weighing this compound:

    • Tare a clean, dry microcentrifuge tube or vial on the analytical balance.

    • Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.4584 mg of this compound.

  • Solvent Addition:

    • Using a calibrated pipette, add the calculated volume of DMSO to the tube containing the this compound powder.

    • To continue the example, add 100 µL of DMSO to the 0.4584 mg of this compound.

  • Dissolution:

    • Tightly cap the tube or vial.

    • Vortex the solution for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.

  • Aliquoting and Storage:

    • For ease of use and to minimize freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Calculations for Stock Solution Preparation:

The following formula can be used to calculate the required mass of this compound for a desired concentration and volume:

Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

Example Calculation for 1 mL of 10 mM Stock Solution:

  • Mass (g) = (10 x 10⁻³ mol/L) x (1 x 10⁻³ L) x 458.44 g/mol

  • Mass (g) = 0.00045844 g

  • Mass (mg) = 0.45844 mg

Experimental Workflow

The following diagram illustrates the workflow for preparing the this compound stock solution.

G cluster_prep Preparation cluster_storage Storage start Start: Gather Materials weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve check Visually Confirm Dissolution dissolve->check check->dissolve Incomplete aliquot Aliquot into Single-Use Tubes check->aliquot Complete label_tubes Label Aliquots aliquot->label_tubes store Store at -20°C or -80°C label_tubes->store end End: Ready for Use store->end

Caption: Workflow for preparing this compound stock solution.

Safety Precautions

  • Always handle this compound and DMSO in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and DMSO for detailed safety and handling information.

  • Dispose of all waste materials according to institutional and local regulations.

Signaling Pathway

The following diagram illustrates the inhibitory action of this compound on the STAT6 signaling pathway.

G IL4_IL13 IL-4 / IL-13 Receptor IL-4R / IL-13R IL4_IL13->Receptor JAK JAK Receptor->JAK Activates STAT6 STAT6 JAK->STAT6 Phosphorylates pSTAT6 p-STAT6 (Active) STAT6->pSTAT6 Nucleus Nucleus pSTAT6->Nucleus Translocates to Gene Th2 Gene Expression Nucleus->Gene Promotes YM341619 This compound YM341619->STAT6 Inhibits

Caption: this compound inhibits STAT6 phosphorylation.

References

Optimal dosage of YM-341619 for oral administration in rat asthma models

Author: BenchChem Technical Support Team. Date: December 2025

Optimal Dosage of YM-341619 for Oral Administration

These application notes provide a comprehensive guide for researchers utilizing this compound, a potent and orally active STAT6 inhibitor, in rat models of allergic asthma. The provided protocols and data summaries are intended for researchers, scientists, and drug development professionals.

This compound has demonstrated efficacy in suppressing key markers of allergic inflammation in preclinical rat asthma models. It selectively inhibits the differentiation of CD4+ T-cells into the Th2 subset, a critical driver of the asthmatic inflammatory cascade.[1][2] Oral administration of this compound has been shown to dose-dependently reduce plasma IgE levels, suppress the production of Th2 cytokines such as IL-4 and IL-13, and inhibit eosinophil accumulation in the lungs and airway hyperresponsiveness (AHR).[1][2]

Quantitative Data Summary

The following tables summarize the dose-dependent effects of orally administered this compound in various rat asthma models. These data are compiled from studies utilizing dinitrophenol (DNP)-Ascaris-sensitized rats and ovalbumin (OVA)-sensitized rats.

Table 1: Effect of this compound on Plasma IgE and Cytokine Production in DNP-Ascaris-Sensitized Rats

Dosage (mg/kg, p.o.)Change in Plasma IgE LevelChange in IL-4 ProductionChange in IL-13 ProductionChange in IFN-γ Production
0.003 - 0.03Dose-dependent reductionTendency to decreaseDose-dependent decrease (up to 57%)No significant effect
ED₅₀0.026 mg/kg---

Data compiled from studies on DNP-Ascaris-sensitized rats.[3]

Table 2: Effect of this compound on Eosinophil Accumulation and Airway Hyperresponsiveness in Ovalbumin-Sensitized Rats

Dosage (mg/kg, p.o.)Effect on Eosinophil Accumulation in the LungEffect on Airway Hyperresponsiveness (AHR)
0.003 - 3Dose-dependent suppression-
0.3 - 3-Dose-dependent suppression

Data compiled from studies on ovalbumin-sensitized rats.[2]

Experimental Protocols

The following are detailed methodologies for key experiments involving the oral administration of this compound in a rat model of ovalbumin-induced asthma.

Ovalbumin (OVA)-Induced Asthma Model in Rats

This protocol describes the sensitization and challenge of rats with ovalbumin to induce an allergic asthma phenotype.[4][5][6][7]

Materials:

  • Male Wistar or Sprague-Dawley rats (6-8 weeks old)

  • Ovalbumin (OVA), Grade V

  • Aluminum hydroxide (B78521) (Al(OH)₃) gel

  • Sterile saline (0.9% NaCl)

  • Nebulizer

Procedure:

  • Sensitization:

    • On day 0 and day 7, sensitize rats with an intraperitoneal (i.p.) injection of 1 mg OVA and 100 mg aluminum hydroxide in 1 ml of sterile saline.

  • Challenge:

    • From day 14 to day 21, challenge the sensitized rats by exposing them to an aerosol of 1% OVA in sterile saline for 30 minutes daily using a nebulizer.

Oral Administration of this compound

This protocol outlines the procedure for administering this compound orally to rats using gavage.[1][2][3][8]

Materials:

  • This compound hydrochloride

  • Vehicle (e.g., distilled water, 0.5% methylcellulose)

  • Rat gavage needles (16-18 gauge, 2-3 inches long with a rounded tip)

  • Syringes

Procedure:

  • Preparation of Dosing Solution:

    • Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 0.003, 0.03, 0.3, 3 mg/ml). Ensure the solution is homogenous before each administration.

  • Oral Gavage:

    • Administer the prepared this compound solution or vehicle control orally to the rats once daily, starting from day 14 (the first day of OVA challenge) until the end of the experiment.

    • The volume of administration should be based on the rat's body weight (typically 1-2 ml/kg).

    • Gently restrain the rat, insert the gavage needle into the esophagus, and slowly administer the solution. Monitor the animal for any signs of distress.

Measurement of Airway Hyperresponsiveness (AHR)

AHR can be assessed by measuring the changes in lung function in response to a bronchoconstrictor like methacholine (B1211447).[9][10][11][12][13]

Materials:

  • Whole-body plethysmograph

  • Methacholine chloride

  • Nebulizer

Procedure:

  • 24 hours after the final OVA challenge, place the rats in the whole-body plethysmograph and allow them to acclimatize.

  • Record baseline respiratory parameters.

  • Expose the rats to aerosolized saline (vehicle control) followed by increasing concentrations of methacholine (e.g., 3, 6, 12.5, 25, 50 mg/ml).

  • Measure respiratory parameters such as enhanced pause (Penh), tidal volume, and respiratory rate for 3-5 minutes after each nebulization.

  • Calculate the percentage increase in Penh from baseline for each methacholine concentration to determine the level of AHR.

Bronchoalveolar Lavage (BAL) and Eosinophil Quantification

This protocol is for collecting bronchoalveolar lavage fluid (BALF) to quantify inflammatory cells, particularly eosinophils.[14][15][16][17][18]

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Centrifuge

  • Hemocytometer or automated cell counter

  • Microscope slides

  • Diff-Quik or Wright-Giemsa stain

Procedure:

  • Following the AHR measurement, euthanize the rats.

  • Expose the trachea and insert a cannula.

  • Instill and withdraw 1 ml of ice-cold PBS into the lungs three times.

  • Pool the collected BALF and centrifuge at 400 x g for 10 minutes at 4°C.

  • Resuspend the cell pellet in a known volume of PBS and determine the total cell count using a hemocytometer.

  • Prepare cytospin slides and stain with Diff-Quik or Wright-Giemsa stain.

  • Perform a differential cell count by identifying at least 300 cells under a microscope to determine the percentage of eosinophils.

Measurement of IgE, IL-4, and IL-13 Levels

The levels of total IgE, IL-4, and IL-13 in the serum or plasma can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA).[19][20][21][22][23]

Materials:

  • Rat IgE, IL-4, and IL-13 ELISA kits

  • Microplate reader

  • Blood collection tubes

Procedure:

  • Collect blood samples from the rats via cardiac puncture or tail vein.

  • Separate the serum or plasma by centrifugation.

  • Follow the manufacturer's instructions provided with the specific ELISA kits to quantify the concentrations of total IgE, IL-4, and IL-13.

Visualizations

Signaling Pathway of this compound Action

G cluster_0 Th2 Cell Differentiation cluster_1 Asthmatic Response IL-4 IL-4 IL-4R IL-4Rα/γc IL-4->IL-4R IL-13 IL-13 IL-13R IL-4Rα/IL-13Rα1 IL-13->IL-13R STAT6 STAT6 IL-4R->STAT6 IL-13R->STAT6 pSTAT6 Phosphorylated STAT6 STAT6->pSTAT6 Phosphorylation GATA3 GATA3 pSTAT6->GATA3 Upregulation Th2_Cytokines Th2 Cytokine (IL-4, IL-5, IL-13) Gene Expression GATA3->Th2_Cytokines B_Cell B Cell Th2_Cytokines->B_Cell Eosinophil Eosinophil Th2_Cytokines->Eosinophil Airway_Hyperresponsiveness Airway Hyperresponsiveness Th2_Cytokines->Airway_Hyperresponsiveness This compound This compound This compound->STAT6 Inhibition IgE_Production IgE Production B_Cell->IgE_Production Airway_Inflammation Airway Inflammation & Eosinophilia Eosinophil->Airway_Inflammation

Caption: this compound inhibits STAT6 phosphorylation, blocking Th2 differentiation and downstream allergic responses.

Experimental Workflow for this compound Efficacy Testing

References

Application Notes and Protocols for Studying YM-341619's Effects on Th2 Differentiation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T helper 2 (Th2) cells are a subset of CD4+ T cells that play a critical role in the adaptive immune response, particularly in mediating allergic reactions and defense against extracellular parasites. The differentiation of naive CD4+ T cells into the Th2 lineage is a complex process driven by specific cytokines, primarily Interleukin-4 (IL-4). A key signaling pathway involved in this process is the IL-4/STAT6/GATA-3 axis. Dysregulation of Th2 differentiation is implicated in the pathophysiology of various allergic diseases, such as asthma and atopic dermatitis, making it a key target for therapeutic intervention.

YM-341619 is a potent and selective inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6). By targeting STAT6, this compound is expected to block the downstream signaling cascade initiated by IL-4, thereby inhibiting the differentiation of naive CD4+ T cells into Th2 cells. These application notes provide a comprehensive guide for researchers to study the effects of this compound on Th2 differentiation in vitro, utilizing suitable cell lines and robust experimental protocols.

Cell Lines Suitable for Th2 Differentiation Studies

The most physiologically relevant and recommended model for studying Th2 differentiation is the use of primary naive CD4+ T cells . These cells can be isolated from human peripheral blood or mouse spleens. While immortalized T cell lines such as Jurkat, MOLT-4, or H9 are available and can be used for general T cell activation studies, they often exhibit abnormal signaling pathways and may not reliably differentiate into a distinct Th2 phenotype with the characteristic cytokine secretion profile. Therefore, for studies focusing on the specific process of Th2 differentiation and the effects of inhibitors like this compound, primary cells are the gold standard.

Human Naive CD4+ T Cells:

  • Source: Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors.

  • Isolation: Naive CD4+ T cells (CD4+CD45RA+CCR7+) can be isolated from PBMCs using negative selection magnetic bead-based kits. This method ensures that the target cells are not activated by antibody binding.

Mouse Naive CD4+ T Cells:

  • Source: Spleens from mice (e.g., C57BL/6 or BALB/c strains).

  • Isolation: Similar to human cells, naive CD4+ T cells (CD4+CD62L+CD44-) can be isolated from splenocytes using negative selection magnetic bead-based kits.

The IL-4/STAT6/GATA-3 Signaling Pathway in Th2 Differentiation

The differentiation of naive CD4+ T cells into Th2 cells is initiated by the cytokine IL-4. The binding of IL-4 to its receptor (IL-4R) on the surface of a naive T cell triggers a signaling cascade that is central to Th2 lineage commitment. This compound directly targets a key component of this pathway, STAT6.

Th2_Differentiation_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-4 IL-4 IL-4R IL-4 Receptor IL-4->IL-4R Binds JAK1/3 JAK1/3 IL-4R->JAK1/3 Activates STAT6_inactive STAT6 (inactive) JAK1/3->STAT6_inactive Phosphorylates STAT6_active p-STAT6 (active) STAT6_inactive->STAT6_active GATA-3_gene GATA-3 Gene STAT6_active->GATA-3_gene Translocates to nucleus and activates transcription This compound This compound This compound->STAT6_active Inhibits GATA-3 GATA-3 GATA-3_gene->GATA-3 Expression Th2_cytokine_genes IL-4, IL-5, IL-13 Genes GATA-3->Th2_cytokine_genes Activates transcription Th2_Cytokines Th2 Cytokines Th2_cytokine_genes->Th2_Cytokines Expression Differentiation Differentiation Th2_Cytokines->Differentiation Promotes Th2 Differentiation

Caption: IL-4/STAT6/GATA-3 signaling pathway in Th2 differentiation.

Experimental Protocols

Protocol 1: Isolation of Naive CD4+ T Cells

Materials:

  • Human peripheral blood or mouse spleens

  • Ficoll-Paque PLUS

  • Phosphate-Buffered Saline (PBS)

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Naive CD4+ T Cell Isolation Kit (Human or Mouse)

Procedure:

  • Prepare Single-Cell Suspension:

    • Human PBMCs: Isolate PBMCs from whole blood by density gradient centrifugation using Ficoll-Paque PLUS.

    • Mouse Splenocytes: Harvest spleens from mice and prepare a single-cell suspension by mechanical dissociation through a 70 µm cell strainer. Lyse red blood cells using ACK lysis buffer.

  • Isolate Naive CD4+ T Cells:

    • Follow the manufacturer's protocol for the respective naive CD4+ T cell isolation kit. This typically involves incubating the cell suspension with an antibody cocktail that labels unwanted cells, followed by magnetic separation.

  • Assess Purity:

    • Check the purity of the isolated naive CD4+ T cells by flow cytometry. For human cells, stain for CD4, CD45RA, and CCR7. For mouse cells, stain for CD4, CD62L, and CD44. A purity of >95% is recommended.

Protocol 2: In Vitro Th2 Differentiation Assay

Materials:

  • Isolated naive CD4+ T cells

  • 24-well tissue culture plates

  • Anti-CD3 antibody

  • Anti-CD28 antibody

  • Recombinant human or mouse IL-2

  • Recombinant human or mouse IL-4

  • Anti-IFN-γ antibody

  • This compound (and vehicle control, e.g., DMSO)

  • Complete RPMI 1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2-mercaptoethanol)

Procedure:

  • Plate Coating: Coat the wells of a 24-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) and incubate overnight at 4°C. Wash the wells with PBS before use.

  • Cell Seeding: Resuspend the isolated naive CD4+ T cells in complete RPMI medium and seed them into the anti-CD3 coated wells at a density of 1 x 10^6 cells/mL.

  • Th2 Polarizing Conditions: Add the following reagents to the wells to induce Th2 differentiation:

    • Soluble anti-CD28 antibody (e.g., 1-2 µg/mL)

    • Recombinant IL-2 (e.g., 20 U/mL)

    • Recombinant IL-4 (e.g., 10-50 ng/mL)

    • Anti-IFN-γ antibody (e.g., 1-10 µg/mL) to neutralize any endogenous IFN-γ that would inhibit Th2 differentiation.

  • Treatment with this compound: Add this compound at various concentrations to the designated wells. Include a vehicle control group.

  • Incubation: Culture the cells for 5-7 days at 37°C in a 5% CO2 incubator.

  • Harvesting: After the incubation period, harvest the cells and supernatants for analysis.

Protocol 3: Assessment of Th2 Differentiation

A. Cytokine Analysis by ELISA:

  • Collect the cell culture supernatants.

  • Use commercially available ELISA kits to quantify the concentration of Th2 cytokines (IL-4, IL-5, and IL-13).

  • Follow the manufacturer's instructions for the ELISA procedure.

B. Intracellular Cytokine Staining and Flow Cytometry:

  • Restimulate the differentiated T cells with PMA (phorbol 12-myristate 13-acetate) and ionomycin (B1663694) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours.

  • Stain the cells with a surface marker antibody (e.g., anti-CD4).

  • Fix and permeabilize the cells using a fixation/permeabilization buffer.

  • Stain the cells with fluorescently labeled antibodies against intracellular cytokines (IL-4, IL-5, IL-13) and the master transcription factor GATA-3.

  • Analyze the cells using a flow cytometer to determine the percentage of cytokine-producing cells.

C. GATA-3 Expression Analysis by RT-qPCR:

  • Extract total RNA from the differentiated T cells.

  • Synthesize cDNA using a reverse transcription kit.

  • Perform quantitative real-time PCR (RT-qPCR) using primers specific for GATA-3 and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

  • Calculate the relative expression of GATA-3 mRNA.

Experimental Workflow

The following diagram illustrates the overall experimental workflow for assessing the effect of this compound on Th2 differentiation.

Experimental_Workflow cluster_prep Cell Preparation cluster_culture Cell Culture and Treatment cluster_analysis Analysis Isolate_PBMCs Isolate PBMCs from Human Blood or Splenocytes from Mouse Spleen Isolate_Naive_T Isolate Naive CD4+ T Cells (Negative Selection) Isolate_PBMCs->Isolate_Naive_T Purity_Check Assess Purity by Flow Cytometry (>95%) Isolate_Naive_T->Purity_Check Plate_Coating Coat Plates with anti-CD3 Antibody Purity_Check->Plate_Coating Cell_Seeding Seed Naive CD4+ T Cells Plate_Coating->Cell_Seeding Add_Stimuli Add Th2 Polarizing Conditions: - anti-CD28 - IL-2 - IL-4 - anti-IFN-γ Cell_Seeding->Add_Stimuli Add_Inhibitor Add this compound (or Vehicle Control) Add_Stimuli->Add_Inhibitor Incubate Incubate for 5-7 Days Add_Inhibitor->Incubate Harvest Harvest Cells and Supernatants Incubate->Harvest ELISA ELISA for IL-4, IL-5, IL-13 in Supernatants Harvest->ELISA Flow_Cytometry Intracellular Staining for IL-4, GATA-3 and Flow Cytometry Analysis Harvest->Flow_Cytometry RT-qPCR RT-qPCR for GATA-3 mRNA Expression Harvest->RT-qPCR

Application Notes and Protocols for YM-341619 in Airway Hyperresponsiveness Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the in vivo administration of YM-341619, a potent and selective inhibitor of Signal Transducer and Activator of Transcription 6 (STAT-6), for studying airway hyperresponsiveness (AHR). This compound effectively suppresses Th2-mediated immune responses, making it a valuable tool for investigating allergic asthma and other respiratory diseases characterized by AHR. This document outlines the mechanism of action of this compound, detailed protocols for inducing AHR in a rat model, methods for assessing airway function, and relevant quantitative data to guide experimental design.

Introduction

Airway hyperresponsiveness, a hallmark of asthma, is an exaggerated bronchoconstrictor response to various stimuli.[1][2] The T helper 2 (Th2) inflammatory cascade plays a crucial role in the pathogenesis of allergic AHR, with cytokines such as Interleukin-4 (IL-4) and Interleukin-13 (IL-13) being central mediators.[3] These cytokines signal through the STAT-6 pathway, leading to the differentiation of Th2 cells, production of IgE, and recruitment of eosinophils, all of which contribute to airway inflammation and hyperreactivity.[3][4]

This compound is a novel, orally bioavailable pyrimidine-5-carboxamide derivative that potently inhibits STAT-6 activation.[5] By selectively targeting STAT-6, this compound suppresses the differentiation of CD4+ T cells into the Th2 subset, thereby mitigating the downstream effects of the Th2 response.[4] This makes this compound a powerful pharmacological tool for dissecting the role of the STAT-6 pathway in AHR and for evaluating the therapeutic potential of STAT-6 inhibition.

Mechanism of Action: The IL-4/IL-13/STAT-6 Signaling Pathway

The binding of IL-4 and IL-13 to their respective receptors on the surface of immune cells initiates a signaling cascade that is central to the Th2 inflammatory response. This leads to the activation of Janus kinases (JAKs), which in turn phosphorylate STAT-6. Phosphorylated STAT-6 then dimerizes and translocates to the nucleus, where it acts as a transcription factor, promoting the expression of genes critical for Th2 differentiation and function, such as GATA-3. This compound exerts its inhibitory effect by preventing the activation of STAT-6.

YM-341619_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL-4 IL-4 IL-4R IL-4 Receptor IL-4->IL-4R IL-13 IL-13 IL-13R IL-13 Receptor IL-13->IL-13R JAK JAK IL-4R->JAK IL-13R->JAK STAT-6 STAT-6 (Inactive) JAK->STAT-6 phosphorylates p-STAT-6 p-STAT-6 (Active) STAT-6->p-STAT-6 GATA-3 GATA-3 p-STAT-6->GATA-3 activates Th2_Differentiation Th2 Differentiation Eosinophilia IgE Production GATA-3->Th2_Differentiation This compound This compound This compound->STAT-6 inhibits activation

Caption: this compound inhibits the IL-4/IL-13/STAT-6 signaling pathway.

Quantitative Data for this compound

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Activity of this compound

ParameterCell TypeIC50Reference
STAT-6 Activation-0.7 nM[5]
Th2 DifferentiationMouse Spleen T cells0.28 nM[5]

Table 2: In Vivo Efficacy of this compound in a Rat Model of Allergic Asthma

ParameterDosage (p.o.)EffectReference
Plasma IgE Level0.003-0.03 mg/kgDose-dependent reduction[4]
Eosinophil Accumulation in Lung0.003-3 mg/kgDose-dependent suppression[4]
Airway Hyperresponsiveness0.3-3 mg/kgDose-dependent suppression[4]
Antigen-induced Eosinophil Infiltration0.3 mg/kg71% inhibition[5]

Experimental Protocols

I. Induction of Airway Hyperresponsiveness in a Rat Model (Ovalbumin-Sensitized)

This protocol describes the induction of an allergic asthma phenotype in rats using ovalbumin (OVA) as the allergen.

Materials:

  • Male Wistar rats (6-8 weeks old)

  • Ovalbumin (OVA), Grade V

  • Aluminum hydroxide (B78521) (Alum)

  • Sterile, pyrogen-free saline

  • Nebulizer system

Protocol Workflow:

OVA_Sensitization_Protocol Day_0 Day 0 Sensitization Day_7 Day 7 Sensitization Day_0->Day_7 1 week Day_14 Day 14 Sensitization Day_7->Day_14 1 week Day_21_to_42 Days 21-42 OVA Challenge Day_14->Day_21_to_42 1 week Day_43 Day 43 Assessment Day_21_to_42->Day_43 24h post-final challenge

Caption: Experimental timeline for OVA-induced airway hyperresponsiveness in rats.

Sensitization:

  • On days 0, 7, and 14, sensitize the rats by intraperitoneal (i.p.) injection of 1 mg OVA emulsified in 100 mg of aluminum hydroxide in a total volume of 1 mL sterile saline.

  • A control group should receive i.p. injections of saline and aluminum hydroxide without OVA.

Challenge:

  • Starting on day 21, challenge the sensitized rats with aerosolized 1% (w/v) OVA in saline for 20 minutes, three times a week, for three weeks.

  • The control group should be challenged with aerosolized saline only.

This compound Administration:

  • This compound can be administered orally (p.o.) at the desired dose (e.g., 0.3-3 mg/kg) at a specified time before each OVA challenge, or as a single dose before the final assessment of airway hyperresponsiveness, depending on the experimental design.

  • The vehicle for this compound should be administered to the control and OVA-sensitized groups.

II. Assessment of Airway Hyperresponsiveness

Airway hyperresponsiveness can be assessed 24-48 hours after the final OVA challenge. Both invasive and non-invasive methods can be employed.

A. Invasive Measurement of Lung Resistance and Compliance

This method provides a direct and detailed assessment of airway mechanics.

Equipment:

  • Small animal ventilator (e.g., flexiVent)

  • Tracheal cannula

  • Anesthetics (e.g., ketamine/xylazine)

  • Nebulizer for methacholine (B1211447) delivery

Protocol:

  • Anesthetize the rat and perform a tracheostomy.

  • Insert a tracheal cannula and connect the animal to the small animal ventilator.

  • Administer aerosolized saline to establish a baseline measurement of lung resistance (RL) and dynamic compliance (Cdyn).

  • Administer increasing concentrations of aerosolized methacholine (e.g., 0, 3.125, 6.25, 12.5, 25, 50 mg/mL) and record the changes in RL and Cdyn at each concentration.

  • Data is typically expressed as the percentage change from baseline for each methacholine concentration.

B. Non-invasive Whole-Body Plethysmography

This method allows for the assessment of airway responsiveness in conscious, unrestrained animals.

Equipment:

  • Whole-body plethysmograph system (e.g., Buxco)

  • Nebulizer for methacholine delivery

Protocol:

  • Place the conscious, unrestrained rat in the main chamber of the plethysmograph and allow for a 10-15 minute acclimatization period.

  • Record baseline breathing parameters.

  • Expose the animal to aerosolized saline for a baseline measurement, followed by increasing concentrations of aerosolized methacholine (e.g., 0, 6.25, 12.5, 25, 50 mg/mL).

  • The primary parameter measured is the enhanced pause (Penh), a dimensionless value that correlates with changes in airway resistance.

  • Data is presented as the fold-increase in Penh over baseline for each methacholine concentration.

Expected Outcomes

Administration of this compound is expected to dose-dependently inhibit the OVA-induced airway hyperresponsiveness. This will be evidenced by a reduction in the increase of lung resistance (invasive method) or Penh (non-invasive method) in response to methacholine challenge in the this compound-treated group compared to the vehicle-treated, OVA-sensitized group. Furthermore, a reduction in inflammatory markers such as eosinophil count in bronchoalveolar lavage fluid (BALF) and plasma IgE levels is anticipated.

Troubleshooting

  • High variability in AHR measurements: Ensure consistent animal handling, precise dosing of OVA and methacholine, and proper calibration of measurement equipment.

  • Low level of sensitization: Confirm the potency of the OVA and the proper emulsification with aluminum hydroxide.

  • This compound insolubility: Prepare fresh solutions of this compound for each administration and use appropriate vehicles as recommended by the manufacturer.

Conclusion

This compound is a valuable research tool for investigating the role of the STAT-6 signaling pathway in the pathophysiology of airway hyperresponsiveness. The protocols outlined in these application notes provide a framework for inducing and assessing AHR in a rat model and for evaluating the in vivo efficacy of this compound. These studies can contribute to a better understanding of allergic asthma and aid in the development of novel therapeutic strategies targeting the Th2 inflammatory cascade.

References

Application Notes and Protocols: Measuring GATA-3 mRNA Expression Following YM-341619 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GATA-3 is a critical master transcription factor for the differentiation of T helper 2 (Th2) cells, which play a central role in the pathogenesis of allergic diseases such as asthma, atopic dermatitis, and allergic rhinitis.[1][2] The expression of GATA-3 drives the production of Th2-associated cytokines, including IL-4, IL-5, and IL-13.[2][3] Consequently, inhibiting GATA-3 expression or function is a promising therapeutic strategy for these conditions.[4]

YM-341619 has been identified as a potent and orally active inhibitor of STAT6, a key signaling molecule downstream of the IL-4 receptor.[5] By inhibiting STAT6, this compound effectively suppresses the IL-4-induced differentiation of T cells into Th2 cells.[1][5] A primary mechanism of this suppression is the downregulation of GATA-3 mRNA expression.[1][5]

These application notes provide a detailed protocol for measuring the in vitro effect of this compound on GATA-3 mRNA expression in T cells.

Signaling Pathway

The diagram below illustrates the IL-4 signaling pathway leading to GATA-3 expression and the inhibitory action of this compound. In this pathway, IL-4 binding to its receptor (IL-4R) activates Janus kinases (JAKs), which in turn phosphorylate STAT6.[6][7] Phosphorylated STAT6 dimerizes and translocates to the nucleus, where it acts as a transcription factor to upregulate the expression of GATA-3.[8][9] this compound specifically inhibits the phosphorylation and activation of STAT6, thereby blocking the downstream expression of GATA-3.

GATA3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-4 IL-4 IL-4R IL-4 Receptor IL-4->IL-4R Binds JAK JAK IL-4R->JAK Activates STAT6 STAT6 JAK->STAT6 Phosphorylates p-STAT6 p-STAT6 STAT6->p-STAT6 GATA-3_Gene GATA-3 Gene p-STAT6->GATA-3_Gene Activates Transcription This compound This compound This compound->STAT6 Inhibits GATA-3_mRNA GATA-3 mRNA GATA-3_Gene->GATA-3_mRNA

Caption: IL-4/STAT6/GATA-3 signaling pathway and this compound inhibition.

Experimental Data

The following table summarizes representative quantitative data on the effect of this compound on GATA-3 mRNA expression in IL-4-stimulated T cells. The data demonstrates a concentration-dependent decrease in GATA-3 mRNA levels with increasing concentrations of this compound.[5]

Treatment GroupThis compound Concentration (nM)Relative GATA-3 mRNA Expression (Fold Change vs. Control)
Vehicle Control01.00
This compound0.10.75
This compound1.00.40
This compound100.15

Note: The data presented are representative and intended for illustrative purposes. Actual results may vary depending on the specific experimental conditions.

Experimental Workflow

The overall workflow for measuring GATA-3 mRNA expression after this compound treatment involves several key steps, as outlined in the diagram below.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_analysis Analysis A Isolate and Culture T cells B Pre-treat with this compound A->B C Stimulate with IL-4 B->C D RNA Extraction C->D E Reverse Transcription (cDNA Synthesis) D->E F Quantitative Real-Time PCR (qRT-PCR) E->F G Data Analysis (2^-ΔΔCt) F->G

Caption: Experimental workflow for GATA-3 mRNA expression analysis.

Detailed Protocols

Cell Culture and Treatment

This protocol is based on methods for differentiating mouse spleen T cells into Th2 cells.[1]

Materials:

  • Mouse spleen T cells

  • RPMI-1640 medium with 10% FBS, 2 mM L-glutamine, and antibiotics

  • Anti-CD3 and Anti-CD28 antibodies

  • Recombinant mouse IL-4

  • This compound (stock solution in DMSO)

  • Cell culture plates

Procedure:

  • Isolate naïve CD4+ T cells from mouse spleens using standard immunomagnetic separation techniques.

  • Plate the T cells at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.

  • Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 nM) or vehicle control (DMSO) for 30 minutes at 37°C.[5]

  • Stimulate the cells with plate-bound anti-CD3 antibody (e.g., 5 µg/mL) and soluble anti-CD28 antibody (e.g., 2 µg/mL) in the presence of recombinant mouse IL-4 (e.g., 10 ng/mL) to induce Th2 differentiation.

  • Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Harvest the cells for RNA extraction.

RNA Extraction

This protocol outlines a general procedure for total RNA isolation from cultured cells using a column-based kit.[10]

Materials:

  • Harvested T cells

  • Phosphate-buffered saline (PBS)

  • RNA extraction kit (e.g., Qiagen RNeasy Mini Kit)

  • β-mercaptoethanol

  • Ethanol (B145695) (70% and 100%)

  • RNase-free water

Procedure:

  • Pellet the harvested T cells by centrifugation.

  • Wash the cell pellet with cold PBS and centrifuge again.

  • Lyse the cells using the lysis buffer provided in the RNA extraction kit, supplemented with β-mercaptoethanol.

  • Homogenize the lysate by passing it through a fine-gauge needle or using a commercial homogenizer.

  • Add an equal volume of 70% ethanol to the lysate and mix well.

  • Transfer the mixture to a spin column and centrifuge according to the manufacturer's instructions.

  • Perform the recommended wash steps with the provided wash buffers.

  • Elute the purified RNA with RNase-free water.

  • Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).

Reverse Transcription (cDNA Synthesis)

This protocol describes the conversion of RNA to complementary DNA (cDNA).

Materials:

  • Purified total RNA

  • Reverse transcription kit (e.g., Bio-Rad iScript Reverse Transcription Supermix)[10]

  • RNase-free water

  • Thermal cycler

Procedure:

  • In an RNase-free tube, combine a standardized amount of total RNA (e.g., 1 µg) with the components of the reverse transcription kit, following the manufacturer's protocol.

  • Adjust the final volume with RNase-free water.

  • Perform the reverse transcription reaction in a thermal cycler using the recommended temperature profile (e.g., priming, reverse transcription, and inactivation steps).

  • The resulting cDNA can be stored at -20°C until use in qRT-PCR.

Quantitative Real-Time PCR (qRT-PCR)

This protocol is for the amplification and quantification of GATA-3 cDNA.

Materials:

  • cDNA template

  • SYBR Green or TaqMan master mix[11]

  • Forward and reverse primers for GATA-3 and a housekeeping gene (e.g., GAPDH, β-actin)

  • qRT-PCR instrument

Primer Sequences (Example):

  • GATA-3 Forward: 5'-GAACCGGCCCCTCATTAAG-3'[11]

  • GATA-3 Reverse: 5'-ATTTTTCGGTTTCTGGTCTGGAT-3'[11]

  • β-actin Forward: 5'-ACCGAGCGCGGCTACAG-3'[11]

  • β-actin Reverse: 5'-CTTAATGTCACGCACGATTTCC-3'[11]

Procedure:

  • Prepare the qRT-PCR reaction mixture by combining the master mix, forward and reverse primers, and diluted cDNA in a reaction plate.

  • Run the qRT-PCR reaction in a real-time PCR instrument using a standard cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).[11][12]

  • Collect the fluorescence data at each cycle.

  • Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.

Data Analysis

The relative expression of GATA-3 mRNA is typically calculated using the 2-ΔΔCt method.[11][13]

  • Calculate ΔCt: For each sample, normalize the Ct value of the target gene (GATA-3) to the Ct value of the housekeeping gene (e.g., β-actin).

    • ΔCt = Ct(GATA-3) - Ct(housekeeping gene)

  • Calculate ΔΔCt: Normalize the ΔCt of the treated samples to the ΔCt of the vehicle control sample.

    • ΔΔCt = ΔCt(treated sample) - ΔCt(control sample)

  • Calculate Fold Change: Determine the relative expression level.

    • Fold Change = 2-ΔΔCt

This analysis will yield the fold change in GATA-3 mRNA expression in this compound-treated cells relative to the untreated control.

References

Application Notes and Protocols for the Pharmacokinetic Analysis of YM-341619

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-341619 is a potent and selective inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6). By targeting the STAT6 pathway, this compound effectively inhibits the signaling of interleukin-4 (IL-4) and interleukin-13 (IL-13), key cytokines involved in Type 2 helper T (Th2) cell differentiation and the pathogenesis of allergic diseases.[1][2] This document provides a summary of the preclinical pharmacokinetic data of this compound in various animal models and offers detailed protocols for conducting similar pharmacokinetic studies.

Mechanism of Action: Inhibition of the IL-4/STAT6 Signaling Pathway

This compound exerts its pharmacological effect by inhibiting the IL-4-mediated STAT6 signaling pathway. Upon binding of IL-4 to its receptor, a cascade of phosphorylation events is initiated, leading to the activation of STAT6. Activated STAT6 then translocates to the nucleus and induces the transcription of genes responsible for Th2 cell differentiation and function. This compound blocks the activation of STAT6, thereby preventing these downstream effects.[1][3][4][5]

IL4_STAT6_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-4R IL-4 Receptor JAK1 JAK1 IL-4R->JAK1 Activates JAK3 JAK3 IL-4R->JAK3 Activates STAT6_inactive STAT6 (inactive) JAK1->STAT6_inactive Phosphorylates JAK3->STAT6_inactive Phosphorylates STAT6_active STAT6-P (active dimer) STAT6_inactive->STAT6_active Dimerizes DNA DNA STAT6_active->DNA Translocates & Binds Gene_Transcription Gene Transcription (Th2 Differentiation) DNA->Gene_Transcription Induces IL-4 IL-4 IL-4->IL-4R Binds This compound This compound This compound->STAT6_inactive Inhibits Activation

Figure 1: IL-4/STAT6 Signaling Pathway and the inhibitory action of this compound.

Data Presentation: Pharmacokinetic Parameters of this compound

The following tables summarize the key pharmacokinetic parameters of this compound in mice, dogs, and monkeys following intravenous and oral administration.

Table 1: Intravenous Pharmacokinetic Parameters of this compound [1]

ParameterMouse (1 mg/kg)Dog (0.5 mg/kg)Monkey (1 mg/kg)
Cmax (ng/mL) 802916
Tmax (h) 0.51.21.7
AUC(0-24) (ng·h/mL) 462146517
t1/2 (h) 1.00.70.7
Vd (mL/kg) 317733341975
Bioavailability (%) 15298

Table 2: Oral Pharmacokinetic Parameters of this compound in Mice

DoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)F%
Not Specified 800.511425

Note: The oral dose for the mouse data in Table 2 was not specified in the available literature.

Experimental Workflow for a Preclinical Pharmacokinetic Study

The following diagram outlines a typical workflow for conducting a preclinical pharmacokinetic study of a novel compound like this compound.

PK_Workflow cluster_prep Study Preparation cluster_dosing Dosing and Sampling cluster_analysis Sample Analysis and Data Interpretation Protocol Protocol Design (Species, Dose, Route, Sampling) Formulation Drug Formulation (Vehicle Selection) Protocol->Formulation Animals Animal Acclimatization Formulation->Animals Dosing Drug Administration (e.g., Oral Gavage, IV Injection) Animals->Dosing Sampling Blood Sample Collection (Serial Sampling) Dosing->Sampling Processing Plasma Preparation (Centrifugation) Sampling->Processing Bioanalysis LC-MS/MS Analysis (Quantification of this compound) Processing->Bioanalysis PK_Analysis Pharmacokinetic Analysis (Software Modeling) Bioanalysis->PK_Analysis Report Data Reporting (Tables, Figures, Interpretation) PK_Analysis->Report

Figure 2: General experimental workflow for a preclinical pharmacokinetic study.

Experimental Protocols

The following are detailed, representative protocols for conducting pharmacokinetic studies of this compound. These protocols are based on standard practices in preclinical drug development and may require optimization for specific experimental conditions.

Protocol 1: Oral Pharmacokinetic Study in Mice

1. Animals:

  • Species: Male BALB/c mice (or other suitable strain)

  • Age: 8-10 weeks

  • Weight: 20-25 g

  • Acclimatization: At least 7 days prior to the study with free access to standard chow and water.

2. Formulation:

  • Prepare a suspension of this compound in a suitable vehicle. A common vehicle for oral gavage is 0.5% (w/v) carboxymethylcellulose (CMC) in water with 0.1% (v/v) Tween 80.[6][7]

  • The final concentration should be calculated based on the desired dose and a dosing volume of 10 mL/kg.

3. Dosing:

  • Fast the mice for approximately 4 hours before dosing, with continued access to water.

  • Administer the this compound formulation via oral gavage using a suitable gavage needle.

  • Include a vehicle control group.

4. Blood Sampling:

  • Collect blood samples (approximately 50-100 µL) at the following time points: pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Blood can be collected via tail vein, saphenous vein, or retro-orbital sinus into tubes containing an anticoagulant (e.g., K2EDTA).

  • Keep the samples on ice until processing.

5. Plasma Preparation:

  • Centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.

  • Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

Protocol 2: Intravenous Pharmacokinetic Study in Dogs

1. Animals:

  • Species: Male Beagle dogs

  • Age: 6-12 months

  • Weight: 8-12 kg

  • Acclimatization: At least 14 days prior to the study with free access to standard chow and water. Ensure animals are trained for restraint and blood collection procedures.

2. Formulation:

  • Prepare a sterile solution of this compound for intravenous administration. A common vehicle for IV injection is a solution of 5% dextrose in water (D5W) or saline, potentially with a co-solvent like PEG400 or Solutol HS-15 if solubility is a concern.[8]

  • The final concentration should be calculated based on the desired dose and a dosing volume of 1-2 mL/kg.

3. Dosing:

  • Fast the dogs overnight before dosing, with continued access to water.

  • Administer the this compound formulation as a single intravenous bolus injection or a short infusion via a catheter placed in a suitable vein (e.g., cephalic vein).

  • Flush the catheter with sterile saline after administration.

4. Blood Sampling:

  • Collect blood samples (approximately 1-2 mL) from a contralateral vein at the following time points: pre-dose, 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

  • Keep the samples on ice until processing.

5. Plasma Preparation:

  • Centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.

  • Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

Protocol 3: Bioanalytical Method for Quantification of this compound in Plasma

1. Method:

  • Develop a sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in plasma.[9][10][11][12]

2. Sample Preparation:

  • Thaw plasma samples on ice.

  • Perform protein precipitation by adding a volume of cold acetonitrile (B52724) (e.g., 3 volumes) containing an appropriate internal standard to a known volume of plasma (e.g., 50 µL).

  • Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to a clean plate or vials for LC-MS/MS analysis.

3. LC-MS/MS Conditions (Example):

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions specific for this compound and the internal standard.

4. Data Analysis:

  • Construct a calibration curve using standards of known this compound concentrations in blank plasma.

  • Determine the concentration of this compound in the study samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

  • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) using non-compartmental analysis.

Metabolic Stability Assessment (In Vitro)

While specific metabolic pathways for this compound have not been detailed in the public literature, a standard approach to investigate its metabolic stability is through in vitro studies using liver microsomes.

Protocol 4: In Vitro Metabolic Stability in Liver Microsomes

1. Materials:

  • Liver microsomes from the species of interest (e.g., mouse, rat, dog, human).

  • This compound stock solution (e.g., in DMSO).

  • NADPH regenerating system.

  • Phosphate (B84403) buffer (pH 7.4).

  • Acetonitrile for reaction termination.

2. Procedure:

  • Pre-incubate liver microsomes with this compound in phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Terminate the reaction by adding cold acetonitrile.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of this compound remaining versus time.

  • The slope of the linear regression will give the elimination rate constant (k).

  • Calculate the in vitro half-life (t1/2) as 0.693/k.

  • Intrinsic clearance (CLint) can be calculated based on the half-life and the protein concentration in the incubation.

These application notes and protocols provide a framework for the pharmacokinetic evaluation of this compound. Researchers should adapt these methodologies to their specific laboratory conditions and regulatory requirements.

References

Application Notes and Protocols for YM-341619 Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the long-term storage and handling of YM-341619 solutions to ensure their stability and efficacy in research and drug development applications. This compound is a potent and selective inhibitor of STAT6 (Signal Transducer and Activator of Transcription 6), a key transcription factor in the IL-4 and IL-13 signaling pathways. Maintaining the integrity of this compound solutions is critical for obtaining reproducible and reliable experimental results.

Introduction to this compound and its Mechanism of Action

This compound is a small molecule inhibitor that specifically targets the phosphorylation and subsequent activation of STAT6. By doing so, it effectively blocks the downstream signaling cascade initiated by cytokines such as Interleukin-4 (IL-4) and Interleukin-13 (IL-13). This inhibitory action prevents the differentiation of naive T helper cells into Th2 cells, a critical process in the pathogenesis of allergic and inflammatory diseases. The high specificity and potency of this compound make it a valuable tool for studying Th2-mediated immune responses and for the potential development of therapeutics for conditions like asthma and atopic dermatitis.

Signaling Pathway of this compound Inhibition

The following diagram illustrates the IL-4/STAT6 signaling pathway and the point of inhibition by this compound.

YM341619_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL4 IL-4 / IL-13 IL4R IL-4 Receptor IL4->IL4R JAK JAK IL4R->JAK Activation STAT6_inactive STAT6 (inactive) JAK->STAT6_inactive Phosphorylation STAT6_active p-STAT6 (active) STAT6_inactive->STAT6_active STAT6_dimer p-STAT6 Dimer STAT6_active->STAT6_dimer Dimerization & Translocation YM341619 This compound YM341619->STAT6_active Inhibition GATA3 GATA3 Expression STAT6_dimer->GATA3 Th2_diff Th2 Differentiation GATA3->Th2_diff

Figure 1: this compound inhibits the IL-4/STAT6 signaling pathway.

Long-Term Storage and Stability of this compound Solutions

Proper storage of this compound is crucial to prevent degradation and ensure the compound's activity. The stability of this compound solutions is dependent on the solvent, storage temperature, and exposure to light.

Recommended Storage Conditions

The following table summarizes the recommended storage conditions for this compound in both solid and solution forms.

FormSolventStorage TemperatureRecommended DurationNotes
Solid (Lyophilized Powder) N/A2-8°CShort-term (weeks)Keep desiccated and protected from light.
-20°CUp to 6 monthsFor longer-term storage, keep desiccated and protected from light.
Stock Solution DMSO-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.
-80°CUp to 6 months[1]Recommended for long-term storage. Aliquot into single-use volumes.
Working Solution Aqueous Buffer (e.g., PBS)2-8°CUse on the same dayPrepare fresh from stock solution for each experiment.[1]
Factors Affecting Stability
  • Temperature: Higher temperatures accelerate the degradation of this compound. Storage at or below -20°C is recommended for solutions.

  • Solvent: DMSO is a common solvent for creating stock solutions. However, for cell-based assays, the final DMSO concentration should be kept low (typically <0.1%) to avoid cytotoxicity.

  • pH: The stability of this compound in aqueous solutions can be pH-dependent. It is advisable to maintain the pH of working solutions within a physiological range (pH 7.2-7.4).

  • Light: Exposure to light, particularly UV light, can cause photodegradation. Store all forms of this compound in light-protected containers (e.g., amber vials).

  • Freeze-Thaw Cycles: Repeated freezing and thawing can lead to precipitation and degradation of the compound. It is highly recommended to aliquot stock solutions into single-use volumes.

Experimental Protocols

This section provides detailed protocols for the preparation of this compound solutions and a general procedure for assessing their stability.

Protocol for Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

  • This compound (solid powder)

  • Anhydrous DMSO (Dimethyl Sulfoxide)

  • Sterile, light-protected microcentrifuge tubes or vials

  • Calibrated balance

  • Vortex mixer

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the required amount of this compound powder using a calibrated analytical balance. The molecular weight of this compound is 483.56 g/mol . To prepare a 10 mM solution, you would dissolve 4.8356 mg in 1 mL of DMSO.

  • Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.

  • Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid in dissolution if necessary.

  • Aliquot the stock solution into single-use, light-protected tubes.

  • Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]

Protocol for Preparation of this compound Working Solution for In Vitro Assays

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Sterile cell culture medium or desired aqueous buffer (e.g., PBS)

Procedure:

  • Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform a serial dilution of the stock solution in the appropriate cell culture medium or buffer to achieve the desired final concentration.

  • Ensure the final concentration of DMSO in the working solution is non-toxic to the cells (typically below 0.1%).

  • Prepare the working solution fresh for each experiment and use it on the same day.[1]

General Protocol for Assessing the Stability of this compound Solutions

This protocol outlines a general workflow for conducting a stability study of this compound solutions using High-Performance Liquid Chromatography (HPLC).

Stability_Workflow Prep Prepare this compound Solution T0 Time-Zero Analysis (HPLC) Prep->T0 Store Store Aliquots under Different Conditions (Temp, Light, pH) Prep->Store Data Compare Data to Time-Zero T0->Data Pull Pull Aliquots at Defined Time Points Store->Pull Analyze Analyze by HPLC Pull->Analyze Analyze->Data Conclusion Determine Degradation Rate and Shelf-Life Data->Conclusion

Figure 2: Experimental workflow for this compound stability assessment.

Materials and Equipment:

  • This compound solution to be tested

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • C18 reverse-phase HPLC column

  • Appropriate mobile phase (e.g., acetonitrile (B52724) and water with a modifier like formic acid)

  • Environmental chambers for controlled temperature and humidity storage

  • Light-protected and clear vials

Procedure:

  • Method Development: Develop a stability-indicating HPLC method capable of separating this compound from its potential degradation products.

  • Initial Analysis (Time Zero): Immediately after preparing the this compound solution, analyze an aliquot by HPLC to determine the initial concentration and purity. This will serve as the baseline.

  • Sample Storage: Aliquot the remaining solution into multiple vials. Store these vials under various conditions to be tested (e.g., -80°C, -20°C, 4°C, room temperature, elevated temperature; protected from light and exposed to light).

  • Time-Point Analysis: At predetermined time intervals (e.g., 1 week, 1 month, 3 months, 6 months), retrieve a vial from each storage condition.

  • Sample Analysis: Allow the sample to equilibrate to room temperature and analyze it by HPLC using the established method.

  • Data Analysis: Compare the peak area and purity of this compound at each time point to the time-zero data. Calculate the percentage of this compound remaining and identify any new peaks corresponding to degradation products.

Conclusion

The stability of this compound solutions is critical for the validity of experimental outcomes. By adhering to the recommended storage conditions and handling protocols outlined in these application notes, researchers can minimize degradation and ensure the consistent performance of this potent STAT6 inhibitor. For long-term storage, it is recommended to store this compound as a solid at -20°C or as a concentrated stock solution in DMSO at -80°C. Working solutions should be prepared fresh for each use. When in doubt, a stability assessment using a validated analytical method like HPLC is advised.

References

Troubleshooting & Optimization

Troubleshooting YM-341619 solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with the STAT6 inhibitor, YM-341619, in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: My this compound powder won't dissolve directly in my aqueous assay buffer. What should I do?

A1: this compound is a hydrophobic molecule and is not readily soluble in aqueous solutions. Direct dissolution in aqueous buffers is not recommended. The standard procedure is to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for preparing a stock solution of this compound.[1]

Q2: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous buffer. How can I prevent this?

A2: This is a common issue known as "salting out," which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is less soluble. Here are several strategies to mitigate this:

  • Optimize the Dilution Process: Instead of adding the DMSO stock directly to the full volume of your aqueous buffer, try adding the aqueous buffer to your DMSO stock drop-wise while vortexing. This gradual change in solvent polarity can help keep the compound in solution.

  • Lower the Final Concentration: The final concentration of this compound in your assay may be too high for its aqueous solubility limit. Try reducing the final concentration to see if the compound remains in solution.

  • Increase the Final DMSO Concentration: While it's important to keep the final DMSO concentration low to avoid solvent-induced artifacts in your experiment (typically below 0.5%), a slight increase may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.[2]

  • Use Co-solvents: For in vivo studies, co-solvents are often used to improve the solubility of hydrophobic compounds in aqueous formulations.[1] These can sometimes be adapted for in vitro use, but their compatibility with your specific assay must be validated. Common co-solvents include PEG300 and Tween-80.[1]

Q3: What is the maximum recommended final concentration of DMSO in a cell-based assay?

A3: To avoid solvent-induced toxicity or off-target effects, the final concentration of DMSO in most cell-based assays should be kept at or below 0.5%.[2] However, the tolerance to DMSO can vary between cell lines and assay types. It is always recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific system.

Q4: Are there any alternative solvents to DMSO for this compound?

A4: While DMSO is the most commonly reported solvent for this compound, other water-miscible organic solvents could potentially be used, such as ethanol (B145695) or dimethylformamide (DMF). However, the solubility of this compound in these solvents is not as well-documented, and their compatibility with your assay must be thoroughly tested. The toxicity of these alternative solvents should also be a key consideration.

Q5: Can I use sonication or gentle heating to improve the dissolution of this compound?

A5: Yes, sonication in a water bath and gentle warming (e.g., to 37°C) can be effective methods to aid in the dissolution of this compound in DMSO, especially when preparing a concentrated stock solution.[1] However, avoid excessive heat, as it may lead to degradation of the compound. Always visually inspect the solution to ensure that all solid material has dissolved.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

Solvent SystemConcentrationObservationSource
DMSO50 mg/mL (109.07 mM)Requires ultrasonic and warming to 60°C[1]
10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline2.5 mg/mL (5.45 mM)Suspended solution, requires ultrasonic[1]
10% DMSO >> 90% (20% SBE-β-CD in saline)≥ 2.5 mg/mL (5.45 mM)Clear solution[1]
10% DMSO >> 90% corn oil≥ 2.5 mg/mL (5.45 mM)Clear solution[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution (Molecular Weight of this compound can be found on the product datasheet).

  • Weigh the calculated amount of this compound powder into a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity DMSO to the tube.

  • Vortex the tube for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, place the tube in a water bath sonicator for 10-15 minutes.

  • If necessary, gently warm the solution to 37°C for 5-10 minutes, followed by vortexing. Avoid excessive heating.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Aqueous Solubility Assessment of this compound

Objective: To determine the approximate aqueous solubility of a this compound DMSO stock solution in a specific buffer.

Materials:

  • Prepared this compound stock solution in DMSO (e.g., 10 mM)

  • Aqueous buffer of interest (e.g., PBS, cell culture medium)

  • Sterile microcentrifuge tubes or a clear microplate

  • Vortex mixer

  • Nephelometer or a spectrophotometer capable of reading absorbance at a high wavelength (e.g., 600 nm) for turbidity measurement.

Procedure:

  • Prepare a series of dilutions of your this compound DMSO stock solution in your aqueous buffer. For example, you can prepare final concentrations ranging from 1 µM to 100 µM. Remember to keep the final DMSO concentration constant across all dilutions and include a vehicle control.

  • To a microcentrifuge tube or well of a microplate, add the required volume of aqueous buffer.

  • While vortexing or shaking, add the corresponding volume of the this compound DMSO stock to achieve the desired final concentration.

  • Incubate the solutions at room temperature for a set period (e.g., 1-2 hours) to allow for equilibration.

  • Visually inspect each solution for any signs of precipitation or turbidity.

  • For a quantitative assessment, measure the turbidity of each solution using a nephelometer or by measuring the absorbance at a high wavelength (e.g., 600 nm) with a spectrophotometer. An increase in light scattering or absorbance indicates precipitation.

  • The highest concentration that remains clear is an approximation of the kinetic solubility of this compound in your specific aqueous buffer.

Mandatory Visualizations

This compound Troubleshooting Workflow start Start: this compound Solubility Issue prep_stock Prepare concentrated stock in DMSO start->prep_stock dissolved Does it dissolve in DMSO? prep_stock->dissolved heat_sonicate Gentle warming (37°C) and/or sonication dissolved->heat_sonicate No dilute Dilute DMSO stock into aqueous buffer dissolved->dilute Yes heat_sonicate->dissolved precipitate Does it precipitate? dilute->precipitate success Success: Proceed with experiment precipitate->success No troubleshoot Troubleshooting Strategies precipitate->troubleshoot Yes lower_conc Lower final concentration troubleshoot->lower_conc slow_dilution Add buffer to stock slowly with vortexing troubleshoot->slow_dilution inc_dmso Increase final DMSO % (with vehicle control) troubleshoot->inc_dmso alt_solvent Consider alternative solvents (e.g., Ethanol) troubleshoot->alt_solvent

Caption: Troubleshooting workflow for this compound solubility issues.

JAK-STAT Signaling Pathway and this compound Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine Cytokine (e.g., IL-4) receptor Cytokine Receptor cytokine->receptor Binds jak JAK receptor->jak Activates stat6 STAT6 jak->stat6 Phosphorylates p_stat6 p-STAT6 stat6_dimer p-STAT6 Dimer p_stat6->stat6_dimer Dimerizes dna DNA stat6_dimer->dna Translocates to nucleus and binds to DNA ym341619 This compound ym341619->stat6 Inhibits phosphorylation transcription Gene Transcription (Th2 differentiation) dna->transcription Initiates

Caption: this compound inhibits the JAK/STAT signaling pathway.

References

Technical Support Center: Optimizing YM-341619 for In Vitro T Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of YM-341619 for in vitro T cell culture experiments. The following information includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in T cells?

A1: this compound is a potent and selective small molecule inhibitor of the Signal Transducer and Activator of Transcription 6 (STAT6). In T cells, it functions by blocking the signaling cascade initiated by Interleukin-4 (IL-4). Specifically, upon IL-4 binding to its receptor, STAT6 is typically activated and promotes the differentiation of naive CD4+ T cells into T helper 2 (Th2) cells. This compound inhibits this process, thereby suppressing the production of Th2-associated cytokines such as IL-4 and IL-13.[1][2] This makes it a valuable tool for studying Th2-mediated immune responses and for the development of therapeutics for allergic diseases.

Q2: What is the recommended starting concentration of this compound for in vitro T cell culture?

A2: Based on available data, a starting concentration range of 0.1 nM to 10 nM is recommended for inhibiting Th2 differentiation in mouse spleen T cells.[1] The half-maximal inhibitory concentration (IC50) for inhibiting IL-4-induced Th2 differentiation has been reported to be as low as 0.28 nM .[1][3] The IC50 for direct STAT6 inhibition is approximately 0.70 nM .[1][3] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.

Q3: Is this compound cytotoxic to T cells?

A3: There is limited publicly available data specifically detailing the cytotoxicity of this compound on primary T cells. However, a study on another selective STAT6 inhibitor showed a cellular cytotoxicity IC50 of >10,000 nM in Jurkat T cells, suggesting a potentially wide therapeutic window for this class of inhibitors.[4] Nevertheless, it is highly recommended to perform a cytotoxicity assay to determine the optimal non-toxic concentration range for your specific T cell population.

Q4: How should I prepare and store this compound?

A4: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For storage, it is recommended to keep the stock solution at -20°C or -80°C. When preparing working solutions, dilute the stock in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture is kept low (ideally below 0.1%) to avoid solvent-induced cytotoxicity.

Q5: How does this compound affect T cell differentiation?

A5: this compound selectively inhibits the differentiation of naive CD4+ T cells into the Th2 lineage.[2] It achieves this by blocking the IL-4/STAT6 signaling pathway, which is critical for the expression of GATA-3, the master transcription factor for Th2 differentiation.[1] Consequently, the production of Th2 cytokines like IL-4 and IL-13 is suppressed. It has been shown to not affect Th1 cell differentiation.[1]

Data Presentation

Table 1: In Vitro Efficacy of this compound

ParameterCell TypeConcentrationEffectReference
STAT6 Inhibition (IC50)Not specified0.70 nMInhibition of STAT6 activation[1][3]
Th2 Differentiation Inhibition (IC50)Mouse Spleen T cells0.28 nMInhibition of IL-4-induced Th2 differentiation[1][3]
IL-4-induced STAT6 Luciferase Activity (IC50)FW4 cells1.5 nMInhibition of STAT6 reporter gene activity[1]
IL-4 Production and GATA-3 mRNA ExpressionMouse T cells0.1 - 10 nMConcentration-dependent decrease[1]

Table 2: In Vivo Efficacy of this compound in Rats

Administration RouteDosageEffectReference
Oral0.003 - 0.03 mg/kgReduced plasma IgE levels[2]
Oral0.003 - 3 mg/kgSuppressed eosinophil accumulation in the lung[2]

Mandatory Visualization

IL4_STAT6_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-4 IL-4 IL-4R IL-4 Receptor IL-4->IL-4R Binds JAK1 JAK1 IL-4R->JAK1 Activates STAT6 STAT6 JAK1->STAT6 Phosphorylates pSTAT6 STAT6-P STAT6->pSTAT6 STAT6_dimer STAT6-P Dimer pSTAT6->STAT6_dimer Dimerizes GATA-3_gene GATA-3 Gene STAT6_dimer->GATA-3_gene Translocates to Nucleus & Binds Promoter GATA-3_mRNA GATA-3 mRNA GATA-3_gene->GATA-3_mRNA Transcription GATA-3 GATA-3 Protein GATA-3_mRNA->GATA-3 Translation Th2_cytokines Th2 Cytokines (IL-4, IL-5, IL-13) GATA-3->Th2_cytokines Promotes Transcription This compound This compound This compound->pSTAT6 Inhibits Phosphorylation

Caption: IL-4/STAT6 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Protocol 1: In Vitro Th2 Differentiation of Mouse CD4+ T Cells

Materials:

  • Naive CD4+ T cells isolated from mouse spleen

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol)

  • Anti-CD3ε antibody (plate-bound)

  • Anti-CD28 antibody (soluble)

  • Recombinant mouse IL-4

  • Recombinant mouse IL-2

  • Anti-IFN-γ antibody

  • This compound (dissolved in DMSO)

  • 24-well tissue culture plates

Procedure:

  • Plate Coating: Coat a 24-well plate with anti-CD3ε antibody (1-5 µg/mL in sterile PBS) overnight at 4°C.

  • Cell Preparation: Isolate naive CD4+ T cells from mouse spleens using a commercially available isolation kit.

  • Cell Seeding: Wash the coated plate with sterile PBS. Seed the naive CD4+ T cells at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.

  • T Cell Activation and Differentiation:

    • Add soluble anti-CD28 antibody (1-2 µg/mL).

    • Add recombinant mouse IL-4 (10-20 ng/mL).

    • Add recombinant mouse IL-2 (10-20 U/mL).

    • Add anti-IFN-γ antibody (10 µg/mL).

  • This compound Treatment: Prepare a serial dilution of this compound in complete RPMI-1640 medium. Add the desired concentrations (e.g., 0.1, 1, 10 nM) to the respective wells. Include a DMSO vehicle control.

  • Incubation: Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.

  • Analysis: After incubation, harvest the cells and analyze Th2 differentiation by intracellular cytokine staining for IL-4 followed by flow cytometry, or by measuring IL-4 and IL-13 levels in the supernatant using ELISA. GATA-3 expression can be assessed by intracellular staining and flow cytometry or by qRT-PCR.

Protocol 2: T Cell Cytotoxicity Assay

Materials:

  • T cells (treated with this compound or vehicle control)

  • Target cells

  • Assay medium (e.g., RPMI-1640 without phenol (B47542) red, supplemented with 10% FBS)

  • Cytotoxicity detection kit (e.g., LDH release assay, Calcein-AM release assay, or a live/dead cell staining kit for flow cytometry)

  • 96-well V-bottom or U-bottom plates

Procedure:

  • Cell Preparation:

    • Prepare effector T cells that have been cultured with different concentrations of this compound.

    • Prepare target cells (e.g., a tumor cell line or virally infected cells).

  • Cell Seeding:

    • Plate the target cells at a density of 1 x 10^4 cells/well in a 96-well plate.

    • Add the effector T cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 1:1).

  • Controls:

    • Spontaneous Release: Target cells with assay medium only.

    • Maximum Release: Target cells with a lysis buffer (provided in most kits).

    • Vehicle Control: T cells treated with the same concentration of DMSO as the this compound treated cells.

  • Incubation: Incubate the plate for 4-18 hours at 37°C in a 5% CO2 incubator.

  • Data Acquisition:

    • LDH Release Assay: Centrifuge the plate, transfer the supernatant to a new plate, and follow the manufacturer's instructions for the LDH assay.

    • Flow Cytometry-based Assay: Harvest the cells, stain with a live/dead cell marker, and acquire data on a flow cytometer.

  • Data Analysis: Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Troubleshooting Guide

Troubleshooting_Workflow cluster_no_effect Troubleshooting: No/Weak Inhibition cluster_high_cytotoxicity Troubleshooting: High Cytotoxicity cluster_variability Troubleshooting: High Variability start Start Troubleshooting issue Identify the Issue start->issue no_effect No or Weak Inhibition of Th2 Differentiation issue->no_effect No Inhibition high_cytotoxicity High T Cell Death issue->high_cytotoxicity High Cell Death variability High Variability Between Replicates issue->variability High Variability conc_low Concentration too low? no_effect->conc_low activity_lost Compound inactive? no_effect->activity_lost timing_wrong Incorrect timing of addition? no_effect->timing_wrong conc_high Concentration too high? high_cytotoxicity->conc_high dmso_toxic DMSO toxicity? high_cytotoxicity->dmso_toxic prolonged_exposure Prolonged exposure? high_cytotoxicity->prolonged_exposure pipetting_error Pipetting inconsistency? variability->pipetting_error cell_health Poor cell viability/handling? variability->cell_health reagent_issue Inconsistent reagents? variability->reagent_issue solution1 Perform dose-response. Increase concentration. conc_low->solution1 solution2 Check storage. Prepare fresh stock. activity_lost->solution2 solution3 Add this compound at the start of differentiation. timing_wrong->solution3 solution4 Perform cytotoxicity assay. Lower concentration. conc_high->solution4 solution5 Ensure final DMSO <0.1%. Run vehicle control. dmso_toxic->solution5 solution6 Reduce incubation time. prolonged_exposure->solution6 solution7 Calibrate pipettes. Use consistent technique. pipetting_error->solution7 solution8 Ensure healthy starting cells. Handle gently. cell_health->solution8 solution9 Use same batches of reagents. reagent_issue->solution9

Caption: A logical workflow for troubleshooting common issues with this compound.

References

Potential off-target effects of YM-341619 in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using YM-341619 in cellular assays. The information is tailored for researchers, scientists, and drug development professionals to address potential issues and provide clarity on the experimental use of this potent STAT6 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and orally active inhibitor of STAT6 (Signal Transducer and Activator of Transcription 6).[1][2][3] Its primary mechanism involves the inhibition of IL-4-induced STAT6 activation, which is a critical step in the Th2 immune response.[2][4] By blocking STAT6, this compound effectively suppresses the differentiation of T helper cells into Th2 cells, which are key mediators of allergic diseases.[1][4]

Q2: How selective is this compound for STAT6?

This compound demonstrates high selectivity for the STAT6 pathway. It has been shown to inhibit Th2 differentiation induced by IL-4 without affecting Th1 cell differentiation.[1][3] Specifically, it does not impact the production of IFN-γ or the expression of the Th1 transcription factor T-bet in T cells cultured with IL-12.[4] This selectivity makes it a valuable tool for studying STAT6-specific functions in allergic and inflammatory responses.

Q3: What are the expected effects of this compound in in vitro cellular assays?

In in vitro cellular assays, this compound is expected to:

  • Inhibit IL-4-induced STAT6-dependent reporter gene expression.[4]

  • Suppress the production of Th2 cytokines, such as IL-4 and IL-13.[1][4]

  • Decrease the expression of GATA-3 mRNA, a key transcription factor for Th2 differentiation, in T cells stimulated with IL-4.[4]

  • Inhibit the differentiation of mouse spleen T cells into Th2 cells.[1][4]

Q4: Has this compound been reported to have off-target effects?

Currently, there is a lack of published evidence detailing specific off-target molecular interactions of this compound. The available research highlights its potent and selective inhibition of the STAT6 pathway.[1][2][3][4] However, as with any small molecule inhibitor, the potential for off-target effects cannot be entirely ruled out, especially at higher concentrations. Researchers observing unexpected phenotypes that are inconsistent with STAT6 inhibition should consider performing control experiments to investigate this possibility.

Troubleshooting Guide

Issue 1: I am observing significant cytotoxicity in my cell line with this compound treatment, even at concentrations expected to be selective for STAT6.

  • Potential Cause A: High solvent concentration.

    • Troubleshooting Step: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatment groups, including vehicle controls, and is at a level non-toxic to your cells (typically ≤ 0.1%).

  • Potential Cause B: Cell line sensitivity.

    • Troubleshooting Step: Perform a dose-response curve to determine the optimal, non-toxic concentration range of this compound for your specific cell line. Start with a broad range of concentrations and assess cell viability using an appropriate assay (e.g., MTT, trypan blue exclusion).

  • Potential Cause C: Potential off-target effects.

    • Troubleshooting Step: To assess if the observed cytotoxicity is independent of STAT6, consider using a STAT6-deficient cell line or a cell line where STAT6 has been knocked down (e.g., using siRNA or CRISPR). If cytotoxicity persists in the absence of STAT6, it may indicate an off-target effect.

Issue 2: this compound is not inhibiting my IL-4-induced cellular response.

  • Potential Cause A: Inactive compound.

    • Troubleshooting Step: Verify the proper storage of the this compound stock solution (-20°C for short-term, -80°C for long-term).[1] Prepare fresh dilutions from a new stock if necessary. Confirm the activity of the compound in a well-established positive control assay, such as an IL-4-induced STAT6 phosphorylation assay.

  • Potential Cause B: Suboptimal experimental conditions.

    • Troubleshooting Step: Optimize the concentration of IL-4 and the timing of this compound pre-incubation. A pre-incubation period of 30 minutes before IL-4 stimulation has been shown to be effective.[1]

  • Potential Cause C: STAT6-independent pathway.

    • Troubleshooting Step: Confirm that your cellular response of interest is indeed mediated by STAT6. Use a positive control inhibitor known to block your observed phenotype, or use genetic approaches like STAT6 knockdown to validate the pathway's dependence on STAT6.

Issue 3: I am observing effects of this compound in a cell line that does not express STAT6.

  • Potential Cause: Off-target activity.

    • Troubleshooting Step: This is a strong indicator of a potential off-target effect. To begin characterizing this, you could perform a screen to identify the potential off-target protein. This might involve techniques like affinity chromatography with immobilized this compound followed by mass spectrometry to identify binding partners. Comparing the gene expression profiles of treated versus untreated STAT6-negative cells could also provide clues about the affected pathways.

Quantitative Data Summary

ParameterValueCell Line/SystemReference
IC50 for STAT6 activation0.70 nMNot specified[1][2][3]
IC50 for Th2 differentiation0.28 nMMouse spleen T cells[1][2][3]
IC50 for STAT6 luciferase activity1.5 nMFW4 cells[1]
ED50 for IgE production suppression (in vivo)0.026 mg/kgDNP-Ascaris-sensitized rats[1]

Experimental Protocols

Protocol: In Vitro Murine Th2 Cell Differentiation Assay

This protocol is a general guideline for assessing the effect of this compound on the differentiation of naive CD4+ T cells into Th2 cells.

Materials:

  • Spleens from C57BL/6 mice

  • CD4+ T cell isolation kit

  • RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Recombinant murine IL-2

  • Recombinant murine IL-4

  • Anti-mouse CD3e antibody

  • Anti-mouse CD28 antibody

  • This compound

  • DMSO (vehicle control)

  • 96-well cell culture plates

Procedure:

  • Isolate naive CD4+ T cells: Isolate splenocytes from mouse spleens and enrich for naive CD4+ T cells using a negative selection kit according to the manufacturer's instructions.

  • Plate coating: Coat a 96-well plate with anti-mouse CD3e antibody (e.g., at 1 µg/mL in PBS) overnight at 4°C. Wash the plate with sterile PBS before use.

  • Cell plating: Seed the isolated naive CD4+ T cells at a density of 1 x 10^6 cells/mL in the anti-CD3e coated plate.

  • Treatment:

    • Add anti-mouse CD28 antibody (e.g., at 1 µg/mL).

    • Add recombinant murine IL-2 (e.g., at 20 U/mL).

    • For Th2 differentiation, add recombinant murine IL-4 (e.g., at 10 ng/mL).

    • Add this compound at various concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Incubation: Culture the cells for 4-5 days at 37°C in a 5% CO2 incubator.

  • Analysis:

    • Cytokine analysis: Collect the culture supernatant and measure the concentration of IL-4 and IFN-γ using ELISA to assess Th2 and Th1 differentiation, respectively.

    • Gene expression analysis: Harvest the cells and extract RNA. Perform RT-qPCR to measure the expression of Th2-specific (GATA-3, IL-4) and Th1-specific (T-bet, IFN-γ) transcription factors and cytokines.

Visualizations

IL4_STAT6_Pathway cluster_membrane Cell Membrane IL4R IL-4 Receptor JAK1 JAK1 IL4R->JAK1 activates JAK3 JAK3 IL4R->JAK3 activates IL4 IL-4 IL4->IL4R STAT6_inactive STAT6 JAK1->STAT6_inactive phosphorylates JAK3->STAT6_inactive phosphorylates STAT6_active p-STAT6 STAT6_inactive->STAT6_active STAT6_dimer p-STAT6 Dimer STAT6_active->STAT6_dimer dimerizes GATA3 GATA3 Expression STAT6_dimer->GATA3 induces Th2_diff Th2 Differentiation (IL-4, IL-13 production) GATA3->Th2_diff promotes YM341619 This compound YM341619->STAT6_inactive inhibits phosphorylation Experimental_Workflow start Unexpected Result Observed (e.g., cytotoxicity, lack of efficacy) check_reagents Verify Reagent Integrity (this compound, cytokines, etc.) start->check_reagents optimize_conditions Optimize Assay Conditions (concentrations, timing) check_reagents->optimize_conditions positive_control Run Positive Control Assay (e.g., STAT6 phosphorylation) optimize_conditions->positive_control stat6_dependence Assess STAT6 Dependence (STAT6 KO/KD cells) positive_control->stat6_dependence off_target_investigation Investigate Potential Off-Target Effects stat6_dependence->off_target_investigation conclusion_on_target Conclude On-Target Effect (with optimized conditions) off_target_investigation->conclusion_on_target  STAT6 dependent conclusion_off_target Conclude Potential Off-Target Effect off_target_investigation->conclusion_off_target STAT6 independent   Troubleshooting_Logic start Start Troubleshooting issue What is the issue? start->issue toxicity Unexpected Cytotoxicity issue->toxicity Toxicity no_effect Lack of Efficacy issue->no_effect No Effect stat6_neg_effect Effect in STAT6- Negative Cells issue->stat6_neg_effect STAT6- Effect check_solvent Check Solvent Control toxicity->check_solvent check_compound Verify Compound Activity no_effect->check_compound investigate_off_target Investigate Off-Target Mechanism stat6_neg_effect->investigate_off_target dose_response Perform Dose-Response check_solvent->dose_response Solvent OK confirm_off_target Confirm with STAT6 KO/KD dose_response->confirm_off_target optimize_assay Optimize Assay Parameters check_compound->optimize_assay Compound Active confirm_off_target->investigate_off_target Toxicity persists

References

Addressing YM-341619 instability in long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the potential instability of YM-341619 in long-term experiments. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and orally active inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6).[1][2] It functions by inhibiting the IL-4-induced phosphorylation of STAT6, which in turn suppresses the differentiation of T helper (Th) cells into the Th2 subtype.[3][4] This makes it a valuable tool for studying allergic diseases and other Th2-mediated inflammatory conditions.[1]

Q2: What are the recommended storage conditions for this compound stock solutions?

To ensure the integrity of your this compound stock solutions, it is crucial to adhere to the following storage guidelines:

Storage TemperatureDuration
-80°CUp to 6 months
-20°CUp to 1 month

Table 1: Recommended storage conditions for this compound stock solutions.[1]

It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate compound degradation.

Q3: My this compound solution has changed color. What should I do?

A change in the color of your stock or working solution is often an indicator of chemical degradation or oxidation. This can be triggered by exposure to light, air, or reactive impurities. It is strongly advised not to use a discolored solution and to prepare a fresh one from a solid compound.

Q4: I am observing precipitation in my this compound stock solution after thawing. How can I address this?

Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. To mitigate this:

  • Ensure Complete Dissolution: Before preparing aliquots, ensure the compound is fully dissolved in the solvent. Gentle warming and vortexing can aid this process.

  • Optimal Concentration: Storing solutions at extremely high concentrations can increase the likelihood of precipitation. Consider storing stocks at a slightly lower concentration.

  • Proper Thawing: Thaw frozen stocks slowly at room temperature and vortex gently to ensure the compound is fully redissolved before use.

Troubleshooting Guide: this compound Instability in Long-Term Experiments

Issue: Inconsistent or diminishing effects of this compound are observed in experiments lasting several days.

This is a common challenge when working with small molecule inhibitors in long-term cell culture. The following troubleshooting steps can help identify and address the potential instability of this compound in your experimental setup.

Potential Cause 1: Degradation in Aqueous Solution/Cell Culture Medium

Small molecules can be susceptible to degradation in aqueous environments, and components of cell culture media can sometimes react with the compound.

Solutions:

  • Frequent Media Changes: For multi-day experiments, replenish the cell culture medium containing freshly diluted this compound every 24-48 hours. This ensures a more consistent concentration of the active compound.

  • Assess Stability in Your System: Perform a stability study of this compound in your specific cell culture medium. A detailed protocol for this is provided below.

  • Protect from Light: Some compounds are light-sensitive. Protect your plates and solutions from direct light exposure by using amber vials and minimizing light exposure during handling.

Potential Cause 2: Adsorption to Labware

Hydrophobic compounds can adsorb to the surface of plasticware, reducing the effective concentration in the medium.

Solutions:

  • Use Low-Binding Plastics: Whenever possible, use labware specifically designed for low protein and small molecule binding.

  • Include a Surfactant: In some cases, adding a low concentration of a non-ionic surfactant (e.g., 0.01% Pluronic F-68) to the medium can help reduce non-specific binding. However, this should be tested for its effect on your specific cell line.

Potential Cause 3: Cellular Metabolism

Cells can metabolize small molecules, leading to a decrease in the active compound's concentration over time.

Solutions:

  • Higher Seeding Density: A very high cell density might lead to faster compound metabolism. Consider optimizing your cell seeding density.

  • Metabolism-Deficient Cell Lines: If available, using cell lines with lower metabolic activity for the relevant enzymes could be an option for mechanistic studies.

Experimental Protocol: Assessing the Stability of this compound in Cell Culture Medium

This protocol provides a framework for determining the stability of this compound in your specific experimental conditions using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • This compound solid compound

  • Anhydrous DMSO

  • Your specific cell culture medium (with and without serum)

  • Sterile, low-binding microcentrifuge tubes

  • HPLC or LC-MS system with a suitable C18 column

Procedure:

  • Prepare a Concentrated Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Prepare Working Solutions: Dilute the stock solution in your cell culture medium (both with and without serum) to your final experimental concentration (e.g., 1 µM). Prepare enough volume for all time points.

  • Incubation:

    • Dispense aliquots of the working solutions into sterile, low-binding microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).

    • Incubate the tubes under your standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Sample Collection:

    • At each time point, remove one aliquot for each condition.

    • Immediately process the t=0 sample.

    • For subsequent time points, stop the degradation process by adding 3 volumes of ice-cold acetonitrile (B52724) to the sample. This will precipitate proteins.

  • Sample Processing:

    • Vortex the samples vigorously for 30 seconds.

    • Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to HPLC vials for analysis.

  • HPLC/LC-MS Analysis:

    • Analyze the samples using a validated HPLC or LC-MS method to quantify the amount of this compound remaining.

    • The percentage of this compound remaining at each time point is calculated relative to the t=0 sample.

Data Presentation:

The results of the stability study can be summarized in a table:

Time (hours)% this compound Remaining (Medium without Serum)% this compound Remaining (Medium with 10% Serum)
0100100
2
4
8
24
48
72

Table 2: Example data table for this compound stability assessment.

Visualizations

Signaling Pathway of this compound Action

STAT6_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL4R IL-4 Receptor JAK1 JAK1 IL4R->JAK1 activates JAK3 JAK3 IL4R->JAK3 activates STAT6_inactive STAT6 JAK1->STAT6_inactive phosphorylates JAK3->STAT6_inactive STAT6_active p-STAT6 (Dimer) STAT6_inactive->STAT6_active dimerizes STAT6_dimer_nuc p-STAT6 STAT6_active->STAT6_dimer_nuc translocates DNA DNA STAT6_dimer_nuc->DNA Gene_expression Th2 Gene Expression DNA->Gene_expression IL4 IL-4 IL4->IL4R YM341619 This compound YM341619->STAT6_inactive inhibits phosphorylation

Caption: IL-4/STAT6 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Stability Assessment

Stability_Workflow prep_stock Prepare 10 mM this compound stock in DMSO prep_working Dilute to final concentration in cell culture medium prep_stock->prep_working incubation Incubate at 37°C, 5% CO₂ prep_working->incubation sampling Collect samples at 0, 2, 4, 8, 24, 48, 72h incubation->sampling precipitation Add 3 vol. cold Acetonitrile to precipitate proteins sampling->precipitation centrifugation Centrifuge >12,000 x g for 10 min precipitation->centrifugation supernatant Transfer supernatant to HPLC vials centrifugation->supernatant analysis Analyze by HPLC or LC-MS supernatant->analysis data Calculate % remaining vs. t=0 analysis->data

Caption: Workflow for assessing the stability of this compound in cell culture medium.

Troubleshooting Logic for this compound Instability

Troubleshooting_Logic start Inconsistent results with This compound in long-term experiments check_storage Are stock solutions stored correctly? start->check_storage correct_storage Prepare fresh aliquots and store at -80°C check_storage->correct_storage No check_media_change Is the medium with this compound replenished frequently? check_storage->check_media_change Yes correct_storage->check_media_change implement_media_change Change medium with fresh This compound every 24-48h check_media_change->implement_media_change No perform_stability_study Perform stability study in experimental medium check_media_change->perform_stability_study Yes end Improved experimental reproducibility implement_media_change->end consider_adsorption Consider adsorption to labware and cellular metabolism perform_stability_study->consider_adsorption consider_adsorption->end

Caption: A logical workflow for troubleshooting this compound instability issues.

References

How to minimize YM-341619 lot-to-lot variability in experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing lot-to-lot variability of YM-341619 in experimental results. By implementing the following troubleshooting guides and best practices, you can ensure the consistency and reliability of your research findings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as AS1617612, is a potent and orally active inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6).[1][2] It functions by inhibiting the phosphorylation and activation of STAT6, a key transcription factor in the Interleukin-4 (IL-4) and Interleukin-13 (IL-13) signaling pathways.[3][4] This inhibition effectively suppresses the differentiation of T helper 2 (Th2) cells, which play a central role in allergic diseases.[1][4]

Q2: What are the common causes of lot-to-lot variability with research compounds like this compound?

Lot-to-lot variability in chemical compounds can arise from several factors during the manufacturing process.[5] These include:

  • Purity Differences: Minor variations in the final purity of the compound.

  • Impurity Profiles: Presence of different types or levels of trace impurities.

  • Physical Properties: Differences in crystallinity, particle size, or solvation state.

  • Residual Solvents: Varying levels of solvents remaining from the synthesis and purification steps.[5]

  • Storage and Handling: Degradation due to improper storage conditions, such as exposure to light or temperature fluctuations.[5]

Q3: We are seeing a decrease in the inhibitory effect of this compound on our target cells with a new lot. What could be the cause?

A decrease in potency can be attributed to several factors. First, verify the accuracy of the concentration of your stock solution. Improper dissolution or errors in dilution can lead to a lower effective concentration. If the concentration is correct, the issue might stem from the new lot itself. A lower purity level or the presence of inactive isomers in the new batch could be the cause. It is also crucial to rule out degradation of the compound; review your storage and handling procedures to ensure they align with the manufacturer's recommendations.

Q4: How should I properly store and handle this compound to maintain its stability?

To ensure the stability and activity of this compound, adhere to the following storage guidelines:

  • Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[6]

  • Solvent: Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1][6]

Avoid repeated freeze-thaw cycles. For in vivo experiments, it is recommended to prepare fresh working solutions daily.[1]

Troubleshooting Guide: Inconsistent Experimental Results

If you are experiencing inconsistent results between different lots of this compound, follow this troubleshooting workflow:

Step 1: Verify Experimental Parameters

Before assuming lot-to-lot variability, meticulously review your experimental setup. Confirm the accuracy of all reagent concentrations, incubation times, and cell densities. Ensure that all equipment is properly calibrated.

Step 2: Compare Certificates of Analysis (CoA)

Request and compare the CoAs for the old and new lots of this compound. Pay close attention to the following parameters:

ParameterWhat to Look For
Purity (by HPLC) A significant difference in the purity percentage between lots.
Impurity Profile The presence of new or a higher percentage of existing impurities.
Appearance Any change in the physical appearance of the compound (e.g., color, texture).
Solubility Data Discrepancies in the reported solubility in various solvents.

Step 3: Perform a Side-by-Side Comparison

Conduct a direct comparison of the old and new lots in a key functional assay. This will help to quantify any differences in biological activity.

Example: In Vitro STAT6 Inhibition Assay

  • Objective: To compare the potency (IC50) of the old and new lots of this compound.

  • Methodology:

    • Prepare stock solutions of both lots in DMSO at the same concentration.

    • Plate cells known to respond to IL-4 (e.g., mouse spleen T cells).

    • Pre-treat the cells with a serial dilution of each lot of this compound for 30 minutes.[1][6]

    • Stimulate the cells with a constant concentration of IL-4.

    • After an appropriate incubation period, measure the level of STAT6 activation (e.g., via a luciferase reporter assay or by quantifying downstream gene expression like GATA-3).[1][6]

    • Calculate the IC50 value for each lot.

Step 4: Chemical Analysis (If Necessary)

If the functional assay confirms a significant difference, and the CoA does not provide a clear explanation, consider performing an independent chemical analysis. Techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can verify the purity and identify potential impurities.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Objective: To prepare a concentrated stock solution of this compound for in vitro and in vivo studies.

  • Materials:

  • Procedure:

    • To prepare a 50 mg/mL stock solution, add the appropriate volume of DMSO to the this compound powder.[6]

    • To aid dissolution, use ultrasonic agitation and warm the solution to 60°C.[6]

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.[1][6]

Protocol 2: In Vivo Formulation

  • Objective: To prepare a formulation of this compound suitable for oral administration in animal models.

  • Materials:

    • This compound stock solution in DMSO

    • Corn oil

  • Procedure:

    • Prepare a 10% DMSO in corn oil vehicle.

    • Add the required volume of the this compound DMSO stock solution to the vehicle to achieve the desired final concentration.[6]

    • Ensure the final solution is clear before administration.[6]

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the this compound mechanism of action and a recommended workflow for managing lot-to-lot variability.

YM341619_Signaling_Pathway cluster_cell Target Cell IL4 IL-4 / IL-13 IL4R IL-4 Receptor IL4->IL4R JAK JAK IL4R->JAK Activation STAT6 STAT6 JAK->STAT6 Phosphorylation pSTAT6 pSTAT6 STAT6->pSTAT6 GATA3 GATA-3 Expression pSTAT6->GATA3 Upregulation Th2_Diff Th2 Differentiation & Allergic Response GATA3->Th2_Diff YM341619 This compound YM341619->STAT6 Inhibition

Caption: Mechanism of action of this compound in the IL-4/STAT6 signaling pathway.

Lot_Variability_Workflow start New Lot of this compound Received compare_coa Compare Certificates of Analysis start->compare_coa side_by_side Perform Side-by-Side Functional Assay compare_coa->side_by_side results_consistent Results Consistent? side_by_side->results_consistent accept_lot Accept and Use New Lot results_consistent->accept_lot Yes troubleshoot Troubleshoot Experiment / Contact Supplier results_consistent->troubleshoot No chemical_analysis Consider Independent Chemical Analysis troubleshoot->chemical_analysis

Caption: Recommended workflow for qualifying a new lot of this compound.

References

Mitigating potential cytotoxicity of YM-341619 at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of YM-341619, a potent STAT6 inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues related to cytotoxicity at high concentrations and provide detailed experimental protocols to ensure optimal experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective small molecule inhibitor of the Signal Transducer and Activator of Transcription 6 (STAT6) protein.[1][2] It functions by inhibiting the phosphorylation of STAT6, a critical step in the signaling cascade initiated by the cytokines Interleukin-4 (IL-4) and Interleukin-13 (IL-13).[3] Activated STAT6 translocates to the nucleus and regulates the transcription of genes involved in T helper 2 (Th2) cell differentiation, which plays a central role in allergic and inflammatory responses.[4] By blocking STAT6 activation, this compound effectively suppresses Th2-mediated immune responses.

Q2: What are the known effective concentrations of this compound?

This compound is highly potent, with reported IC50 values in the nanomolar range for its biological effects. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.

Assay Cell Type/System IC50 / Effective Concentration
STAT-6 Activation Inhibition-0.70 nM[1][2]
IL-4-induced Th2 DifferentiationMouse Spleen T cells0.28 nM[1][2]
IL-4-induced STAT6 Luciferase ActivityFW4 cells1.5 nM[1]
Suppression of IgE Production (in vivo)DNP-Ascaris-sensitized ratsED50: 0.026 mg/kg[1]

Q3: Is this compound known to be cytotoxic at high concentrations?

Currently, there is limited publicly available data specifically detailing the cytotoxic effects of this compound at high concentrations. As with many small molecule inhibitors, off-target effects and cytotoxicity can occur at concentrations significantly higher than the effective dose required for target inhibition.[5][6] It is imperative for researchers to empirically determine the cytotoxic profile of this compound in their specific experimental system.

Q4: What are the potential causes of cytotoxicity when using small molecule inhibitors like this compound at high concentrations?

Potential causes of cytotoxicity with small molecule inhibitors can include:

  • Off-target effects: At high concentrations, the inhibitor may bind to other kinases or cellular targets, leading to unintended biological consequences and toxicity.[5][6]

  • Solvent toxicity: The solvent used to dissolve the inhibitor (e.g., DMSO) can be toxic to cells at higher concentrations. It is crucial to keep the final solvent concentration in the culture medium below the tolerance level of the specific cell line (typically <0.5%).

  • Compound precipitation: Poor solubility at high concentrations can lead to the formation of precipitates that can be toxic to cells.

  • Induction of apoptosis or necrosis: High concentrations of a compound can trigger programmed cell death (apoptosis) or uncontrolled cell death (necrosis) through various mechanisms.

Troubleshooting Guide: Mitigating Potential Cytotoxicity

This guide provides a systematic approach to identifying and mitigating potential cytotoxicity associated with this compound at high concentrations.

Issue: I am observing a significant decrease in cell viability after treating with this compound.

Troubleshooting Steps:

  • Determine the Therapeutic Window: The first step is to establish the concentration range at which this compound effectively inhibits STAT6 signaling without causing significant cytotoxicity. This can be achieved by performing parallel dose-response experiments for efficacy and cytotoxicity.

    • Efficacy Assay: Measure the inhibition of a downstream marker of STAT6 activation (e.g., phosphorylation of STAT6, expression of a STAT6-dependent gene) across a range of this compound concentrations.

    • Cytotoxicity Assays: Concurrently, assess cell viability using at least two different methods to obtain a comprehensive understanding of the compound's effect on cell health. Recommended assays include:

      • Metabolic Activity Assay (e.g., MTT or resazurin): Measures the metabolic activity of viable cells.

      • Membrane Integrity Assay (e.g., LDH release): Measures the release of lactate (B86563) dehydrogenase from damaged cells.

      • Apoptosis Assay (e.g., Annexin V/Propidium Iodide staining): Differentiates between viable, apoptotic, and necrotic cells.

  • Optimize Experimental Conditions:

    • Concentration: Use the lowest concentration of this compound that achieves the desired level of STAT6 inhibition. Based on its high potency, concentrations in the low nanomolar range should be sufficient for on-target effects.

    • Incubation Time: Reduce the duration of exposure to the compound. A time-course experiment can help determine the minimum time required to observe the desired biological effect.

    • Solvent Control: Always include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) to ensure that the observed effects are not due to solvent toxicity.

    • Compound Solubility: Visually inspect your working solutions for any signs of precipitation. If solubility is an issue, consider using a different solvent or preparing fresh dilutions from a stock solution.

  • Investigate the Mechanism of Cell Death: If cytotoxicity is observed, understanding the underlying mechanism can provide further insights. An apoptosis assay can help determine if the cells are undergoing programmed cell death or necrosis.

Data Interpretation and Decision Making:

Efficacy Assay Result Cytotoxicity Assay Result Interpretation & Action
Potent InhibitionNo significant cytotoxicityThe compound is effective and non-toxic at the tested concentrations. Proceed with your experiments within this concentration range.
Potent InhibitionCytotoxicity observed at high concentrationsA therapeutic window exists. Determine the optimal concentration that provides maximal efficacy with minimal cytotoxicity.
Potent InhibitionCytotoxicity observed at all effective concentrationsThe on-target effect may be linked to cell death in your specific cell type. Consider using a lower, non-toxic concentration or exploring alternative inhibitors. Re-evaluate the role of STAT6 in your cellular model.
No InhibitionCytotoxicity observedThe observed cytotoxicity is likely due to off-target effects. The compound is not suitable for your experiment at these concentrations.
No InhibitionNo significant cytotoxicityThe compound is not effective in your system at the tested concentrations. Verify the activity of your compound stock and the experimental setup.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol provides a method to assess cell metabolic activity as an indicator of viability.

Materials:

  • 96-well flat-bottom sterile tissue culture plates

  • This compound stock solution

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include vehicle-only and no-treatment controls.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well (final concentration 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Membrane Integrity Assessment using LDH Assay

This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.

Materials:

  • 96-well flat-bottom sterile tissue culture plates

  • This compound stock solution

  • Complete cell culture medium

  • LDH cytotoxicity assay kit (follow manufacturer's instructions)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT Assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired exposure time at 37°C, 5% CO₂.

  • Sample Collection: After incubation, centrifuge the plate (if necessary for suspension cells) and carefully collect the supernatant.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the kit manufacturer's protocol.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity based on the absorbance values of the treated samples relative to the controls, following the kit's instructions.

Protocol 3: Apoptosis Detection using Annexin V and Propidium Iodide Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well sterile tissue culture plates

  • This compound stock solution

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (or similar, containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired duration. Include appropriate controls.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension and wash the cells with cold PBS.

  • Staining: Resuspend the cell pellet in the 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour of staining.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

IL4_STAT6_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL4 IL-4 / IL-13 Receptor IL-4Rα / IL-13Rα1 IL4->Receptor JAK JAK1/JAK2/TYK2 Receptor->JAK Activation STAT6_inactive STAT6 JAK->STAT6_inactive Phosphorylation STAT6_active p-STAT6 (Dimer) STAT6_inactive->STAT6_active Dimerization DNA DNA STAT6_active->DNA Translocation YM341619 This compound YM341619->JAK Inhibits Gene_Expression Gene Expression (Th2 Differentiation) DNA->Gene_Expression Transcription

Caption: IL-4/IL-13 signaling pathway and the inhibitory action of this compound.

Cytotoxicity_Workflow cluster_assays Parallel Assays Start Start: Cell Culture with this compound Treatment Dose_Response Perform Dose-Response (e.g., 0.1 nM to 10 µM) Start->Dose_Response Efficacy Efficacy Assay (e.g., p-STAT6 Western Blot) Dose_Response->Efficacy Cytotoxicity Cytotoxicity Assays (MTT, LDH, Apoptosis) Dose_Response->Cytotoxicity Data_Analysis Data Analysis: Determine IC50 (Efficacy) and CC50 (Cytotoxicity) Efficacy->Data_Analysis Cytotoxicity->Data_Analysis Decision Determine Therapeutic Window Data_Analysis->Decision Optimize Optimize Concentration and Incubation Time Decision->Optimize Window Exists Stop Stop: Re-evaluate Compound or Experimental Design Decision->Stop No Window Troubleshooting_Tree Start High Cell Death Observed? Solvent_Control Is Solvent Control Toxic? Start->Solvent_Control Yes Concentration Is Concentration >> IC50? Solvent_Control->Concentration No Action_Solvent Reduce Solvent Conc. (<0.5%) Solvent_Control->Action_Solvent Yes Time Is Incubation Time Long? Concentration->Time No Action_Concentration Lower this compound Conc. Concentration->Action_Concentration Yes Off_Target Potential Off-Target Effect Time->Off_Target No Action_Time Reduce Incubation Time Time->Action_Time Yes

References

Technical Support Center: Improving the Bioavailability of YM-341619 in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the bioavailability of the STAT6 inhibitor, YM-341619.

Frequently Asked Questions (FAQs)

Q1: What is the reported oral bioavailability of this compound in different animal species?

A1: The oral bioavailability of this compound has been reported to vary across different species. In mice, the bioavailability is approximately 15-25%, in dogs it is around 29%, and in monkeys, it is about 8%.[1] This variability is common in preclinical studies and can be influenced by factors such as metabolism and gastrointestinal physiology.

Q2: What are the main challenges affecting the oral bioavailability of this compound?

A2: Like many small molecule inhibitors, the oral bioavailability of this compound can be limited by several factors. These may include poor aqueous solubility, potential first-pass metabolism in the liver, and efflux by intestinal transporters. The high in vitro hepatic clearance observed in human liver microsomes suggests that metabolism is a significant factor.[1]

Q3: Are there general strategies to improve the bioavailability of STAT6 inhibitors like this compound?

A3: Yes, several strategies can be employed to enhance the oral bioavailability of small molecule inhibitors. For STAT6 inhibitors, which are often peptidomimetic or highly charged, reformulation to improve cell permeability and metabolic stability is a key approach.[2][3] Novel formulations that are not based on a peptidomimetic backbone or charged moieties are being developed to overcome these limitations.[2][3] Additionally, lipid-based drug delivery systems and the use of excipients that enhance solubility and reduce metabolic degradation can be effective.

Q4: What formulation of this compound has been successfully used for oral administration in animal studies?

A4: A suspended solution is a commonly used formulation for oral gavage in animal studies. A specific protocol involves using a combination of DMSO, PEG300, Tween-80, and saline to create a vehicle for this compound.[4][5] This formulation aims to keep the compound in suspension to allow for consistent dosing.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during their experiments with this compound.

Problem Possible Cause Suggested Solution
Low or inconsistent plasma concentrations of this compound after oral administration. Improper formulation: The compound may not be adequately suspended, leading to inaccurate dosing.Optimize the formulation: Ensure the suspended solution is homogeneous. Vortex the suspension vigorously before each administration. Consider preparing the formulation fresh daily to ensure stability.[6]
Poor absorption: The inherent properties of this compound may limit its absorption from the gastrointestinal tract.Modify the vehicle: Experiment with different excipients known to enhance solubility and absorption of poorly soluble drugs. Options include using lipid-based formulations or cyclodextrins.[5][7]
Rapid metabolism: this compound may be undergoing extensive first-pass metabolism.Consider co-administration with a metabolic inhibitor (use with caution): In exploratory studies, co-administration with a broad-spectrum cytochrome P450 inhibitor could help determine the impact of metabolism. This approach requires careful consideration of potential drug-drug interactions and is not a standard practice for all studies.
Difficulty in dissolving or suspending this compound in the vehicle. Poor solubility of the compound. Use of co-solvents and surfactants: The recommended formulation uses DMSO as a co-solvent and Tween-80 as a surfactant to aid in creating a uniform suspension.[4][5] Gentle warming and sonication can also be employed to facilitate dissolution in the initial solvent (e.g., DMSO) before adding other components.[6]
Adverse effects observed in animals after oral gavage. Irritation from the vehicle: Some components of the formulation, like DMSO, can cause irritation at high concentrations.Minimize the concentration of potentially irritating excipients: Use the lowest effective concentration of DMSO. Ensure the final formulation is well-tolerated by conducting a small pilot study with the vehicle alone.
Improper gavage technique: Incorrect administration can lead to aspiration or injury.Ensure proper training and technique: Use appropriately sized gavage needles with a rounded tip. Measure the correct insertion length for each animal. Administer the formulation slowly and observe the animal for any signs of distress after the procedure.[8][9][10][11]

Quantitative Data Summary

The following table summarizes the pharmacokinetic parameters of this compound in various animal models.

Species Dose & Route AUC (0-24h) (ng·h/mL) Cmax (ng/mL) Tmax (h) t1/2 (h) Bioavailability (%) Reference
Mouse 1 mg/kg i.v.462800.51.0-[1]
Mouse -114800.51.025[4][5]
Dog 0.5 mg/kg i.v.146291.20.7-[1]
Monkey 1 mg/kg i.v.517161.70.7-[1]
Mouse -----15[1]
Dog -----29[1]
Monkey -----8[1]

Experimental Protocols

Protocol 1: Preparation of this compound Suspended Solution for Oral Gavage[4][5]

This protocol outlines the preparation of a 2.5 mg/mL suspended solution of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a stock solution of this compound in DMSO:

    • Dissolve this compound in DMSO to create a 25 mg/mL stock solution. Gentle warming and sonication may be used to aid dissolution.

  • Prepare the final formulation (example for 1 mL):

    • In a sterile microcentrifuge tube, add 100 µL of the 25 mg/mL this compound stock solution in DMSO.

    • Add 400 µL of PEG300 to the tube and mix thoroughly by vortexing.

    • Add 50 µL of Tween-80 and mix again.

    • Add 450 µL of saline to bring the total volume to 1 mL.

    • Vortex the final mixture vigorously to ensure a uniform suspension.

  • Administration:

    • Vortex the suspension immediately before each use to ensure homogeneity.

    • Administer the formulation to the animals via oral gavage at the desired dosage.

Protocol 2: Oral Gavage Procedure in Mice[8][9][10][11]

This protocol provides a general guideline for performing oral gavage in mice.

Materials:

  • Prepared this compound formulation

  • Appropriately sized gavage needle (e.g., 20-22 gauge for adult mice) with a rounded tip

  • 1 mL syringe

  • Animal scale

Procedure:

  • Animal Preparation:

    • Weigh the mouse to determine the correct volume of the formulation to administer. The maximum recommended volume for oral gavage in mice is typically 10 mL/kg.[8]

  • Gavage Needle Measurement:

    • Measure the appropriate length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the mouth and the end of the needle at the last rib. Mark the needle at the level of the mouse's nose. Do not insert the needle beyond this mark.[9][11]

  • Restraint:

    • Firmly restrain the mouse by grasping the loose skin over the neck and back (scruffing) to immobilize the head. The mouse's body should be held in a vertical position.

  • Administration:

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

    • The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and re-attempt.

    • Once the needle is in the correct position (at the pre-measured depth), slowly depress the syringe plunger to administer the formulation.

  • Post-Procedure:

    • Gently withdraw the gavage needle.

    • Return the mouse to its cage and monitor for any signs of distress, such as labored breathing.

Visualizations

experimental_workflow Experimental Workflow for Improving this compound Bioavailability cluster_prep Formulation Preparation cluster_admin Oral Administration cluster_analysis Pharmacokinetic Analysis cluster_optimization Troubleshooting & Optimization prep1 Dissolve this compound in DMSO (Stock Solution) prep2 Add PEG300 prep1->prep2 prep3 Add Tween-80 prep2->prep3 prep4 Add Saline prep3->prep4 prep5 Vortex to create uniform suspension prep4->prep5 admin1 Weigh animal and calculate dose volume prep5->admin1 admin2 Vortex suspension admin1->admin2 admin3 Perform oral gavage admin2->admin3 analysis1 Collect blood samples at various time points admin3->analysis1 analysis2 Measure plasma concentration of this compound analysis1->analysis2 analysis3 Calculate PK parameters (AUC, Cmax, Tmax, F%) analysis2->analysis3 opt1 Low Bioavailability? analysis3->opt1 opt1->analysis1 No, proceed with study opt2 Modify formulation (e.g., different excipients, lipid-based delivery) opt1->opt2 Yes opt3 Re-evaluate in vivo opt2->opt3

Caption: Workflow for formulation, administration, and analysis to improve this compound bioavailability.

signaling_pathway This compound Mechanism of Action il4 IL-4 / IL-13 receptor IL-4R / IL-13R il4->receptor jak JAK1 / JAK3 receptor->jak stat6 STAT6 jak->stat6 phosphorylates p_stat6 p-STAT6 stat6->p_stat6 dimer p-STAT6 Dimer p_stat6->dimer dimerization nucleus Nucleus dimer->nucleus translocates to transcription Gene Transcription (Th2 differentiation, IgE production) nucleus->transcription initiates ym341619 This compound ym341619->stat6 inhibits phosphorylation

Caption: this compound inhibits the STAT6 signaling pathway, blocking Th2 differentiation.

References

YM-341619 Technical Support Center: Overcoming Experimental Artifacts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for YM-341619, a potent and selective inhibitor of STAT6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding and overcoming potential experimental artifacts.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage procedure for this compound?

A1: this compound is soluble in Dimethyl Sulfoxide (DMSO). For stock solutions, it is recommended to dissolve the compound in DMSO to a concentration of 50 mg/mL (109.07 mM).[1] To aid dissolution, ultrasonic treatment and warming to 60°C can be applied.[1] It is important to use newly opened, anhydrous DMSO as the compound is hygroscopic, and the presence of water can impact solubility.[1]

Stock Solution Storage:

  • -80°C: Stable for up to 6 months.[1]

  • -20°C: Stable for up to 1 month.[1]

To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use volumes.

Q2: I am observing incomplete inhibition of STAT6 phosphorylation in my Western blot analysis. What could be the cause?

A2: Several factors could contribute to incomplete inhibition of STAT6 phosphorylation:

  • Suboptimal Inhibitor Concentration: While this compound is highly potent, the effective concentration can vary between cell types and experimental conditions. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.

  • Insufficient Pre-incubation Time: For effective inhibition, cells should be pre-incubated with this compound before stimulation with an activator like IL-4. A pre-incubation time of 30 minutes is a good starting point.[1]

  • Compound Degradation: Ensure that the stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Degradation of the compound will reduce its effective concentration.

  • High Cell Density: Very high cell densities can sometimes lead to incomplete inhibition due to a higher total amount of the target protein. Ensure you are working within the recommended cell density range for your assay.

Q3: Does this compound have any known off-target effects?

A3: this compound is a highly selective inhibitor of STAT6. Studies have shown that it does not affect the differentiation of Th1 cells, which is a STAT4-dependent process, nor does it impact the production of IFN-γ or the expression of the Th1 transcription factor T-bet.[1] This indicates a high degree of specificity for the STAT6 pathway. However, as with any small molecule inhibitor, the potential for off-target effects at very high concentrations cannot be entirely ruled out. It is crucial to use the lowest effective concentration determined by a dose-response study to minimize this risk.

Troubleshooting Guides

Problem: Unexpected Cell Viability/Cytotoxicity

Symptoms:

  • A significant decrease in cell viability in treated versus untreated control wells.

  • Morphological changes in cells indicative of stress or apoptosis.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
High Concentration of this compound Perform a cytotoxicity assay (e.g., MTT or Calcein AM/EthD-1) to determine the cytotoxic concentration of this compound in your specific cell line. Use concentrations well below the cytotoxic threshold for your experiments.
DMSO Toxicity Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) and consistent across all experimental conditions, including vehicle controls.
Contamination Regularly check your cell cultures for microbial contamination. Use sterile techniques and consider using an antibiotic/antimycotic solution if necessary.
Problem: Inconsistent Results in Gene Expression Analysis (qPCR/RNA-seq)

Symptoms:

  • High variability in the expression of STAT6 target genes (e.g., GATA-3) between replicate experiments.

  • Lack of dose-dependent inhibition of target gene expression.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inaccurate Pipetting of a Potent Inhibitor Due to the high potency of this compound, small pipetting errors can lead to significant variations in the final concentration. Use calibrated pipettes and consider preparing a serial dilution of the inhibitor to minimize errors.
Variability in Cell Stimulation Ensure consistent stimulation with IL-4 or other activators across all wells and experiments. Variations in the concentration or timing of stimulation can lead to inconsistent STAT6 activation and target gene expression.
Cell Passage Number Use cells within a consistent and low passage number range, as cellular responses can change with prolonged culturing.
RNA Quality Ensure high-quality, intact RNA is used for downstream applications. Poor RNA quality can lead to unreliable gene expression data.

Data Presentation

Table 1: In Vitro Potency of this compound

Assay Cell Line/System Parameter Value Reference
STAT6 Inhibition-IC500.70 nM[1][2][3]
Th2 Differentiation InhibitionMouse Spleen T cellsIC500.28 nM[1][2]
IL-4-induced STAT6 Luciferase ActivityFW4 cellsIC501.5 nM[1]

Table 2: In Vivo Efficacy of this compound

Model Parameter Dose Effect Reference
DNP-Ascaris-sensitized ratsIgE Production0.026 mg/kg (p.o.)ED50[1]
Antigen-induced eosinophil infiltration in miceEosinophil Infiltration0.3 mg/kg (p.o.)71% inhibition[4]

Table 3: Pharmacokinetic Parameters of this compound in Mice

Parameter Value Unit Reference
CLtot36.1mL/min/kg[1]
t1/21.0hour[1]
Vd3117mL/kg[1]
Cmax80ng/mL[1]
Tmax0.5hour[1]
AUC114ng·h/mL[1]
F%25%[1]

Experimental Protocols

Protocol 1: In Vitro STAT6 Phosphorylation Inhibition Assay (Western Blot)

  • Cell Culture: Plate cells at an appropriate density and allow them to adhere or recover overnight.

  • Serum Starvation (if necessary): Depending on the cell type, serum-starve the cells for 2-4 hours to reduce basal signaling.

  • Inhibitor Pre-treatment: Add this compound at various concentrations (e.g., 0.1 nM to 100 nM) to the cell culture medium. Include a vehicle control (DMSO). Incubate for 30 minutes.

  • Stimulation: Add the STAT6 activator (e.g., IL-4) to the medium and incubate for the desired time (e.g., 15-30 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody specific for phosphorylated STAT6 (p-STAT6) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip and re-probe the membrane with an antibody for total STAT6 as a loading control.

Mandatory Visualizations

STAT6_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL4R IL-4R JAK JAK IL4R->JAK Activates STAT6 STAT6 JAK->STAT6 Phosphorylates pSTAT6 p-STAT6 Dimer STAT6->pSTAT6 Dimerizes DNA DNA pSTAT6->DNA Translocates & Binds GATA3 GATA-3 mRNA DNA->GATA3 Transcription Th2_Diff Th2 Differentiation GATA3->Th2_Diff Promotes IL4 IL-4 IL4->IL4R Binds YM341619 This compound YM341619->STAT6 Inhibits

Caption: IL-4/STAT6 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis start Seed Cells starve Serum Starve (optional) start->starve pretreat Pre-treat with this compound or Vehicle (DMSO) starve->pretreat stimulate Stimulate with IL-4 pretreat->stimulate lyse Cell Lysis stimulate->lyse wb Western Blot (p-STAT6, Total STAT6) lyse->wb qpcr qPCR (GATA-3, etc.) lyse->qpcr

Caption: General experimental workflow for studying this compound effects in vitro.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Incomplete STAT6 Inhibition conc Suboptimal Concentration start->conc time Insufficient Pre-incubation start->time degrade Compound Degradation start->degrade dose_response Perform Dose-Response conc->dose_response inc_time Increase Pre-incubation Time time->inc_time fresh_stock Use Fresh Stock/Aliquot degrade->fresh_stock

Caption: Troubleshooting logic for incomplete STAT6 inhibition by this compound.

References

Technical Support Center: YM-341619 Stability and Handling

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific degradation pathways for YM-341619 have not been extensively documented in publicly available literature. The following troubleshooting guide and frequently asked questions are based on general principles of chemical stability for compounds of a similar structural class (pyrimidine-5-carboxamide derivatives) and recommended handling procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can lead to the degradation of this compound?

While specific data is unavailable, compounds with structures similar to this compound are potentially susceptible to three main degradation pathways:

  • Hydrolysis: The amide bond in the pyrimidine-5-carboxamide structure could be susceptible to cleavage in the presence of strong acids or bases, or with prolonged exposure to aqueous environments, particularly at elevated temperatures.

  • Oxidation: The molecule may be sensitive to oxidative degradation, especially if exposed to air, light, or oxidizing agents.

  • Photodegradation: Exposure to UV or high-intensity visible light can sometimes lead to the degradation of complex organic molecules.

Q2: How should I store this compound to ensure its stability?

To maximize the shelf-life of this compound, it is crucial to adhere to the storage conditions recommended by the supplier. Below is a summary of typical storage guidelines.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureRecommended Duration
Solid Powder-20°C3 years
4°C2 years
In Solvent-80°C6 months
-20°C1 month

Note: These are general guidelines. Always refer to the product-specific information sheet provided by your supplier.

Q3: Can I prepare a stock solution of this compound in an aqueous buffer?

It is generally recommended to prepare stock solutions in an anhydrous organic solvent such as DMSO, as the presence of water can increase the risk of hydrolysis over time. For experiments requiring an aqueous solution, it is best to prepare the final working solution fresh from the DMSO stock on the day of the experiment. Avoid long-term storage of this compound in aqueous buffers.

Troubleshooting Guide

Issue 1: I am observing lower than expected potency or inconsistent results in my cell-based assays.

This could be an indication of compound degradation. Consider the following troubleshooting steps:

  • Verify Stock Solution Integrity:

    • How old is your stock solution? Stock solutions stored at -20°C are typically stable for about a month, while those at -80°C can last for up to six months.[1][2]

    • Has the stock solution undergone multiple freeze-thaw cycles? If so, consider preparing fresh aliquots to minimize this.

  • Review Experimental Protocol:

    • Was the final working solution prepared fresh for the experiment?

    • What is the pH of your cell culture medium or assay buffer? Extreme pH values could potentially contribute to degradation.

    • Was the compound exposed to high-intensity light for an extended period during the experiment?

Issue 2: I see a precipitate in my stock solution after thawing.

Precipitation upon thawing can occur if the compound's solubility limit is exceeded.

  • Action: Gently warm the solution (e.g., to 37°C) and vortex or sonicate to redissolve the compound. If the precipitate does not dissolve, it may indicate degradation or the use of an inappropriate solvent.

Experimental Protocols and Workflows

Protocol for Preparation and Handling of this compound Stock Solutions
  • Reconstitution: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation. Reconstitute the powder in anhydrous DMSO to the desired concentration (e.g., 10 mM).

  • Solubilization: Ensure complete dissolution by vortexing or brief sonication. Gentle warming (to 37°C) can be applied if necessary.

  • Aliquoting: To avoid repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots in low-retention microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][2]

  • Use: When needed, thaw a single aliquot at room temperature. Prepare the final working solution by diluting the stock in the appropriate aqueous buffer or cell culture medium immediately before use.

Visualizing Workflows and Pathways

Hypothetical Degradation of a Pyrimidine-5-Carboxamide cluster_main cluster_degradation YM341619 This compound (Pyrimidine-5-carboxamide derivative) Hydrolysis Hydrolysis (Amide Bond Cleavage) YM341619->Hydrolysis H₂O, Acid/Base Oxidation Oxidation (e.g., at electron-rich sites) YM341619->Oxidation O₂, Peroxides Photodegradation Photodegradation (UV/Light Exposure) YM341619->Photodegradation Light (hν) Degradation_Products Inactive Degradation Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photodegradation->Degradation_Products

Caption: Hypothetical degradation pathways for a generic pyrimidine-5-carboxamide.

Recommended Experimental Workflow for this compound cluster_workflow Start Start: this compound Powder Equilibrate Equilibrate to Room Temp. Start->Equilibrate Reconstitute Reconstitute in Anhydrous DMSO Equilibrate->Reconstitute Aliquot Aliquot into Single-Use Tubes Reconstitute->Aliquot Store Store at -80°C Aliquot->Store Thaw Thaw Single Aliquot Store->Thaw Prepare_Working Prepare Fresh Working Solution Thaw->Prepare_Working Experiment Perform Experiment Prepare_Working->Experiment End End Experiment->End

Caption: Recommended workflow for handling this compound to maintain stability.

Troubleshooting Inconsistent Experimental Results cluster_troubleshooting Start Inconsistent Results? Check_Stock Stock solution >1 month old (at -20°C) or >6 months old (at -80°C)? Start->Check_Stock Freeze_Thaw Multiple Freeze-Thaw Cycles? Check_Stock->Freeze_Thaw No Action_New_Stock Action: Prepare Fresh Stock Check_Stock->Action_New_Stock Yes Fresh_Working Working solution prepared fresh? Freeze_Thaw->Fresh_Working No Action_Aliquot Action: Use a Fresh Aliquot Freeze_Thaw->Action_Aliquot Yes Other_Factors Other experimental factors (e.g., reagents, cell passage)? Fresh_Working->Other_Factors Yes Action_Fresh_Working Action: Prepare Fresh Daily Fresh_Working->Action_Fresh_Working No Action_Review_Protocol Action: Review Protocol Other_Factors->Action_Review_Protocol

Caption: Decision tree for troubleshooting this compound-related experiments.

References

Technical Support Center: Ensuring Consistent YM-341619 Delivery in Aerosol Challenge Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of YM-341619 in preclinical aerosol challenge models. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving consistent and reliable delivery of this compound to the lungs of small animal models. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and orally active inhibitor of STAT6 (Signal Transducer and Activator of Transcription 6).[1][2] Its mechanism of action involves the inhibition of Th2 cell differentiation, which is induced by interleukin-4 (IL-4).[1][2] By blocking the STAT6 signaling pathway, this compound can suppress the production of Th2 cytokines like IL-4 and IL-13, making it a promising candidate for the treatment of allergic diseases such as asthma.[3]

Q2: What is the optimal aerodynamic particle size for delivering this compound to the lungs of rodents?

For effective deposition in the deep lung tissue of rodents, the ideal mass median aerodynamic diameter (MMAD) of the aerosol particles should be between 1 and 3 micrometers.[4] Particles larger than 5 micrometers tend to deposit in the upper airways, while particles smaller than 0.5 micrometers may be exhaled without deposition.

Q3: What are the expected lung deposition efficiencies in mice and rats?

The efficiency of lung deposition in rodents can be highly variable and depends on the delivery system and experimental parameters. Studies using nose-only inhalation chambers have reported lung deposition in mice to be as low as approximately 8% of the total inhaled dose.[5] However, with optimized systems, it is possible to achieve much higher deposition rates. It is crucial to validate your specific aerosol delivery setup to determine the actual lung deposition.

Q4: Can the formulation for oral or intraperitoneal injection of this compound be used for nebulization?

A published formulation for oral and intraperitoneal injection of this compound consists of DMSO, PEG300, Tween-80, and saline.[2] While this provides a starting point, it is not guaranteed to be optimal for nebulization. The viscosity and surface tension of the formulation can significantly impact the aerosol particle size distribution and the output rate of the nebulizer. It is recommended to test the aerosol characteristics of this formulation and optimize it if necessary.

II. Troubleshooting Guide

Problem 1: Inconsistent or low efficacy of aerosolized this compound.
Potential Cause Troubleshooting Steps
Inadequate Lung Deposition - Verify Particle Size: Use a cascade impactor to measure the MMAD of your this compound aerosol. Aim for 1-3 µm for rodents.[4] - Optimize Nebulizer Settings: Adjust the flow rate and pressure of the nebulizer to achieve the target particle size. - Validate Deposition: Conduct a pilot study with a tracer molecule (e.g., a fluorescent dye) to quantify the amount of aerosol deposited in the lungs.
Compound Instability - Assess Stability in Solution: this compound stock solutions are typically stored at -20°C or -80°C.[2] Assess the stability of your final nebulization solution at room temperature over the duration of your experiment. - Consider Nebulizer Type: Vibrating mesh nebulizers generally produce less heat and shear stress compared to jet nebulizers, which can be beneficial for maintaining the integrity of the compound.[6]
Incorrect Animal Handling - Ensure Proper Restraint: For nose-only exposure, ensure the animal is properly restrained to allow for unobstructed breathing. - Monitor Breathing Rate: Anesthesia can alter breathing patterns. Monitor the respiratory rate to ensure it is within a normal range for the species.
Suboptimal Formulation - Evaluate Vehicle Effects: The vehicle can impact aerosol properties. Consider testing different biocompatible solvents or co-solvents to optimize the aerosol characteristics. - Check for Precipitation: Ensure this compound remains fully dissolved in the nebulizer reservoir throughout the exposure period.
Problem 2: High variability in experimental results between animals.
Potential Cause Troubleshooting Steps
Inconsistent Aerosol Generation - Clean Nebulizer Thoroughly: Residual material can affect nebulizer performance. Clean the nebulizer according to the manufacturer's instructions between each use. - Maintain Consistent Volume: Use the same volume of this compound solution in the nebulizer for each animal. - Monitor Nebulizer Output: Check for consistent aerosol output throughout the exposure.
Differences in Animal Physiology - Use Age- and Weight-Matched Animals: Variations in animal size can affect lung capacity and breathing patterns. - Acclimatize Animals: Allow animals to acclimatize to the restraint system to reduce stress-induced changes in respiration.
Environmental Factors - Control Temperature and Humidity: Environmental conditions can affect aerosol particle size and stability. Maintain a consistent environment in the exposure chamber.

III. Experimental Protocols and Data

This compound Pharmacokinetic Data (Intravenous Administration in Mice)
ParameterValueUnit
Cmax80ng/mL
Tmax0.5h
AUC114ng·h/mL
t1/21.0h
CLtot36.1mL/min/kg
Vd3117mL/kg
F% (oral)25%
Data from MedChemExpress product information sheet.[2]
General Protocol for Aerosol Delivery of this compound to Mice

This protocol is a general guideline and should be optimized for your specific experimental setup.

1. Preparation of this compound Solution:

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).[2]

  • For the nebulization solution, a formulation similar to that used for intraperitoneal injection can be tested as a starting point:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • The final concentration of this compound in the nebulizer will depend on the desired lung dose and the characterized efficiency of your delivery system.

2. Aerosol Generation and Characterization:

  • Select a suitable nebulizer (vibrating mesh is often preferred for small molecules).

  • Characterize the aerosol output, including the MMAD and the output rate (mg/min), using a cascade impactor.

  • Adjust nebulizer settings to achieve an MMAD of 1-3 µm.

3. Animal Exposure:

  • Use a nose-only exposure system to minimize contamination and off-target deposition.

  • Anesthetize the mice according to your approved institutional animal care and use committee protocol.

  • Place the anesthetized mouse in the restraint tube with its nose in the exposure port.

  • Run the nebulizer for a predetermined duration to deliver the target dose.

  • Monitor the animal's vital signs throughout the procedure.

4. Post-Exposure Monitoring and Analysis:

  • After exposure, monitor the animals for any adverse effects.

  • For efficacy studies, proceed with the aerosol challenge (e.g., allergen exposure) at the appropriate time point.

  • To confirm lung deposition, bronchoalveolar lavage (BAL) can be performed to quantify the amount of this compound in the lungs.

IV. Visualizations

YM341619_Signaling_Pathway IL4_IL13 IL-4 / IL-13 Receptor IL-4R / IL-13R IL4_IL13->Receptor JAK JAK1 / JAK3 Receptor->JAK Activation STAT6 STAT6 JAK->STAT6 Phosphorylation STAT6_P p-STAT6 STAT6->STAT6_P Dimerization Dimerization STAT6_P->Dimerization Nucleus Nucleus Dimerization->Nucleus Translocation GATA3 GATA3 Expression Nucleus->GATA3 Th2_Diff Th2 Differentiation GATA3->Th2_Diff YM341619 This compound YM341619->STAT6 Inhibition

Caption: this compound inhibits the STAT6 signaling pathway.

Aerosol_Delivery_Workflow cluster_prep Preparation cluster_delivery Delivery cluster_analysis Analysis Formulation This compound Formulation Nebulizer_Prep Nebulizer Preparation Formulation->Nebulizer_Prep Aerosol_Gen Aerosol Generation Nebulizer_Prep->Aerosol_Gen Animal_Prep Animal Preparation (Anesthesia & Restraint) Exposure Nose-Only Exposure Animal_Prep->Exposure Aerosol_Gen->Exposure Efficacy Efficacy Assessment (Aerosol Challenge) Exposure->Efficacy Deposition Deposition Analysis (e.g., BAL) Exposure->Deposition

Caption: Experimental workflow for aerosol delivery of this compound.

Troubleshooting_Logic Start Inconsistent Results? Check_Aerosol Check Aerosol Properties (Particle Size, Output) Start->Check_Aerosol Yes Check_Formulation Check Formulation (Solubility, Stability) Check_Aerosol->Check_Formulation Check_System Check Delivery System (Nebulizer, Tubing) Check_Formulation->Check_System Check_Animal Check Animal Factors (Handling, Physiology) Check_System->Check_Animal Optimize Optimize & Re-validate Check_Animal->Optimize

Caption: A logical approach to troubleshooting inconsistent results.

References

Validation & Comparative

YM-341619: A Potent and Selective STAT6 Inhibitor for Allergic Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of YM-341619's selectivity profile against other STAT family members, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

This compound, also known as AS1617612, has emerged as a potent and orally active inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6).[1][2][3] Extensive research highlights its potential as a valuable tool for investigating the role of STAT6 in allergic diseases such as asthma.[1][2][3] This guide provides a detailed comparison of this compound's selectivity for STAT6 over other members of the STAT protein family, presenting available quantitative data, outlining experimental methodologies, and visualizing key cellular pathways.

Quantitative Selectivity Profile of this compound

TargetIC50 (nM)Assay TypeReference
STAT6 0.70Biochemical Assay[1][2]
STAT6 1.5IL-4-induced STAT6 Luciferase Reporter Gene Assay (FW4 cells)[1]
Th2 Differentiation 0.28IL-4-induced Th2 differentiation in mouse spleen T cells[2]
Other STATs (STAT1, STAT2, STAT3, STAT4, STAT5) Not Publicly Available-

Qualitative Selectivity:

Further evidence of this compound's selectivity comes from studies on its effects on T-helper (Th) cell differentiation. This compound effectively inhibits the differentiation of Th2 cells, a process critically dependent on the IL-4/STAT6 signaling pathway.[1][2] Conversely, it does not affect the differentiation of Th1 cells, which is driven by other cytokines and STAT family members, such as STAT1 and STAT4.[1][2] This differential effect underscores the inhibitor's specificity for the STAT6 pathway.

Experimental Methodologies

To determine the inhibitory activity and selectivity of compounds like this compound, various in vitro assays are employed. A commonly used method is the luciferase reporter gene assay, which provides a functional readout of STAT6 activation in a cellular context.

STAT6 Luciferase Reporter Gene Assay

This assay measures the ability of a compound to inhibit the transcriptional activity of STAT6 in response to a specific stimulus, typically Interleukin-4 (IL-4).

Principle:

Cells are engineered to express a luciferase reporter gene under the control of a promoter containing STAT6 binding sites. Upon activation by IL-4, STAT6 translocates to the nucleus, binds to these sites, and drives the expression of luciferase. The amount of light produced by the luciferase enzyme is directly proportional to the level of STAT6 activation. An inhibitor of STAT6 will reduce the luciferase expression, leading to a decrease in the luminescent signal.

Experimental Protocol:

  • Cell Culture: A suitable cell line (e.g., FW4 cells) is stably transfected with a STAT6-dependent luciferase reporter construct. Cells are cultured in appropriate media and conditions.

  • Compound Treatment: Cells are pre-incubated with varying concentrations of this compound or a vehicle control for a specified period (e.g., 30 minutes).

  • Stimulation: Following pre-incubation, cells are stimulated with a known concentration of IL-4 to activate the STAT6 signaling pathway.

  • Lysis and Luciferase Assay: After a defined incubation period with IL-4, the cells are lysed to release the cellular components, including the expressed luciferase. A luciferase substrate is then added to the cell lysate.

  • Signal Detection: The luminescence generated by the reaction of luciferase with its substrate is measured using a luminometer.

  • Data Analysis: The luminescence readings are normalized to a control (e.g., cells treated with vehicle and stimulated with IL-4). The IC50 value, the concentration of the inhibitor that causes a 50% reduction in the luminescent signal, is then calculated from a dose-response curve.

Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the underlying biology and experimental design, the following diagrams illustrate the JAK-STAT signaling pathway and a typical workflow for assessing STAT inhibitor selectivity.

JAK_STAT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK1 JAK CytokineReceptor->JAK1 2. Activation JAK2 JAK CytokineReceptor->JAK2 pSTAT_mono pSTAT JAK1->CytokineReceptor 3. Phosphorylation JAK2->CytokineReceptor STAT_mono STAT Monomer STAT_mono->CytokineReceptor 4. Recruitment & Phosphorylation STAT_dimer STAT Dimer pSTAT_mono->STAT_dimer 5. Dimerization STAT_dimer_nuc STAT Dimer STAT_dimer->STAT_dimer_nuc 6. Nuclear Translocation DNA DNA STAT_dimer_nuc->DNA 7. DNA Binding Gene Target Gene Transcription DNA->Gene 8. Gene Transcription Cytokine Cytokine Cytokine->CytokineReceptor 1. Binding

Caption: The canonical JAK-STAT signaling pathway.

STAT_Inhibitor_Workflow cluster_setup Assay Setup cluster_treatment Treatment & Stimulation cluster_readout Data Acquisition & Analysis Cell_Culture Culture STAT-Luciferase Reporter Cell Line Pre_incubation Pre-incubate Cells with this compound Cell_Culture->Pre_incubation Compound_Prep Prepare Serial Dilutions of this compound Compound_Prep->Pre_incubation Stimulation Stimulate with Specific Cytokine (e.g., IL-4 for STAT6) Pre_incubation->Stimulation Lysis Cell Lysis Stimulation->Lysis Luciferase_Assay Add Luciferase Substrate Lysis->Luciferase_Assay Luminescence Measure Luminescence Luciferase_Assay->Luminescence Analysis Calculate IC50 Luminescence->Analysis

Caption: Experimental workflow for determining STAT inhibitor potency.

References

Comparing the efficacy of YM-341619 to other known STAT6 inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of therapeutic development for allergic and inflammatory diseases, the Signal Transducer and Activator of Transcription 6 (STAT6) has emerged as a critical target. As a key mediator of Interleukin-4 (IL-4) and Interleukin-13 (IL-13) signaling, STAT6 plays a pivotal role in the differentiation of T helper 2 (Th2) cells, which are central to the pathogenesis of conditions like asthma and atopic dermatitis. This guide provides a comparative overview of YM-341619, a highly potent STAT6 inhibitor, against other known inhibitors, supported by experimental data and detailed methodologies.

Unveiling this compound: A High-Potency STAT6 Inhibitor

This compound is a potent and orally active small molecule inhibitor of STAT6.[1][2][3][4][5] It has demonstrated significant efficacy in preclinical models of allergic diseases by selectively blocking the STAT6 signaling pathway.[6]

Mechanism of Action

This compound exerts its inhibitory effect by preventing the IL-4-induced activation of STAT6.[5][7][8] This blockade disrupts the downstream signaling cascade that leads to Th2 cell differentiation and the subsequent production of pro-inflammatory cytokines such as IL-4 and IL-13.[2][6] Notably, this compound has been shown to inhibit Th2 differentiation without affecting Th1 cell differentiation, highlighting its specificity.[1][2][3][5]

Comparative Efficacy of STAT6 Inhibitors

The efficacy of a STAT6 inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target's activity. A lower IC50 value indicates a higher potency.

InhibitorTypeIC50 (STAT6 Activation/Phosphorylation)IC50 (Th2 Differentiation)Key Characteristics
This compound Small Molecule0.70 nM[1][2][3][5]0.28 nM[1][2][3][5]Potent, orally active, and selective for Th2 differentiation.[1][2][3][5][6]
AS1517499 Small Molecule21 nM[1][2][3][4]2.3 nM[2][3]Potent and brain-permeable.[2][4]
AS1810722 Small Molecule1.9 nM[1]Not ReportedOrally active.[1]
STAT6-IN-4 Small Molecule0.34 µM[1]Not Reported
STAT6-IN-5 Small Molecule0.24 µM[1]Not Reported
STAT6-IN-7 Small Molecule0.28 µM (binding)[9]Not Reported
Leflunomide (B1674699) (A77 1726) Small MoleculeNot ReportedNot ReportedPrimarily a pyrimidine (B1678525) synthesis inhibitor; also inhibits JAK3 and STAT6 tyrosine phosphorylation.[7][10][11][12]
Resveratrol Natural ProductNot ReportedNot ReportedInhibits STAT3 and has broader anti-inflammatory effects.[13][14][15][16][17]
Curcumin Natural ProductNot ReportedNot ReportedInhibits multiple inflammatory pathways, including NF-κB and STATs.[18][19][20][21]

As evidenced by the data, this compound exhibits exceptional potency with sub-nanomolar IC50 values for both STAT6 activation and Th2 differentiation, positioning it as a highly effective inhibitor compared to many other small molecules.

In Vivo Efficacy of this compound

Preclinical studies in animal models of allergy have demonstrated the in vivo efficacy of this compound. Oral administration of this compound has been shown to:

  • Suppress IgE levels in a dose-dependent manner.

  • Decrease the production of IL-4 and IL-13.[6]

  • Inhibit antigen-induced eosinophil infiltration in the lungs.[7][8]

  • Reduce airway hyperresponsiveness.[6]

Signaling Pathways and Experimental Workflows

To understand the context of STAT6 inhibition, it is crucial to visualize the signaling pathway and the experimental procedures used to evaluate inhibitors.

STAT6_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-4/IL-13 IL-4/IL-13 IL-4R/IL-13R IL-4R/IL-13R IL-4/IL-13->IL-4R/IL-13R Binds to JAK1/JAK2 JAK1/JAK2 IL-4R/IL-13R->JAK1/JAK2 Activates STAT6 STAT6 JAK1/JAK2->STAT6 Phosphorylates p-STAT6 p-STAT6 STAT6 Dimer STAT6 Dimer p-STAT6->STAT6 Dimer Dimerization STAT6 Dimer_n STAT6 Dimer STAT6 Dimer->STAT6 Dimer_n Translocates to Nucleus DNA DNA STAT6 Dimer_n->DNA Binds to Gene Transcription Gene Transcription DNA->Gene Transcription Initiates Th2 Differentiation Th2 Differentiation Gene Transcription->Th2 Differentiation This compound This compound This compound->STAT6 Inhibits Phosphorylation

Caption: The IL-4/IL-13 signaling pathway leading to STAT6 activation and Th2 differentiation.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Model (Allergic Asthma) Cell Culture 1. Cell Culture (e.g., T cells, Reporter cell line) Treatment 2. Treatment - Vehicle - this compound (or other inhibitor) - IL-4 Stimulation Cell Culture->Treatment Analysis 3. Analysis - Western Blot (p-STAT6) - Reporter Gene Assay - RT-PCR (Gene Expression) Treatment->Analysis Sensitization 1. Sensitization (e.g., Ovalbumin) Treatment_vivo 2. Treatment - Vehicle - this compound Sensitization->Treatment_vivo Challenge 3. Antigen Challenge Treatment_vivo->Challenge Outcome 4. Outcome Measurement - Bronchoalveolar Lavage (Cell counts) - Lung Histology - IgE/Cytokine Levels Challenge->Outcome

Caption: A general experimental workflow for evaluating STAT6 inhibitors in vitro and in vivo.

Experimental Protocols

Detailed methodologies are crucial for the objective comparison of inhibitors. Below are representative protocols for key experiments.

In Vitro STAT6 Phosphorylation Assay

This assay directly measures the ability of a compound to inhibit the phosphorylation of STAT6.

  • Cell Culture: Human bronchial smooth muscle cells (hBSMCs) or a relevant immune cell line are cultured to 80-90% confluency.

  • Serum Starvation: Cells are serum-starved for 24 hours to reduce basal signaling.

  • Treatment: Cells are pre-incubated with varying concentrations of the STAT6 inhibitor (e.g., this compound) or vehicle (e.g., DMSO) for 30 minutes.

  • Stimulation: Cells are then stimulated with a pro-inflammatory cytokine, such as IL-13 (e.g., 100 ng/mL), for a specified time (e.g., 1 hour) to induce STAT6 phosphorylation.

  • Western Blotting:

    • Cell lysates are prepared, and protein concentration is determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with a primary antibody specific for phosphorylated STAT6 (p-STAT6).

    • After washing, a secondary antibody conjugated to horseradish peroxidase (HRP) is added.

    • Bands are visualized using an enhanced chemiluminescence (ECL) system.

    • The membrane is subsequently stripped and re-probed with an antibody for total STAT6 to serve as a loading control.

STAT6 Reporter Gene Assay

This assay measures the transcriptional activity of STAT6.

  • Cell Line: A stable cell line transfected with a luciferase reporter plasmid containing an IL-4-responsive element is used.

  • Cell Seeding: Cells are seeded in a 96-well plate and cultured overnight.

  • Treatment: Cells are pre-incubated with various concentrations of the STAT6 inhibitor for 30 minutes.

  • Stimulation: Cells are stimulated with IL-4 to activate the STAT6 pathway.

  • Luciferase Assay: After an incubation period (e.g., 6 hours), cells are lysed, and luciferase activity is measured using a luminometer.

  • IC50 Calculation: The IC50 value is determined from the dose-response curve of the inhibitor's effect on luciferase activity.

In Vivo Ovalbumin (OVA)-Induced Asthma Model

This model is used to assess the efficacy of STAT6 inhibitors in a relevant disease model.

  • Animals: BALB/c mice are commonly used.

  • Sensitization: Mice are sensitized by intraperitoneal injections of OVA emulsified in aluminum hydroxide (B78521) on specific days (e.g., day 0 and 5).

  • Treatment: The STAT6 inhibitor (e.g., this compound at a specific mg/kg dose) or vehicle is administered, typically via oral gavage or intraperitoneal injection, prior to each antigen challenge.

  • Challenge: Mice are challenged with aerosolized OVA on multiple days (e.g., days 12, 16, and 20).

  • Outcome Measures: 24 hours after the final challenge, various parameters are assessed:

    • Bronchoalveolar Lavage Fluid (BALF) Analysis: Collection of BALF to count eosinophils and other inflammatory cells.

    • Lung Histology: Examination of lung tissue for inflammation and mucus production.

    • Cytokine and IgE Measurement: Analysis of serum or BALF for levels of IgE, IL-4, and IL-13.

    • Airway Hyperresponsiveness: Measurement of airway resistance in response to a bronchoconstrictor like methacholine.

Conclusion

This compound stands out as a highly potent and selective STAT6 inhibitor with demonstrated efficacy in both in vitro and in vivo models of allergic inflammation. Its sub-nanomolar IC50 values for inhibiting STAT6 activation and Th2 differentiation underscore its potential as a best-in-class therapeutic agent. The comprehensive data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to objectively compare this compound with other STAT6 inhibitors and to design further investigations into its therapeutic potential.

References

Head-to-head comparison of YM-341619 and dupilumab on IL-4 signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two key modulators of the Interleukin-4 (IL-4) signaling pathway: YM-341619, a small molecule inhibitor of STAT6, and dupilumab, a monoclonal antibody targeting the IL-4 receptor alpha (IL-4Rα). This comparison aims to offer an objective overview of their mechanisms, potency, and the experimental frameworks used to characterize their activity, thereby supporting informed decisions in research and drug development.

Mechanism of Action

This compound is a potent and orally bioavailable small molecule that directly targets the Signal Transducer and Activator of Transcription 6 (STAT6).[1] By inhibiting the activation of STAT6, this compound effectively blocks the downstream signaling cascade initiated by both IL-4 and IL-13, which are critical cytokines in the Th2 inflammatory response.[2][3] This targeted inhibition prevents the differentiation of T helper cells into the Th2 subtype, a key event in the pathogenesis of allergic diseases.[2]

Dupilumab is a fully human monoclonal antibody that specifically binds to the alpha subunit of the IL-4 receptor (IL-4Rα).[4] This receptor subunit is a common component of both the Type I receptor (IL-4Rα/γc), which binds IL-4, and the Type II receptor (IL-4Rα/IL-13Rα1), which binds both IL-4 and IL-13.[5] By blocking IL-4Rα, dupilumab acts as a dual antagonist of both IL-4 and IL-13 signaling, thereby inhibiting the activation of the JAK-STAT pathway, particularly the phosphorylation and activation of STAT6.[5][6]

Signaling Pathway Overview

The following diagram illustrates the IL-4/IL-13 signaling pathway and the points of intervention for this compound and dupilumab.

IL4_signaling cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-4 IL-4 IL-4Rα IL-4Rα IL-4->IL-4Rα IL-13 IL-13 IL-13Rα1 IL-13Rα1 IL-13->IL-13Rα1 JAK1 JAK1 IL-4Rα->JAK1 associates with γc γc JAK3 JAK3 γc->JAK3 associates with JAK2/TYK2 JAK2/TYK2 IL-13Rα1->JAK2/TYK2 associates with STAT6 STAT6 JAK1->STAT6 phosphorylates JAK3->STAT6 phosphorylates JAK2/TYK2->STAT6 phosphorylates pSTAT6 STAT6-P STAT6_dimer STAT6-P Dimer pSTAT6->STAT6_dimer dimerizes Gene Expression Th2 Gene Transcription STAT6_dimer->Gene Expression activates Dupilumab Dupilumab Dupilumab->IL-4Rα blocks This compound This compound This compound->STAT6 inhibits activation

Caption: IL-4/IL-13 signaling pathway and inhibitor targets.

Quantitative Performance Data

The following table summarizes the in vitro potency of this compound and dupilumab based on available experimental data. It is important to note that the assays and specific endpoints differ, precluding a direct one-to-one comparison of IC50 values in all cases.

ParameterThis compoundDupilumab
Target STAT6IL-4 Receptor α (IL-4Rα)
Modality Small MoleculeMonoclonal Antibody
STAT6 Activation Inhibition (IC50) 0.7 nM[1]Not directly reported. Inhibition is upstream at the receptor level.
Th2 Differentiation Inhibition (IC50) 0.28 nM (in mouse spleen T cells)[1]Not directly reported in terms of IC50. Shown to decrease circulating Th2 cells in patients.[7]
Inhibition of STAT6-mediated Biomarker Production (IC50) Not reported for TARC.IL-4-induced TARC: 0.80 nMIL-13-induced TARC: 0.11 nM[4]

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound and dupilumab are provided below.

STAT6 Reporter Gene Assay

This assay is designed to quantify the inhibition of STAT6-mediated gene transcription in response to IL-4 or IL-13.

Principle: A reporter cell line (e.g., HEK293) is engineered to stably express human STAT6 and a reporter gene (e.g., luciferase or SEAP) under the control of a STAT6-responsive promoter.[8][9] Activation of the IL-4/IL-13 pathway leads to STAT6 activation and subsequent expression of the reporter gene, which can be quantified.

Workflow:

Reporter_Assay_Workflow Start Start Seed_Cells Seed STAT6 reporter cells in 96-well plate Start->Seed_Cells Incubate_1 Incubate overnight Seed_Cells->Incubate_1 Add_Inhibitor Pre-incubate with this compound or Dupilumab Incubate_1->Add_Inhibitor Add_Cytokine Stimulate with IL-4 or IL-13 Add_Inhibitor->Add_Cytokine Incubate_2 Incubate for 6-24 hours Add_Cytokine->Incubate_2 Measure_Signal Measure Luciferase or SEAP activity Incubate_2->Measure_Signal Analyze Calculate IC50 Measure_Signal->Analyze End End Analyze->End

Caption: Workflow for a STAT6 Reporter Gene Assay.

Detailed Steps:

  • Cell Seeding: Plate a stable STAT6 reporter cell line (e.g., HEK293-hSTAT6-Luciferase) in a 96-well plate at a predetermined density and allow them to adhere overnight.[10]

  • Inhibitor Addition: The following day, pre-incubate the cells with serial dilutions of the test compound (this compound) or antibody (dupilumab) for a specified duration (e.g., 1-2 hours).[10]

  • Cytokine Stimulation: Add a fixed concentration of recombinant human IL-4 or IL-13 to the wells to activate the STAT6 signaling pathway.

  • Incubation: Incubate the plate for a period sufficient to allow for reporter gene expression (typically 6 to 24 hours).

  • Signal Detection: Lyse the cells and measure the reporter signal (e.g., luminescence for luciferase, colorimetric change for SEAP) using a plate reader.

  • Data Analysis: Plot the signal intensity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Th2 Cell Differentiation Assay

This assay assesses the ability of a compound to inhibit the differentiation of naive CD4+ T cells into the Th2 lineage.

Principle: Naive CD4+ T cells are cultured under conditions that promote Th2 differentiation, which includes stimulation of the T cell receptor (TCR) and the presence of IL-4. The differentiation into Th2 cells is typically measured by the expression of the master transcription factor GATA-3 or the production of Th2-associated cytokines like IL-4, IL-5, and IL-13.[2]

Workflow:

Th2_Differentiation_Workflow Start Start Isolate_Cells Isolate naive CD4+ T cells (from human PBMCs or mouse spleen) Start->Isolate_Cells Culture_Setup Culture cells with anti-CD3/CD28, IL-2, and IL-4 Isolate_Cells->Culture_Setup Add_Inhibitor Add this compound or Dupilumab Culture_Setup->Add_Inhibitor Incubate Incubate for several days (e.g., 6-13 days) Add_Inhibitor->Incubate Restimulate Restimulate cells (e.g., with PMA/Ionomycin) Incubate->Restimulate Analyze Analyze cytokine production (ELISA/Flow Cytometry) or GATA-3 expression (Flow Cytometry/qPCR) Restimulate->Analyze End End Analyze->End

Caption: Workflow for a Th2 Cell Differentiation Assay.

Detailed Steps:

  • Cell Isolation: Isolate naive CD4+ T cells from a source such as human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes using negative selection techniques.[11][12]

  • Culture Initiation: Culture the naive T cells in plates pre-coated with anti-CD3 and anti-CD28 antibodies to provide TCR stimulation. The culture medium should be supplemented with IL-2 and IL-4 to drive Th2 differentiation.[13]

  • Inhibitor Treatment: Add the test compound (this compound) or antibody (dupilumab) at various concentrations to the cell cultures at the initiation of the experiment.

  • Incubation: Culture the cells for a period of 6 to 13 days, refreshing the media and inhibitor as needed.[11]

  • Restimulation and Analysis: Prior to analysis, restimulate the cells for a short period (e.g., 4-6 hours) with agents like PMA and ionomycin (B1663694) in the presence of a protein transport inhibitor (e.g., monensin (B1676710) or brefeldin A) for intracellular cytokine staining.

  • Endpoint Measurement: Analyze the differentiated cells. This can be done by:

    • Flow Cytometry: Staining for intracellular IL-4, IL-5, and IL-13, or the transcription factor GATA-3.

    • ELISA: Measuring the concentration of Th2 cytokines in the culture supernatant.

    • qPCR: Quantifying the mRNA expression of GATA-3 and Th2 cytokine genes.

Summary and Conclusion

This compound and dupilumab represent two distinct and effective strategies for inhibiting the IL-4 signaling pathway, a cornerstone of type 2 inflammation.

  • This compound offers the advantages of a small molecule, including potential for oral administration, and directly targets the intracellular signaling node STAT6 with high potency. Its efficacy has been demonstrated in preclinical models by inhibiting Th2 differentiation and downstream allergic responses.[2][8]

  • Dupilumab , a clinically validated biologic, acts upstream by blocking the shared IL-4Rα, thereby preventing the signaling of both IL-4 and IL-13. This dual blockade has proven highly effective in treating a range of type 2 inflammatory diseases.[4][14] Its potency is evident from the low nanomolar inhibition of downstream biomarker production.[4]

The choice between these two modalities in a research or therapeutic context will depend on the specific application, desired route of administration, and the therapeutic window of opportunity. The experimental protocols outlined in this guide provide a foundation for the continued investigation and comparison of these and other novel inhibitors of the IL-4/IL-13/STAT6 axis.

References

A Comparative Guide to Targeting the IL-13 Pathway: YM-341619 vs. Lebrikizumab

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Interleukin-13 (IL-13) is a central mediator in the pathophysiology of type 2 inflammatory diseases, such as atopic dermatitis and asthma. Consequently, the development of therapeutic agents that block the IL-13 signaling pathway is of significant interest. This guide provides a detailed comparison of two distinct strategies for inhibiting this pathway: YM-341619, a small molecule inhibitor of the downstream signaling molecule STAT6, and lebrikizumab, a monoclonal antibody that directly neutralizes the IL-13 cytokine.

At a Glance: Key Differences

FeatureThis compoundLebrikizumab
Molecule Type Small moleculeHumanized IgG4 monoclonal antibody
Target Signal Transducer and Activator of Transcription 6 (STAT6)Interleukin-13 (IL-13)
Mechanism of Action Intracellular inhibition of STAT6 phosphorylation, preventing downstream gene transcription.Extracellular neutralization of IL-13, preventing its binding to the IL-13 receptor complex.
Mode of Administration Orally active[1]Subcutaneous injection

Quantitative Performance Data

Due to their distinct mechanisms of action, a direct head-to-head comparison of potency values (e.g., IC50) in the same assay is not feasible. The following tables summarize the available quantitative data for each molecule.

Table 1: In Vitro Potency of this compound

ParameterValueCell/System
STAT6 Inhibition (IC50) 0.70 nM[1][2][3][4]Not specified
IL-4-induced Th2 Differentiation (IC50) 0.28 nM[1][2][3][4]Mouse spleen T cells
IL-4-induced STAT6 Luciferase Activity (IC50) 1.5 nM[1][3]FW4 cells

Table 2: Binding Affinity and In Vitro Potency of Lebrikizumab

ParameterValueAssay
Binding Affinity to human IL-13 (Kd) < 10 pM[5]Surface Plasmon Resonance
Neutralization of IL-13-induced STAT6 signaling More potent than tralokinumab and cendakimab[5][6]STAT6 reporter assay
Inhibition of IL-13-induced periostin secretion More potent than tralokinumab and cendakimab[5][6]Primary human dermal fibroblast assay

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the distinct points of intervention of this compound and lebrikizumab in the IL-13 signaling cascade.

IL13_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space IL-13 IL-13 IL-13Rα1 IL-13Rα1 IL-13->IL-13Rα1 Binds IL-13Rα2 IL-13Rα2 IL-13->IL-13Rα2 Binds (Decoy) lebrikizumab Lebrikizumab lebrikizumab->IL-13 Neutralizes IL-4Rα IL-4Rα JAK JAK IL-13Rα1->JAK Activates IL-4Rα->JAK STAT6 STAT6 JAK->STAT6 Phosphorylates pSTAT6 pSTAT6 STAT6->pSTAT6 Activation Gene_Transcription Gene Transcription (Inflammation, etc.) pSTAT6->Gene_Transcription Promotes YM341619 This compound YM341619->STAT6 Inhibits Phosphorylation

Fig. 1: Mechanisms of this compound and Lebrikizumab in the IL-13 Pathway.

Experimental Protocols

This compound

STAT6 Luciferase Gene Activity Assay [1][3]

  • Cell Line: FW4 cells.

  • Method: Cells are pretreated with varying concentrations of this compound (0.1-100 nM) for 30 minutes before stimulation with IL-4. The inhibitory effect of this compound on IL-4-induced STAT6 luciferase gene activity is then measured to determine the IC50 value.

Th2 Cell Differentiation Assay [1][3]

  • Cells: Mouse spleen T cells.

  • Method: T cells are cultured with anti-CD3 and anti-CD28 antibodies in the presence of IL-4 to induce Th2 differentiation. This compound (0.1-10 nM) is added 30 minutes prior to IL-4 stimulation. The production of IL-4 and the expression of GATA-3 mRNA are measured after 16 hours to assess the inhibition of Th2 differentiation.

Lebrikizumab

Surface Plasmon Resonance (SPR) for Binding Affinity [5]

  • Method: The binding affinity of lebrikizumab to human IL-13 is determined using surface plasmon resonance. This technique measures the interaction between the antibody and the cytokine in real-time to calculate the association (on-rate) and dissociation (off-rate) constants, from which the equilibrium dissociation constant (Kd) is derived.

STAT6 Reporter Assay [5][6]

  • Method: A cell line expressing a STAT6-dependent reporter gene (e.g., luciferase) is stimulated with IL-13 in the presence of varying concentrations of lebrikizumab. The reduction in reporter gene expression is measured to determine the neutralizing potency of the antibody.

Primary Dermal Fibroblast Periostin Secretion Assay [5][6]

  • Cells: Primary human dermal fibroblasts.

  • Method: Fibroblasts are stimulated with IL-13 to induce the secretion of periostin, a downstream marker of IL-13 signaling. The ability of lebrikizumab to inhibit IL-13-induced periostin secretion is quantified by immunoassay.

Experimental Workflow Diagrams

YM341619_Workflow cluster_invitro In Vitro Analysis T_cells Mouse Spleen T cells Pretreat Pretreat with this compound (30 min) T_cells->Pretreat Stimulate Stimulate with IL-4 Pretreat->Stimulate Incubate Incubate (16 hours) Stimulate->Incubate Measure Measure IL-4 and GATA-3 mRNA Incubate->Measure Lebrikizumab_Workflow cluster_binding Binding Affinity cluster_neutralization Neutralization Assay SPR Surface Plasmon Resonance Immobilize Immobilize Lebrikizumab SPR->Immobilize Flow_IL13 Flow IL-13 Immobilize->Flow_IL13 Measure_Binding Measure Association/ Dissociation Rates Flow_IL13->Measure_Binding Calculate_Kd Calculate Kd Measure_Binding->Calculate_Kd Fibroblasts Primary Human Dermal Fibroblasts Add_Complex Add IL-13 + Lebrikizumab Fibroblasts->Add_Complex Incubate_Neutralize Incubate Add_Complex->Incubate_Neutralize Measure_Periostin Measure Periostin Secretion Incubate_Neutralize->Measure_Periostin

References

Validating STAT6-Mediated Inhibition of Th2 Cytokine Production: A Comparative Guide to YM-341619 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of YM-341619, a potent STAT6 inhibitor, with alternative compounds and biologics targeting the Th2 inflammatory pathway. The information presented is supported by experimental data to aid in the evaluation and selection of appropriate research tools and potential therapeutic candidates.

The differentiation of T helper 2 (Th2) cells is a critical event in the pathogenesis of allergic diseases, such as asthma and atopic dermatitis. A key signaling pathway controlling this process is initiated by Interleukin-4 (IL-4) and Interleukin-13 (IL-13), which leads to the activation of the Signal Transducer and Activator of Transcription 6 (STAT6). Activated STAT6 translocates to the nucleus and induces the expression of GATA-3, the master transcription factor for Th2 differentiation. This, in turn, drives the production of hallmark Th2 cytokines, including IL-4, IL-5, and IL-13, perpetuating the allergic inflammatory cascade.

This compound has emerged as a potent and selective small molecule inhibitor of STAT6, effectively blocking Th2 differentiation and subsequent cytokine production. This guide will delve into the experimental validation of this compound's inhibitory effects and compare its performance against other small molecule STAT6 inhibitors and approved biologics that target the Th2 pathway through different mechanisms.

Performance Comparison of Th2 Pathway Inhibitors

The following tables summarize the quantitative data on the inhibitory potency of this compound and its alternatives.

CompoundTargetAssayIC50Reference
This compound STAT6STAT6 Activation0.7 nM[1]
IL-4-induced Th2 Differentiation2.3 nM[1]
AS1517499 STAT6STAT6 Inhibition21 nM[1]
IL-4-induced Th2 Differentiation2.3 nM[1]
Leflunomide (A77 1726) Dihydroorotate dehydrogenase (DHODH)Human DHODH Inhibition~600 nM
STAT6i (Recludix Pharma) STAT6 (SH2 domain)IL-4-induced STAT6 ActivationSub-nanomolar[2][3]
IL-4-induced TARC production0.80 nM[4]
IL-13-induced TARC production0.11 nM[4]

Table 1: In vitro potency of small molecule inhibitors of Th2 cytokine production.

BiologicTargetMechanism of Action
Dupilumab IL-4RαBlocks IL-4 and IL-13 signaling.[5][6]
Mepolizumab IL-5Prevents IL-5 from binding to its receptor.[7][8]
Benralizumab IL-5RαBinds to the IL-5 receptor alpha subunit, leading to eosinophil depletion through antibody-dependent cell-mediated cytotoxicity (ADCC).[9][10][11]

Table 2: Approved biologics targeting the Th2 pathway.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the experimental validation of these inhibitors, the following diagrams illustrate the Th2 signaling pathway and the workflows of key assays.

Th2_Signaling_Pathway cluster_nucleus IL4_IL13 IL-4 / IL-13 IL4R IL-4Rα / IL-13Rα1 IL4_IL13->IL4R JAK JAK1/TYK2 IL4R->JAK STAT6 STAT6 JAK->STAT6 phosphorylates pSTAT6 pSTAT6 (dimer) STAT6->pSTAT6 Nucleus Nucleus pSTAT6->Nucleus translocates to GATA3 GATA-3 pSTAT6->GATA3 induces transcription of Th2_Cytokines Th2 Cytokines (IL-4, IL-5, IL-13) GATA3->Th2_Cytokines promotes transcription of IL5 IL-5 YM341619 This compound AS1517499 STAT6i YM341619->STAT6 inhibits phosphorylation Dupilumab Dupilumab Dupilumab->IL4R blocks Mepolizumab Mepolizumab Mepolizumab:s->IL5:n binds to Benralizumab Benralizumab IL5R IL-5R Benralizumab:s->IL5R:n binds to

Caption: Th2 signaling pathway and points of intervention for various inhibitors.

Experimental_Workflow cluster_STAT6_Assay STAT6 Luciferase Reporter Assay cluster_Cytokine_Staining Intracellular Cytokine Staining cluster_qPCR RT-qPCR for Transcription Factors A1 Transfect cells with STAT6-responsive luciferase reporter A2 Treat cells with IL-4 +/- Inhibitor A1->A2 A3 Lyse cells and add luciferase substrate A2->A3 A4 Measure luminescence A3->A4 B1 Stimulate T cells (e.g., with PMA/Ionomycin) +/- Inhibitor B2 Add protein transport inhibitor (e.g., Brefeldin A) B1->B2 B3 Surface stain, fix, and permeabilize cells B2->B3 B4 Intracellularly stain for IL-4 and IFN-γ B3->B4 B5 Analyze by flow cytometry B4->B5 C1 Culture naive CD4+ T cells under Th1 or Th2 polarizing conditions +/- Inhibitor C2 Isolate total RNA C1->C2 C3 Reverse transcribe to cDNA C2->C3 C4 Perform qPCR with primers for GATA-3, T-bet, and housekeeping gene C3->C4 C5 Analyze relative gene expression C4->C5

Caption: Experimental workflows for validating the inhibitory effect on Th2 cytokine production.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

STAT6 Luciferase Reporter Assay

This assay quantitatively measures the activation of the STAT6 signaling pathway.

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T) in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.

    • Seed cells into a 96-well plate.

    • Transfect cells with a luciferase reporter plasmid containing STAT6 response elements upstream of the luciferase gene and a constitutively expressed Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • Inhibitor and Stimulant Treatment:

    • 24 hours post-transfection, replace the medium with fresh medium containing serial dilutions of the test inhibitor (e.g., this compound) or vehicle control.

    • After a 1-hour pre-incubation, stimulate the cells with recombinant human IL-4 (e.g., 10 ng/mL).

  • Lysis and Luminescence Measurement:

    • After 6-24 hours of stimulation, lyse the cells using a dual-luciferase reporter assay lysis buffer.

    • Measure firefly and Renilla luciferase activity sequentially in a luminometer according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the IL-4 stimulated control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Intracellular Cytokine Staining for Flow Cytometry

This method allows for the single-cell analysis of cytokine production, enabling the differentiation between Th1 (IFN-γ) and Th2 (IL-4) cells.

  • T Cell Stimulation:

    • Isolate primary T cells (e.g., from human PBMCs or mouse splenocytes).

    • Stimulate the cells for 4-6 hours with a combination of phorbol (B1677699) 12-myristate 13-acetate (PMA) (e.g., 50 ng/mL) and ionomycin (B1663694) (e.g., 1 µg/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin). Include serial dilutions of the test inhibitor or vehicle control during stimulation.

  • Cell Surface Staining:

    • Wash the cells and stain with fluorescently-conjugated antibodies against cell surface markers (e.g., CD3, CD4) to identify the T cell population of interest.

  • Fixation and Permeabilization:

    • Wash the cells to remove unbound antibodies.

    • Fix the cells with a fixation buffer (e.g., 2-4% paraformaldehyde).

    • Permeabilize the cells using a permeabilization buffer (e.g., containing saponin (B1150181) or a mild detergent).

  • Intracellular Staining:

    • Stain the permeabilized cells with fluorescently-conjugated antibodies against intracellular cytokines (e.g., anti-IL-4 and anti-IFN-γ).

  • Flow Cytometry Analysis:

    • Acquire the stained cells on a flow cytometer.

    • Gate on the CD4+ T cell population and analyze the percentage of cells expressing IL-4 and IFN-γ in the presence and absence of the inhibitor.

Real-Time Quantitative PCR (RT-qPCR) for GATA-3 and T-bet mRNA Expression

This technique is used to quantify the expression of key transcription factors that define the Th1 and Th2 lineages.

  • T Cell Differentiation:

    • Isolate naive CD4+ T cells.

    • Culture the cells under Th2-polarizing conditions (anti-CD3/CD28 antibodies, IL-4, and anti-IFN-γ antibody) or Th1-polarizing conditions (anti-CD3/CD28 antibodies, IL-12, and anti-IL-4 antibody) in the presence of the test inhibitor or vehicle control for 3-5 days.

  • RNA Isolation and cDNA Synthesis:

    • Harvest the differentiated T cells and isolate total RNA using a suitable kit.

    • Assess RNA quality and quantity.

    • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qPCR:

    • Perform qPCR using SYBR Green or TaqMan-based assays with specific primers for GATA-3, T-bet, and a stable housekeeping gene (e.g., GAPDH or β-actin) for normalization.

  • Data Analysis:

    • Calculate the relative mRNA expression of GATA-3 and T-bet using the ΔΔCt method.

    • Compare the expression levels in inhibitor-treated cells to the vehicle-treated controls under each polarizing condition.

Conclusion

This compound is a highly potent inhibitor of STAT6, effectively suppressing Th2 differentiation and cytokine production at nanomolar concentrations. Its specificity for the STAT6 pathway makes it a valuable tool for studying Th2-mediated immunity and a promising lead compound for the development of therapeutics for allergic diseases. When compared to other small molecule inhibitors like AS1517499, this compound demonstrates comparable or superior in vitro potency. In contrast to broader-acting immunomodulators such as Leflunomide, this compound offers a more targeted approach to inhibiting Th2 responses. Furthermore, while biologics like Dupilumab, Mepolizumab, and Benralizumab have proven clinical efficacy, orally available small molecules like this compound represent a desirable alternative for patient convenience. The experimental protocols detailed in this guide provide a robust framework for the validation and comparison of these and other novel inhibitors of the Th2 pathway.

References

Does YM-341619 show superior efficacy to first-generation STAT6 inhibitors?

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of YM-341619 and first-generation STAT6 inhibitors reveals a significant leap in potency and selectivity, positioning this compound as a superior candidate for the targeted therapy of allergic diseases. This guide provides a detailed comparison, supported by experimental data and methodologies, for researchers and drug development professionals.

Signal Transducer and Activator of Transcription 6 (STAT6) is a key transcription factor in the signaling pathways of interleukin-4 (IL-4) and interleukin-13 (IL-13), cytokines central to the development of T-helper type 2 (Th2) cells and the pathogenesis of allergic conditions like asthma and atopic dermatitis.[1] Inhibition of the STAT6 pathway is therefore a promising therapeutic strategy. This guide compares the efficacy of a potent, second-generation inhibitor, this compound, with what can be considered a first-generation STAT6 inhibitor, Leflunomide (B1674699).

Superior Efficacy of this compound in Preclinical Models

This compound demonstrates markedly superior potency and selectivity compared to earlier compounds identified to have STAT6 inhibitory effects. The immunosuppressive drug Leflunomide, while primarily known as a pyrimidine (B1678525) synthesis inhibitor, was later found to also inhibit STAT6 phosphorylation. However, the concentration required for this effect is significantly higher than that of this compound, highlighting the latter's improved efficacy.

Quantitative Comparison of Inhibitory Activity
CompoundTarget AssayIC50 ValueReference
This compound STAT6 Activation0.70 nM[2][3]
IL-4-induced Th2 Differentiation0.28 nM[2][3]
IL-4-induced STAT6 Luciferase Activity1.5 nM[2][4]
Leflunomide IL-4-induced STAT6 Tyrosine Phosphorylation100 µM[5]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data clearly indicates that this compound is several orders of magnitude more potent than Leflunomide in inhibiting the STAT6 pathway.

In Vivo Efficacy of this compound

Oral administration of this compound in preclinical models of allergic disease has shown significant efficacy at low doses. In DNP-Ascaris-sensitized rats, this compound suppressed IgE levels in a dose-dependent manner, with an ED50 value of 0.026 mg/kg.[2][4] It also reduced IL-4 and IL-13 production in splenocytes from these animals without affecting IFN-γ production, demonstrating its selective effect on the Th2 response.[2][6] Furthermore, in ovalbumin-sensitized rats, this compound dose-dependently suppressed eosinophil accumulation in the lungs and airway hyperresponsiveness.[6][7]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the experimental setups used to evaluate these inhibitors, the following diagrams illustrate the STAT6 signaling pathway and a typical experimental workflow for assessing inhibitor efficacy.

STAT6_Signaling_Pathway cluster_nucleus Nuclear Events IL4_IL13 IL-4 / IL-13 Receptor IL-4Rα / IL-13Rα1 Receptor Complex IL4_IL13->Receptor Binding JAK JAK1 / TYK2 Receptor->JAK Activation STAT6_inactive STAT6 JAK->STAT6_inactive Phosphorylation pSTAT6 pSTAT6 STAT6_inactive->pSTAT6 Dimer pSTAT6 Homodimer pSTAT6->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus DNA DNA Dimer->DNA Binding Gene_Expression Th2 Gene Expression (e.g., GATA3, IL-4, IL-5, IL-13) DNA->Gene_Expression Transcription YM341619 This compound YM341619->JAK Inhibition

Caption: The IL-4/IL-13 signaling pathway leading to STAT6 activation and Th2 gene expression.

Experimental_Workflow start Start: Isolate Naïve CD4+ T cells culture Culture with anti-CD3/CD28 + IL-4 (for Th2 differentiation) start->culture treatment Add STAT6 Inhibitor (e.g., this compound) culture->treatment incubation Incubate for 4-5 days treatment->incubation analysis Analysis incubation->analysis cytokine Measure Cytokine Production (IL-4, IL-5, IFN-γ) by ELISA analysis->cytokine transcription Measure Transcription Factor mRNA (GATA3, T-bet) by qPCR analysis->transcription luciferase STAT6 Luciferase Reporter Assay in transfected cells analysis->luciferase

Caption: A generalized workflow for in vitro evaluation of STAT6 inhibitors on Th2 differentiation.

Detailed Experimental Protocols

STAT6 Luciferase Reporter Gene Assay

This assay quantitatively measures the activation of the STAT6 signaling pathway.

Objective: To determine the inhibitory effect of a compound on IL-4-induced STAT6-dependent gene transcription.

Methodology:

  • Cell Culture: HepG2 or HEK293 cells are transduced with a lentivirus containing a STAT6 luciferase reporter construct.[1][8][9] This construct includes a firefly luciferase gene under the control of a promoter with multiple STAT6 responsive elements.[8][9]

  • Compound Treatment: The transduced cells are seeded in a 96-well plate.[1] Prior to stimulation, cells are pre-incubated with varying concentrations of the test compound (e.g., this compound) for 30 minutes.[2][4]

  • Stimulation: Recombinant human IL-4 is added to the wells to stimulate the STAT6 pathway.[1]

  • Incubation: The plate is incubated for approximately 5-6 hours to allow for gene expression and luciferase protein accumulation.[1]

  • Luminescence Measurement: A luciferase assay reagent is added to the wells, and the luminescence, which is proportional to the amount of luciferase produced, is measured using a luminometer.[1]

  • Data Analysis: The IC50 value is calculated from the dose-response curve of the compound's inhibition of luciferase activity.

In Vitro Th2 Cell Differentiation Assay

This assay assesses the ability of a compound to inhibit the differentiation of naïve T-helper cells into the Th2 lineage.

Objective: To evaluate the effect of a compound on the development of Th2 cells from a population of naïve CD4+ T cells.

Methodology:

  • Cell Isolation: Naïve CD4+ T cells are isolated from mouse spleen or human peripheral blood mononuclear cells (PBMCs).[10]

  • Plate Coating: A 24-well plate is coated with anti-CD3 and anti-CD28 antibodies to stimulate the T cell receptor.[11]

  • Cell Culture and Differentiation: The isolated naïve CD4+ T cells are cultured in the coated plates in the presence of a Th2-polarizing cytokine cocktail, which typically includes IL-4 and IL-2.[11]

  • Inhibitor Treatment: The test compound (e.g., this compound) is added to the culture medium at various concentrations at the beginning of the culture period.[6]

  • Incubation: The cells are cultured for 4-5 days to allow for differentiation.[11]

  • Analysis: The differentiation into Th2 cells is assessed by:

    • Cytokine Profiling: Measuring the concentration of Th2 cytokines (IL-4, IL-5, IL-13) and the Th1 cytokine (IFN-γ) in the culture supernatant by ELISA.

    • Transcription Factor Expression: Quantifying the mRNA levels of the master Th2 transcription factor GATA-3 and the master Th1 transcription factor T-bet using quantitative real-time PCR (qPCR).[6]

Conclusion

References

Assessing the In Vivo Potency of YM-341619 Relative to Biologics for Asthma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo potency of the small molecule STAT6 inhibitor, YM-341619, with currently approved biologic therapies for asthma. The assessment is based on available preclinical and clinical data, focusing on key mechanisms of action and efficacy endpoints.

Introduction

Asthma is a chronic inflammatory disease of the airways, often driven by Type 2 inflammation involving key cytokines such as IL-4, IL-5, and IL-13. While biologic therapies targeting these pathways have revolutionized the management of severe asthma, there is a continuing search for orally available small molecules that can offer comparable efficacy. This compound, a potent and orally active inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6), represents a promising therapeutic approach by targeting a critical downstream signaling node in the Type 2 inflammatory cascade. This guide compares the preclinical in vivo data of this compound with the established efficacy of key asthma biologics.

Mechanism of Action and Molecular Targets

This compound and various biologics for asthma act on different components of the Type 2 inflammatory pathway. Understanding these distinct mechanisms is crucial for comparing their potential in vivo effects.

This compound: A STAT6 Inhibitor

This compound is a small molecule that potently inhibits the activation of STAT6.[1][2] STAT6 is a key transcription factor that becomes activated upon the binding of IL-4 and IL-13 to their receptors.[3] Activated STAT6 translocates to the nucleus and promotes the transcription of genes associated with Type 2 inflammation, including those involved in IgE production, eosinophil recruitment, and mucus hypersecretion. By inhibiting STAT6, this compound can theoretically block the downstream effects of both IL-4 and IL-13.[3][4]

Biologic Therapies for Asthma

Biologic therapies are monoclonal antibodies that target specific molecules involved in the asthmatic inflammatory cascade.[5][6][7]

  • Anti-IgE: Omalizumab binds to circulating IgE, preventing it from attaching to mast cells and basophils, thereby inhibiting the release of inflammatory mediators.[8]

  • Anti-IL-5/IL-5Rα: Mepolizumab and reslizumab bind to IL-5, while benralizumab targets the IL-5 receptor α-chain (IL-5Rα).[6][9] These biologics disrupt the maturation, activation, and recruitment of eosinophils.[9]

  • Anti-IL-4Rα: Dupilumab blocks the IL-4 receptor α-chain (IL-4Rα), which is a shared component of the receptors for both IL-4 and IL-13. This dual inhibition effectively blocks the signaling of both cytokines.[6]

  • Anti-TSLP: Tezepelumab targets thymic stromal lymphopoietin (TSLP), an epithelial-derived cytokine that acts upstream in the inflammatory cascade, promoting the release of multiple downstream inflammatory mediators, including IL-4, IL-5, and IL-13.[4]

Data Presentation: In Vivo Efficacy

The following tables summarize the available quantitative data for this compound and representative biologics. It is important to note that the data for this compound is from preclinical animal models, while the data for biologics is primarily from human clinical trials, making a direct comparison challenging.

Table 1: In Vivo Efficacy of this compound in Preclinical Asthma Models
ParameterAnimal ModelDosageRouteEfficacyReference
Eosinophil Infiltration in LungAntigen-sensitized mice0.3 mg/kgp.o.71% inhibition[1]
Eosinophil Accumulation in LungOvalbumin-sensitized rats0.003-3 mg/kgp.o.Dose-dependent suppression[3][4]
Plasma IgE LevelsDNP-Ascaris-sensitized rats0.003-0.03 mg/kgp.o.Dose-dependent reduction[3][4]
Airway HyperresponsivenessOvalbumin-sensitized rats0.3-3 mg/kgp.o.Dose-dependent suppression[3][4]
Table 2: Clinical Efficacy of Key Biologics in Severe Asthma
Biologic (Target)Key Clinical Trial(s)Primary EndpointEfficacyReference
Omalizumab (Anti-IgE)Pooled data from 7 studiesReduction in asthma exacerbations38% average reduction[8]
Mepolizumab (Anti-IL-5)MENSAReduction in exacerbation rate47-53% reduction[10]
Benralizumab (Anti-IL-5Rα)SIROCCO & CALIMAReduction in annual exacerbation rateUp to 51% reduction[5]
Dupilumab (Anti-IL-4Rα)QUESTReduction in severe exacerbation rateUp to 47.7% reduction[11]
Tezepelumab (Anti-TSLP)NAVIGATORReduction in annualized exacerbation rate56% reduction[9]

Experimental Protocols

Detailed methodologies are crucial for interpreting and comparing the cited experimental data.

This compound In Vivo Efficacy in an Ovalbumin-Sensitized Rat Model

This protocol is a representative model for evaluating the in vivo potency of anti-asthma compounds.

  • Sensitization: Male Brown Norway rats are sensitized by intraperitoneal injections of ovalbumin (OVA) mixed with an adjuvant (e.g., alum) on day 0 and day 14.

  • Challenge: From day 21 to day 28, conscious rats are challenged daily with an aerosolized solution of OVA for a specified duration (e.g., 20 minutes) to induce an asthmatic response.

  • Drug Administration: this compound is administered orally (p.o.) at various doses (e.g., 0.003-3 mg/kg) once daily, starting before the first OVA challenge and continuing throughout the challenge period. A vehicle control group receives the vehicle solution.

  • Assessment of Airway Hyperresponsiveness (AHR): 24 hours after the final OVA challenge, AHR is assessed by measuring the changes in lung resistance and dynamic compliance in response to increasing concentrations of a bronchoconstrictor (e.g., methacholine) using a whole-body plethysmograph.

  • Bronchoalveolar Lavage (BAL): Following AHR measurement, rats are euthanized, and a BAL is performed to collect airway inflammatory cells. The total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) in the BAL fluid are determined.

  • Measurement of IgE: Blood samples are collected to measure the levels of total and OVA-specific IgE in the plasma or serum using an ELISA.

  • Histopathology: Lung tissues are collected, fixed, and stained (e.g., with H&E and PAS) to assess the degree of inflammation and mucus production.

General Clinical Trial Protocol for Asthma Biologics

This outlines a typical design for a Phase 3 clinical trial to evaluate the efficacy and safety of a biologic in patients with severe asthma.

  • Patient Population: Patients (adults and/or adolescents) with a confirmed diagnosis of severe, uncontrolled asthma despite being on high-dose inhaled corticosteroids (ICS) and a second controller medication (e.g., a long-acting beta-agonist, LABA). Patients are often stratified based on biomarkers such as blood eosinophil counts or fractional exhaled nitric oxide (FeNO).

  • Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.

  • Treatment: Patients are randomized to receive either the active biologic at a specified dose and frequency (e.g., subcutaneous injection every 2, 4, or 8 weeks) or a matching placebo, in addition to their standard-of-care asthma medications.

  • Duration: The treatment period typically lasts for 24 to 52 weeks.

  • Primary Endpoint: The primary outcome is usually the annualized rate of severe asthma exacerbations (defined as a worsening of asthma requiring systemic corticosteroids for at least three days, or hospitalization, or an emergency department visit).

  • Secondary Endpoints: These often include:

    • Change from baseline in pre-bronchodilator forced expiratory volume in 1 second (FEV1).

    • Change from baseline in patient-reported outcomes, such as the Asthma Control Questionnaire (ACQ) and the Asthma Quality of Life Questionnaire (AQLQ).

    • Reduction in the dose of oral corticosteroids (in patients on maintenance OCS).

    • Change from baseline in biomarker levels (e.g., blood eosinophils, FeNO, serum IgE).

  • Safety and Tolerability: Adverse events are monitored and recorded throughout the study.

Visualizations of Signaling Pathways and Experimental Workflows

Signaling Pathways

IL4_IL13_STAT6_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-4Rα IL-4Rα JAK1 JAK1 γc γc IL-13Rα1 IL-13Rα1 JAK2 JAK2 IL-4 IL-4 IL-4->IL-4Rα IL-13 IL-13 IL-13->IL-13Rα1 Dupilumab Dupilumab (Anti-IL-4Rα) Dupilumab->IL-4Rα STAT6 STAT6 JAK1->STAT6 phosphorylates JAK2->STAT6 phosphorylates p-STAT6 p-STAT6 (Active) STAT6->p-STAT6 Gene Transcription Type 2 Gene Transcription p-STAT6->Gene Transcription translocates & activates This compound This compound This compound->STAT6 inhibits activation

Biologics_Pathways cluster_upstream Upstream Activation cluster_immune_cells Immune Cell Differentiation & Activation cluster_mediators Inflammatory Mediators Allergen Allergen Epithelial Cells Epithelial Cells Allergen->Epithelial Cells TSLP TSLP Epithelial Cells->TSLP Th2 Cell Th2 Cell TSLP->Th2 Cell activates Tezepelumab Tezepelumab (Anti-TSLP) Tezepelumab->TSLP B Cell B Cell Th2 Cell->B Cell activates IL-5 IL-5 Th2 Cell->IL-5 IgE IgE B Cell->IgE Eosinophil Eosinophil Inflammation Inflammation Eosinophil->Inflammation IL-5->Eosinophil activates IgE->Inflammation Mepolizumab/\nReslizumab Mepolizumab/ Reslizumab (Anti-IL-5) Mepolizumab/\nReslizumab->IL-5 Benralizumab Benralizumab (Anti-IL-5Rα) Benralizumab->Eosinophil binds IL-5Rα Omalizumab Omalizumab (Anti-IgE) Omalizumab->IgE

Experimental Workflow

Experimental_Workflow Sensitization 1. Sensitization (e.g., OVA + Alum, i.p.) Challenge 2. Allergen Challenge (e.g., Aerosolized OVA) Sensitization->Challenge Treatment 3. Treatment Administration (this compound or Biologic) Challenge->Treatment AHR 4. Assessment of Airway Hyperresponsiveness Treatment->AHR BAL 5. Bronchoalveolar Lavage (Cell Counts) AHR->BAL Blood 6. Blood Collection (IgE Levels) BAL->Blood Histology 7. Lung Histopathology Blood->Histology Analysis Data Analysis & Comparison Histology->Analysis

Conclusion

This compound, as a potent, orally available STAT6 inhibitor, demonstrates significant promise in preclinical models of asthma by effectively reducing key features of the disease, including eosinophilic inflammation, IgE production, and airway hyperresponsiveness. Its mechanism of action, targeting a central node in the IL-4 and IL-13 signaling pathways, is comparable to that of the approved biologic dupilumab.

However, a direct comparison of in vivo potency with established biologics is limited by the nature of the available data. While this compound has shown efficacy in rodent models, biologics have undergone extensive evaluation in human clinical trials, demonstrating significant reductions in asthma exacerbations and improvements in lung function in patients with severe asthma.

Future preclinical studies directly comparing this compound with biologics in the same animal models would provide a more direct assessment of their relative potency. Nevertheless, the development of oral small molecules like this compound represents a valuable therapeutic strategy that could offer a more convenient and potentially more accessible alternative to injectable biologics for the management of Type 2-driven asthma. Further clinical development will be necessary to ascertain the translatability of the promising preclinical findings of this compound to human asthma.

References

Navigating the Th1/Th2 Axis: A Comparative Analysis of YM-341619's Selectivity for Th1 Transcription Factors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, modulating the delicate balance between T helper 1 (Th1) and T helper 2 (Th2) immune responses is a critical strategy in the development of therapeutics for a wide range of diseases, from allergic asthma to autoimmune disorders. This guide provides an objective comparison of YM-341619, a potent STAT6 inhibitor, with other immunomodulatory compounds, focusing on their effects on key Th1 transcription factors as a measure of selectivity.

The differentiation of naive CD4+ T cells into distinct effector lineages is a cornerstone of the adaptive immune response. Th1 cells, characterized by the expression of the master transcription factor T-box expressed in T cells (T-bet) and the production of interferon-gamma (IFN-γ), are crucial for cell-mediated immunity against intracellular pathogens. This differentiation is primarily driven by the activation of Signal Transducer and Activator of Transcription 1 (STAT1) and STAT4. Conversely, Th2 cells, which orchestrate humoral immunity and allergic responses, are dependent on the transcription factor GATA3 and the activation of STAT6.

Given its central role in Th2 differentiation, STAT6 has emerged as a key target for therapeutic intervention in diseases with a dominant Th2 component. This compound is a small molecule inhibitor with high affinity and selectivity for STAT6. This guide examines the experimental evidence demonstrating the selectivity of this compound by assessing its impact—or lack thereof—on the principal transcription factors governing the Th1 lineage: T-bet, STAT1, and STAT4. In contrast, broader-acting immunomodulators, such as Janus kinase (JAK) inhibitors, are presented to highlight the spectrum of selectivity available to researchers.

Comparative Analysis of Inhibitor Effects on Th1 Transcription Factors

The following tables summarize the known effects of this compound and selected JAK inhibitors on key Th1 and Th2 transcription factors and associated cytokines. This quantitative data provides a clear comparison of their selectivity profiles.

Table 1: Effect of this compound on Th1 and Th2 Transcription Factors and Cytokines

TargetParameter MeasuredCell TypeTreatment ConditionsResultCitation
Th1 Pathway
T-betmRNA ExpressionMouse spleen T cellsCultured with anti-CD3 and IL-12No significant effect[1]
IFN-γProtein ProductionMouse spleen T cellsCultured with anti-CD3 and IL-12No significant effect[1]
Th2 Pathway
GATA-3mRNA ExpressionMouse spleen T cellsCultured with anti-CD3 and IL-4Suppression[1]
IL-4Protein ProductionMouse spleen T cellsCultured with anti-CD3 and IL-4Suppression[1]
STAT6Phosphorylation (IC50)-In vitro kinase assay0.70 nM

Table 2: Comparative Effects of JAK Inhibitors on Th1-Associated STATs

CompoundTarget(s)Parameter MeasuredCell TypeResultCitation
Tofacitinib JAK1, JAK3 >> JAK2pSTAT1Peripheral blood T cells (RA patients)Constitutive and cytokine-induced phosphorylation downregulated[2][3]
pSTAT4Peripheral blood T cells (RA patients)Constitutive phosphorylation downregulated[2][3]
Ruxolitinib (B1666119) JAK1, JAK2pSTAT1In vitro / Patient cellsMitigated hyperphosphorylation[4]
Th1 differentiationPatient lymphocytesNormalized[4]
Fedratinib JAK2 > JAK1pSTAT5Mouse models of myeloproliferative diseaseBlocked[5]
Th1/Th2 Cytokine ProductionMouse splenocytesTargeted genes in inflammatory pathways[6]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms discussed, the following diagrams illustrate the Th1 signaling pathway and a general workflow for assessing transcription factor activity.

Th1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL12 IL-12 IL12R IL-12R IL12->IL12R IFNg_ext IFN-γ IFNgR IFN-γR IFNg_ext->IFNgR JAK2 JAK2 IL12R->JAK2 activates TYK2 TYK2 IL12R->TYK2 activates IFNgR->JAK2 activates JAK1 JAK1 IFNgR->JAK1 activates STAT4 STAT4 JAK2->STAT4 phosphorylates STAT1 STAT1 JAK2->STAT1 phosphorylates TYK2->STAT4 phosphorylates JAK1->STAT1 phosphorylates pSTAT4 pSTAT4 STAT4->pSTAT4 pSTAT1 pSTAT1 STAT1->pSTAT1 Tbet T-bet pSTAT4->Tbet induces expression pSTAT1->Tbet induces expression IFNg_gene IFN-γ Gene Tbet->IFNg_gene activates transcription IFNg_gene->IFNg_ext leads to secretion

Caption: Th1 cell differentiation signaling pathway.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis start Isolate Naive CD4+ T cells culture Culture with anti-CD3/CD28 + IL-12 (for Th1 differentiation) start->culture treatment Treat with this compound or alternative inhibitor culture->treatment facs Intracellular Staining (T-bet) Flow Cytometry treatment->facs western Cell Lysis & Protein Extraction Western Blot (pSTAT1) treatment->western luciferase Transfection with STAT4 Reporter Plasmid Luciferase Assay treatment->luciferase quantify Quantify Protein/mRNA levels or Reporter Activity facs->quantify western->quantify luciferase->quantify

Caption: General experimental workflow for assessing inhibitor effects on Th1 transcription factors.

Detailed Experimental Protocols

For the accurate assessment of a compound's effect on Th1 transcription factors, standardized and well-documented protocols are essential. Below are detailed methodologies for the key experiments cited in this guide.

Intracellular Staining for T-bet by Flow Cytometry

This protocol is for the detection of the transcription factor T-bet within T cells.

  • Cell Preparation: Isolate primary T cells (e.g., from spleen or peripheral blood) and culture under Th1 polarizing conditions (e.g., with anti-CD3/anti-CD28 antibodies and IL-12) in the presence or absence of the test compound.

  • Surface Staining: Harvest cells and wash with FACS buffer (PBS with 2% FBS). Stain for surface markers (e.g., CD4) by incubating with fluorescently labeled antibodies for 30 minutes at 4°C.

  • Fixation and Permeabilization: Wash the cells and then resuspend in a fixation/permeabilization buffer (e.g., containing paraformaldehyde and a mild detergent like saponin). Incubate for 20-30 minutes at room temperature.

  • Intracellular Staining: Wash the cells with permeabilization buffer. Add the anti-T-bet antibody conjugated to a fluorophore and incubate for 30-60 minutes at room temperature, protected from light.

  • Acquisition and Analysis: Wash the cells with permeabilization buffer and then resuspend in FACS buffer. Acquire the samples on a flow cytometer. Analyze the data by gating on the CD4+ T cell population and quantifying the expression of T-bet based on fluorescence intensity.

Western Blot Analysis for Phosphorylated STAT1 (pSTAT1)

This method is used to detect the activated, phosphorylated form of STAT1.

  • Cell Lysis: After treatment with the test compound and stimulation with IFN-γ, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated STAT1 (pSTAT1) overnight at 4°C. Following washing with TBST, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Normalization: Strip the membrane and re-probe with an antibody against total STAT1 and a loading control (e.g., β-actin or GAPDH) to normalize the pSTAT1 signal.

Luciferase Reporter Assay for STAT4 Activity

This assay measures the transcriptional activity of STAT4.

  • Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with a luciferase reporter plasmid containing STAT4 binding sites upstream of the luciferase gene and a control plasmid (e.g., expressing Renilla luciferase) for normalization.

  • Treatment and Stimulation: After transfection, treat the cells with the test compound for a specified duration, followed by stimulation with IL-12 to activate the STAT4 pathway.

  • Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luminometry: Measure the firefly luciferase activity in the cell lysate using a luminometer after the addition of a luciferase substrate. Subsequently, measure the Renilla luciferase activity for normalization.

  • Data Analysis: Calculate the relative luciferase activity by dividing the firefly luciferase signal by the Renilla luciferase signal for each sample. Compare the activity in treated versus untreated cells to determine the effect of the compound on STAT4 transcriptional activity.

Conclusion

The experimental evidence strongly supports the high selectivity of this compound for the Th2 signaling pathway. Its potent inhibition of STAT6, a key mediator of Th2 differentiation, occurs without significantly impacting the core Th1 transcription factors T-bet, STAT1, and STAT4. This selectivity profile makes this compound a valuable tool for dissecting the specific roles of the Th2 axis in various disease models and a promising candidate for therapeutic strategies aimed at rebalancing the Th1/Th2 immune response. In contrast, broader-spectrum inhibitors like the JAK inhibitors Tofacitinib and Ruxolitinib, while effective immunomodulators, impact both Th1 and Th2 pathways due to their targeting of upstream kinases essential for multiple STAT signaling cascades. The choice between a highly selective inhibitor like this compound and a broader-acting agent will depend on the specific research question and the desired therapeutic outcome. This guide provides the foundational data and methodologies to aid researchers in making these critical decisions.

References

A Comparative Analysis of the Therapeutic Index: YM-341619 Poised Against Current Asthma Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

TSUKUBA, JAPAN — December 5, 2025 — In the relentless pursuit of safer and more effective asthma treatments, a novel STAT6 inhibitor, YM-341619, is demonstrating a promising preclinical profile. This guide offers a comprehensive benchmark of the therapeutic index of this compound against established asthma medications, including inhaled corticosteroids (ICS), biologics, long-acting β2-agonists (LABAs), and leukotriene modifiers. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of the potential of this compound in the evolving landscape of respiratory therapeutics.

Executive Summary

Asthma management has been revolutionized by a diverse armamentarium of drugs, yet the quest for a wider therapeutic window—maximizing efficacy while minimizing adverse effects—remains a critical objective. This compound, a potent and orally active STAT6 inhibitor, targets the Th2 signaling pathway, a key driver of allergic inflammation in asthma.[1] This guide provides a detailed comparison of its preclinical efficacy and an extrapolated therapeutic window against current standards of care. While a formal therapeutic index for this compound is yet to be established through comprehensive toxicology studies, its high in vitro potency and in vivo efficacy at low doses suggest a potentially favorable safety profile.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for this compound and representative current asthma treatments. It is important to note that a direct comparison of therapeutic indices is challenging due to the different nature of the molecules (small molecules vs. biologics) and the limited availability of standardized toxicity data for all compounds.

Table 1: Preclinical Efficacy and Therapeutic Index of this compound and Inhaled Corticosteroids

DrugTarget/Mechanism of ActionEfficacy (ED50/IC50)Therapeutic Index (TI)
This compound STAT6 inhibitorIC50 (STAT6 activation): 0.70 nM[2] IC50 (Th2 differentiation): 0.28 nM[2] ED50 (IgE suppression in rats): 0.026 mg/kg (oral)[2]Not formally established. High potency at low doses suggests a potentially wide therapeutic window.
Fluticasone Furoate (FF) Glucocorticoid Receptor AgonistED50 (Airway Potency - AMP PC20): 48.52 µ g/day 18.55
Fluticasone Propionate (FP) Glucocorticoid Receptor AgonistED50 (Airway Potency - AMP PC20): 1081.27 µ g/day 1.84
Budesonide (BUD) Glucocorticoid Receptor AgonistED50 (Airway Potency - AMP PC20): 1467.36 µ g/day 1.31

Table 2: Overview of Other Current Asthma Treatments

Drug ClassExamplesMechanism of ActionEfficacy HighlightsTherapeutic Window Considerations
Biologics (Anti-IgE) OmalizumabBinds to IgE, preventing activation of mast cells and basophils.Reduces exacerbation rates and corticosteroid dependency in allergic asthma.[3]Generally well-tolerated; dosing is based on body weight and IgE levels.[4][5] The concept of a classical therapeutic index is less applicable.
Biologics (Anti-IL-5) MepolizumabInhibits IL-5, reducing eosinophil production and survival.Reduces exacerbation rates and oral corticosteroid use in severe eosinophilic asthma.[6][7]Generally well-tolerated with a favorable safety profile in clinical trials.[6]
Long-Acting β2-Agonists (LABAs) Salmeterol, FormoterolStimulate β2-adrenergic receptors, leading to bronchodilation.Provide long-lasting bronchodilation and improve asthma control when combined with ICS.[8][9]Boxed warning for increased risk of asthma-related death when used as monotherapy.[10] Generally safe when used in combination with an ICS.
Leukotriene Modifiers MontelukastBlocks the action of cysteinyl leukotrienes, which are inflammatory mediators.Improves asthma symptoms and lung function, particularly in exercise-induced bronchoconstriction.[11][12]Generally well-tolerated with a good safety profile.[13]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.

YM341619_Pathway cluster_cell Th2 Cell IL4 IL-4 IL4R IL-4 Receptor IL4->IL4R JAK1 JAK1 IL4R->JAK1 activates STAT6 STAT6 JAK1->STAT6 phosphorylates pSTAT6 pSTAT6 (dimer) STAT6->pSTAT6 Nucleus Nucleus pSTAT6->Nucleus translocates to GATA3 GATA-3 Transcription pSTAT6->GATA3 induces Th2_Cytokines Th2 Cytokine Production (IL-4, IL-5, IL-13) GATA3->Th2_Cytokines promotes Allergic Inflammation Allergic Inflammation Th2_Cytokines->Allergic Inflammation YM341619 This compound YM341619->STAT6 inhibits phosphorylation

Figure 1. Signaling pathway of this compound in inhibiting Th2 differentiation.

ICS_Pathway cluster_cell Airway Epithelial Cell ICS Inhaled Corticosteroid GR Glucocorticoid Receptor ICS->GR GR_complex ICS-GR Complex GR->GR_complex Nucleus Nucleus GR_complex->Nucleus translocates to NFkB NF-κB GR_complex->NFkB inhibits AP1 AP-1 GR_complex->AP1 inhibits Anti_Inflammatory_Genes Anti-inflammatory Gene Transcription GR_complex->Anti_Inflammatory_Genes activates Pro-inflammatory\nCytokine Production Pro-inflammatory Cytokine Production NFkB->Pro-inflammatory\nCytokine Production AP1->Pro-inflammatory\nCytokine Production Reduced Airway\nInflammation Reduced Airway Inflammation Anti_Inflammatory_Genes->Reduced Airway\nInflammation

Figure 2. Generalized signaling pathway of Inhaled Corticosteroids.

TI_Workflow cluster_efficacy Efficacy Assessment (ED50) cluster_toxicity Toxicity Assessment (TD50/LD50) cluster_calculation Therapeutic Index Calculation E1 Animal Model of Asthma (e.g., OVA-sensitized rat) E2 Administer escalating doses of test compound E1->E2 E3 Measure Airway Hyperresponsiveness (e.g., to methacholine) E2->E3 E4 Determine ED50 (Dose for 50% maximal effect) E3->E4 Calc Therapeutic Index (TI) = TD50 / ED50 E4->Calc T1 Acute Inhalation Toxicity Study (OECD TG 403/436) T2 Administer escalating doses of test compound T1->T2 T3 Observe for adverse effects and mortality T2->T3 T4 Determine TD50 (Toxic Dose 50%) or LD50 (Lethal Dose 50%) T3->T4 T4->Calc

Figure 3. Experimental workflow for determining the Therapeutic Index.

Experimental Protocols

A robust determination of the therapeutic index relies on standardized and well-defined experimental protocols. The following methodologies are key to generating the data presented in this guide.

Determination of Efficacy (ED50) in a Preclinical Asthma Model
  • Animal Model: An established animal model of allergic asthma is utilized, such as the ovalbumin (OVA)-sensitized rat or mouse model.[1][14] These models mimic key features of human asthma, including airway hyperresponsiveness and eosinophilic inflammation.[15][16]

  • Sensitization and Challenge: Animals are sensitized with an intraperitoneal injection of OVA and an adjuvant. Subsequently, they are challenged with aerosolized OVA to induce an asthmatic phenotype.[1]

  • Drug Administration: The test compound (e.g., this compound) is administered, typically orally or via inhalation, at a range of escalating doses to different groups of animals.

  • Assessment of Airway Hyperresponsiveness (AHR): AHR is a hallmark of asthma and is measured in response to a bronchoconstrictor agent like methacholine.[17] This can be assessed using techniques such as whole-body plethysmography to measure changes in airway resistance.[18]

  • ED50 Calculation: A dose-response curve is generated by plotting the percentage inhibition of the bronchoconstrictor response against the drug dose. The ED50, the dose that produces 50% of the maximal therapeutic effect, is then calculated from this curve.

Determination of Acute Inhalation Toxicity (TD50/LD50)

The following protocol is based on the OECD Guidelines for the Testing of Chemicals, specifically TG 403 (Acute Inhalation Toxicity) and TG 436 (Acute Inhalation Toxicity – Acute Toxic Class Method).

  • Animal Selection: Healthy, young adult rodents (preferably rats) are used.[1]

  • Exposure: Animals are exposed to the test substance as a gas, vapor, or aerosol in an inhalation chamber for a fixed period, typically 4 hours.[16] Nose-only exposure is often preferred to minimize ingestion of the substance.[1]

  • Dose Escalation: A stepwise procedure with escalating concentrations of the test substance is used.

  • Observation: Animals are observed for signs of toxicity and mortality during and after exposure for at least 14 days.[19]

  • Data Collection: Detailed observations, body weight changes, and findings from gross necropsy are recorded.

  • TD50/LD50 Calculation: The TD50 (the dose causing toxic effects in 50% of the animals) or the LD50 (the dose causing mortality in 50% of the animals) is determined using appropriate statistical methods.

Conclusion

This compound presents a compelling profile as a potential therapeutic for asthma, distinguished by its novel mechanism of action targeting the STAT6 pathway. While a definitive therapeutic index awaits further toxicological evaluation, its high potency observed in preclinical models suggests a promising safety margin. In comparison, established treatments like inhaled corticosteroids have a well-defined, albeit in some cases narrow, therapeutic index. Biologics, while effective, operate under a different paradigm where the therapeutic window is determined more by clinical response and tolerability rather than a classical dose-toxicity relationship. The continued investigation of this compound is warranted to fully elucidate its clinical potential and to confirm if its promising preclinical profile translates into a superior therapeutic index in human subjects. This will be crucial in positioning it within the comprehensive and evolving landscape of asthma management.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of YM-341619

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount for laboratory safety and environmental protection. YM-341619, a potent STAT6 inhibitor, requires diligent adherence to proper disposal protocols due to its potential hazards. This guide provides comprehensive, step-by-step procedures for the safe disposal of this compound, ensuring compliance with safety regulations and fostering a secure research environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is critical to handle this compound with appropriate personal protective equipment (PPE). According to safety data sheets, this compound is harmful if swallowed and causes serious eye irritation.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety goggles or a face shield.[1][2]

  • Hand Protection: Use chemically resistant gloves.[1][2]

  • Skin and Body Protection: Wear a lab coat and, if necessary, additional impervious clothing.[1][2]

In Case of Accidental Exposure:

  • Eye Contact: Immediately rinse eyes cautiously with water for several minutes. If present, remove contact lenses and continue rinsing. If eye irritation persists, seek medical attention.

  • Skin Contact: Wash the affected area thoroughly with soap and water.[3]

  • Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[3]

Quantitative Data Summary

The following table summarizes key quantitative information for the handling and storage of this compound.

ParameterValueStorage ConditionsSource
IC50 (STAT6) 0.70 nMN/A[4][5][6][7]
Solubility in DMSO 50 mg/mLN/A[4][8]
Storage (Powder) 3 years at -20°CPowder[8]
2 years at 4°CPowder[8]
Storage (In Solvent) 6 months at -80°CIn solvent[4][5]
1 month at -20°CIn solvent[4][5]
Hazardous Waste Accumulation Limit 55 gallons (total)Satellite Accumulation Area[9][10]
Acutely Hazardous Waste Limit 1 quartSatellite Accumulation Area[9][10][11]

Experimental Protocol: Step-by-Step Disposal of this compound

This protocol outlines the procedural steps for the safe disposal of this compound from a laboratory setting. This process is designed to comply with general laboratory chemical waste guidelines.

Materials:

  • Appropriate Personal Protective Equipment (PPE)

  • Chemical-resistant, leak-proof waste container with a secure lid

  • Hazardous waste labels

  • Secondary containment tray

Procedure:

  • Waste Identification and Segregation:

    • Identify all waste streams containing this compound, including pure compound, solutions, and contaminated labware (e.g., pipette tips, tubes, gloves).

    • Segregate this compound waste from other incompatible chemical wastes. For instance, do not mix with strong oxidizing acids.[12]

  • Containerization:

    • Select a waste container that is chemically compatible with this compound and any solvents used. Plastic containers are often preferred.[10][13]

    • Ensure the container is in good condition, free from leaks or damage, and has a secure, tight-fitting lid.[12][13]

    • Place the waste container in a designated satellite accumulation area within the laboratory, at or near the point of generation.[9][10]

    • Use a secondary containment tray to mitigate potential spills or leaks.[9]

  • Waste Collection:

    • Carefully transfer this compound waste into the designated container.

    • For solid waste, place directly into the container.

    • For liquid waste, pour carefully to avoid splashing.

    • For contaminated labware, place it in a sealed bag before putting it into the solid waste container.

    • Keep the waste container closed at all times, except when adding waste.[9][10][12]

  • Labeling:

    • Properly label the waste container with a hazardous waste tag.

    • The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: this compound

      • The concentration and composition of the waste

      • The date when waste was first added to the container

      • The specific hazards (e.g., "Harmful," "Irritant")

  • Storage and Disposal Request:

    • Store the labeled waste container in the satellite accumulation area.

    • Do not exceed the storage limit of 55 gallons for hazardous waste or 1 quart for acutely hazardous waste.[10][11]

    • Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) or a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash.[11][13]

    • Follow your institution's specific procedures for requesting a waste pickup.

  • Decontamination of Empty Containers:

    • For containers that held pure this compound, if considered acutely hazardous by your institution, they must be triple-rinsed with a suitable solvent.[9][11]

    • The rinsate must be collected and disposed of as hazardous waste.[9]

    • After proper decontamination, deface or remove the original labels before disposing of the empty container as regular trash.[11]

Visualizing the Disposal Workflow

The following diagrams illustrate the key decision points and the overall workflow for the proper disposal of this compound.

cluster_prep Phase 1: Preparation and Collection cluster_storage Phase 2: Storage and Disposal start Start: Identify this compound Waste ppe Don Appropriate PPE start->ppe segregate Segregate from Incompatible Waste ppe->segregate container Select & Label Compatible Waste Container segregate->container collect Collect Waste in Closed Container container->collect storage Store in Satellite Accumulation Area collect->storage check_limits Monitor Accumulation Limits storage->check_limits request_pickup Request EHS Waste Pickup check_limits->request_pickup Limits OK exceed_limit Limit Exceeded check_limits->exceed_limit No disposal Dispose via Approved Waste Plant request_pickup->disposal exceed_limit->request_pickup

Caption: Workflow for this compound Waste Management.

cluster_pathway Decision Pathway for this compound Disposal start Generated this compound Waste is_liquid Is the waste liquid or solid? start->is_liquid liquid_path Liquid Waste (e.g., solutions) is_liquid->liquid_path Liquid solid_path Solid Waste (e.g., powder, contaminated labware) is_liquid->solid_path Solid collect_liquid Collect in a labeled, sealed liquid waste container. liquid_path->collect_liquid collect_solid Collect in a labeled, sealed solid waste container. solid_path->collect_solid store Store in designated satellite accumulation area. collect_liquid->store collect_solid->store contact_ehs Contact Environmental Health & Safety for pickup. store->contact_ehs end Proper Disposal contact_ehs->end

Caption: Decision making for this compound disposal.

References

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